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  • Product: 3-chloro-6-fluoro-2-methylbenzoic acid
  • CAS: 1427391-34-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodology of 3-Chloro-6-fluoro-2-methylbenzoic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and agrochemical development, highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized benzoic acids serve as privileged building blocks. 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) is a prime example of a sterically encumbered, electronically tuned intermediate. This technical whitepaper deconstructs the physicochemical properties of this molecule, explores the causality behind its structural behavior, and provides a field-proven, self-validating protocol for its regioselective synthesis.

Structural and Electronic Profiling

The architecture of 3-chloro-6-fluoro-2-methylbenzoic acid is a masterclass in steric and electronic tuning. The reactivity and physicochemical profile of the molecule are dictated by the synergistic effects of its three substituents [3]:

  • The Ortho-Fluoro Effect (C6): Fluorine exerts a powerful inductive electron-withdrawing effect (-I). Positioned ortho to the carboxylic acid, it significantly stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa.

  • The Ortho-Methyl Steric Clash (C2): The methyl group at C2 provides a mild electron-donating effect (+I) but, crucially, induces severe steric hindrance. This forces the carboxylate moiety out of coplanarity with the aromatic ring. By breaking conjugation, the electron density from the aromatic ring cannot destabilize the carboxylate anion—a phenomenon classically known as the "ortho effect."

  • The Meta-Chloro Inductive Pull (C3): The chlorine atom at C3 operates primarily via its -I effect, further withdrawing electron density through the sigma framework and complementing the acidity enhancement.

Because of these combined effects, this compound exhibits a significantly lower pKa than unsubstituted benzoic acid, making it highly valuable for forming robust, conformationally locked amide bonds in kinase inhibitor synthesis.

Physicochemical Parameters

The following table summarizes the core quantitative data for 3-chloro-6-fluoro-2-methylbenzoic acid, essential for downstream formulation and partition coefficient modeling.

PropertyValueMethod / Source
CAS Registry Number 1427391-34-1Standard Identifier [1]
Molecular Formula C8H6ClFO2Elemental Analysis [1]
Molecular Weight 188.59 g/mol Calculated [1]
Predicted LogP 3.27Computational [2]
Predicted Boiling Point 286.6 ± 35.0 °CComputational [2]
Predicted Density 1.4 ± 0.1 g/cm³Computational [2]
Physical Form SolidExperimental [1]

Note: The LogP of 3.27 indicates moderate lipophilicity, making this compound an excellent candidate for CNS-penetrant drug scaffolds where membrane permeability is a critical requirement.

Rationale for Synthetic Design

Synthesizing a tetra-substituted benzene ring requires absolute regiocontrol. Traditional Friedel-Crafts or electrophilic aromatic substitution methods fail here due to competing directing groups. Instead, Directed ortho-Metalation (DoM) is the most logical and high-yielding approach.

By utilizing 2-chloro-5-fluorotoluene as the starting material, we can exploit the strong directing ability of the fluorine atom. The highly electronegative fluorine acidifies the adjacent ortho-proton (C6). When treated with a kinetically activated strong base, deprotonation occurs exclusively at this position, allowing for subsequent trapping with carbon dioxide.

DoM_Workflow Substrate 2-Chloro-5-fluorotoluene (Substrate) Metalation Directed ortho-Metalation (-78°C, 2h) Substrate->Metalation BasePrep sec-BuLi + TMEDA in THF (Base Complexation) BasePrep->Metalation Kinetic Activation Trapping CO2 Electrophilic Trapping (Carboxylation) Metalation->Trapping Aryllithium Intermediate Workup Acidic Quench (pH 2) & EtOAc Extraction Trapping->Workup Lithium Carboxylate Product 3-Chloro-6-fluoro-2-methylbenzoic acid (Target Compound) Workup->Product Recrystallization

Synthetic workflow for 3-chloro-6-fluoro-2-methylbenzoic acid via DoM.

Experimental Protocol: Regioselective Synthesis via DoM

Objective: Synthesize 3-chloro-6-fluoro-2-methylbenzoic acid with >98% purity. Self-Validation Mechanism: The reaction utilizes an internal temperature probe to ensure the exothermic metalation does not exceed -70 °C. This prevents the formation of benzyne intermediates or unwanted halogen-metal exchange at the chlorine position.

Step-by-Step Methodology:
  • Preparation of the Base Complex:

    • In an oven-dried Schlenk flask under an argon atmosphere, dissolve N,N,N',N'‑tetramethylethylenediamine (TMEDA, 1.1 equiv) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add sec-butyllithium (sec-BuLi, 1.1 equiv, 1.4 M in cyclohexane) dropwise.

    • Causality: TMEDA is critical here; it deaggregates the organolithium hexamers, drastically increasing kinetic basicity. sec-BuLi is specifically selected over n-BuLi to prevent nucleophilic attack (SNAr) on the fluorinated carbon.

  • Substrate Addition (Metalation):

    • Add 2-chloro-5-fluorotoluene (1.0 equiv) dropwise over 30 minutes.

    • Maintain the internal temperature strictly below -70 °C.

    • Causality: The strong inductive effect of the fluorine atom directs the lithium to the sterically accessible and electronically activated ortho position, forming a stable aryllithium intermediate.

  • Electrophilic Trapping:

    • After 2 hours of stirring at -78 °C, bubble strictly anhydrous CO₂ gas (passed through a Drierite column) through the solution for 1 hour.

    • Causality: CO₂ acts as the electrophile, reacting instantaneously with the aryllithium intermediate to form the lithium carboxylate salt. The absence of moisture is self-validating; any water would prematurely quench the aryllithium back to the starting material.

  • Quenching and Workup:

    • Remove the cooling bath and allow the reaction to warm to 0 °C.

    • Quench carefully with 1M HCl until the aqueous phase reaches pH 2 (monitor via pH paper).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Purification:

    • Recrystallize the crude solid from a toluene/heptane mixture.

    • Validation Step: Verify regiochemistry via ¹H-NMR. The successful product will show two coupled aromatic protons (an AB system) rather than the three distinct proton signals of the starting material, confirming substitution at the C6 position.

References

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Characterization of 3-Chloro-6-fluoro-2-methylbenzoic Acid

Executive Summary 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) is a highly specialized, multi-substituted halogenated benzoic acid derivative. In modern drug discovery and agrochemical development, tri-subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) is a highly specialized, multi-substituted halogenated benzoic acid derivative. In modern drug discovery and agrochemical development, tri-substituted phenyl rings serve as critical functional modules. The unique steric and electronic topology provided by the ortho-methyl, ortho-fluoro, and meta-chloro substituents makes this compound an invaluable building block for synthesizing conformationally restricted therapeutics. This technical guide details its structural parameters, a regioselective synthetic methodology, and the rigorous analytical protocols required for its validation in a pharmaceutical setting.

Physicochemical Profiling & Structural Elucidation

The structural complexity of 3-chloro-6-fluoro-2-methylbenzoic acid arises from the synergistic inductive effects of the halogens and the steric bulk of the methyl group. The ortho-fluoro and ortho-methyl groups force the carboxylic acid moiety out of coplanarity with the benzene ring. This steric hindrance significantly alters its pKa and enhances its utility in forming sterically shielded, hydrolysis-resistant amide bonds in Active Pharmaceutical Ingredients (APIs)[1].

Table 1: Key Physicochemical and Structural Parameters

ParameterValue
IUPAC Name 3-Chloro-6-fluoro-2-methylbenzoic acid
CAS Registry Number 1427391-34-1
Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
InChIKey GODZTIPGAIEKHO-UHFFFAOYSA-N
Predicted Density 1.4 ± 0.1 g/cm³
Predicted Boiling Point 286.6 ± 35.0 °C at 760 mmHg
Predicted LogP 3.27

Quantitative data aggregated from commercial chemical databases including Sigma-Aldrich and Guidechem[2].

Regioselective Synthetic Methodology

The Causality of Synthetic Design: Direct electrophilic aromatic chlorination of 6-fluoro-2-methylbenzoic acid is notoriously unselective. The competing directing effects of the weakly activating methyl group and the deactivating (but ortho/para directing) fluoro group typically yield an intractable mixture of 3-chloro and 5-chloro regioisomers. To achieve absolute regiocontrol, a Sandmeyer-type transformation starting from 3-amino-6-fluoro-2-methylbenzoic acid is the most reliable, self-validating approach.

Step-by-Step Protocol: The Sandmeyer Approach

  • Diazotization: Suspend 3-amino-6-fluoro-2-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0–5 °C using an ice-salt bath.

  • Nitrosyl Generation: Add a pre-chilled aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise, maintaining the internal temperature strictly below 5 °C to prevent premature decomposition of the diazonium salt. Stir for 30 minutes.

  • Halogenation: In a separate flask, prepare a solution of Copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Slowly transfer the cold diazonium salt solution into the CuCl solution.

  • Nitrogen Evolution: Heat the reaction mixture gradually to 60 °C. The evolution of nitrogen gas indicates the successful substitution of the diazonium group with the chloride radical.

  • Workup & Isolation: Once gas evolution ceases, cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of heptane/ethyl acetate to afford pure 3-chloro-6-fluoro-2-methylbenzoic acid as a crystalline solid.

Synthesis SM 3-Amino-6-fluoro- 2-methylbenzoic acid Diazo Diazonium Salt Intermediate SM->Diazo NaNO2, HCl 0-5 °C Product 3-Chloro-6-fluoro- 2-methylbenzoic acid Diazo->Product CuCl, HCl 60 °C

Fig 1: Regioselective synthesis via the Sandmeyer reaction workflow.

Analytical Characterization Protocol

To ensure the integrity of the synthesized building block for downstream API manufacturing, a multimodal analytical approach is required. This system is self-validating: the LC-MS confirms the mass and isotopic signature, while the NMR unequivocally proves the regiochemistry.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Detection: UV at 254 nm. The target purity for pharmaceutical use is ≥98.0%.

  • Mass Spectrometry (LC-MS, ESI-):

    • The compound ionizes well in negative electrospray ionization mode.

    • Expected Signals: A base peak at m/z 187.0 [M-H]⁻ with a distinct M+2 isotope peak at m/z 189.0 (approx. 33% intensity of the base peak), confirming the presence of a single chlorine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d6): The methyl group appears as a singlet around δ 2.3 ppm. The aromatic region features two mutually coupled protons (C4-H and C5-H). C5-H will present as a triplet or doublet of doublets due to ortho-coupling with C4-H (J ≈ 8.5 Hz) and ortho-coupling with the fluorine atom (J ≈ 9.0 Hz). C4-H will appear as a doublet of doublets. This specific coupling pattern is the definitive proof that the chlorine is at the 3-position.

    • ¹⁹F NMR (376 MHz, DMSO-d6): A single peak (multiplet) corresponding to the aryl fluoride, confirming no defluorination occurred during synthesis.

Analytical Sample Synthesized Compound (C8H6ClFO2) HPLC HPLC (UV 254 nm) Assess Purity >98% Sample->HPLC NMR 1H, 13C, 19F NMR Structural Elucidation Sample->NMR LCMS LC-MS (ESI-) m/z 187.0 [M-H]- Sample->LCMS Valid Validated API Building Block HPLC->Valid NMR->Valid LCMS->Valid

Fig 2: Multimodal analytical characterization workflow for structural validation.

Applications in Advanced Drug Development

Halogenated benzoic acids are highly sought after in the rational design of targeted therapeutics. Specifically, 3-chloro-6-fluoro-2-methylbenzoic acid serves as a precursor for the synthesis of complex tricyclic systems. Recent patent literature highlights its use in the development of AKR1C3-dependent KARS (Lysyl-tRNA synthetase) inhibitors[3]. In these architectures, the benzoic acid derivative is converted into a benzamide or fused heterocyclic core. The specific placement of the chlorine and fluorine atoms enhances lipophilicity (improving cellular permeability) and occupies specific hydrophobic pockets within the target enzyme's active site, thereby increasing binding affinity and selectivity.

Safety, Handling, and Storage

As an active halogenated organic acid, strict laboratory safety protocols must be adhered to[4]:

  • GHS Classification: Warning. The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is harmful if swallowed (H302).

  • Handling: Use within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Ambient room temperature storage is sufficient, provided the environment is strictly moisture-free.

References

  • Google Patents - US20240262827A1 - Tricyclic AKR1C3 dependent KARS inhibitors.

Sources

Foundational

3-chloro-6-fluoro-2-methylbenzoic acid CAS number and identifiers

Topic: 3-chloro-6-fluoro-2-methylbenzoic acid CAS number and identifiers Content Type: In-depth technical guide. Advanced Scaffold for Agrochemical & Pharmaceutical Discovery Executive Summary 3-Chloro-6-fluoro-2-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-chloro-6-fluoro-2-methylbenzoic acid CAS number and identifiers Content Type: In-depth technical guide.

Advanced Scaffold for Agrochemical & Pharmaceutical Discovery

Executive Summary

3-Chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1 ) is a highly specialized tri-substituted aromatic building block.[1][2][3][4] Characterized by a "push-pull" electronic environment created by the opposing inductive and mesomeric effects of the fluoro, chloro, and methyl substituents, this compound serves as a critical intermediate in the synthesis of SGLT2 inhibitors , next-generation herbicides , and fluorinated liquid crystals .

Its structural uniqueness lies in the steric lock provided by the ortho-methyl group combined with the labile para-fluoro motif (relative to the chlorine), enabling regioselective nucleophilic aromatic substitutions (


) that are difficult to achieve with simpler benzoic acid derivatives.

Chemical Identity & Physicochemical Profile[1][3][4][7][8][9][10][11]

This section consolidates the core identifiers and properties required for registry verification and experimental design.

Identifier / Property Data / Value
CAS Number 1427391-34-1
IUPAC Name 3-chloro-6-fluoro-2-methylbenzoic acid
Molecular Formula

Molecular Weight 188.58 g/mol
SMILES CC1=C(C=CC(=C1C(=O)O)F)Cl
InChI Key GODZTIPGAIEKHO-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Predicted pKa ~3.27 (Acidic, modulated by ortho-F and ortho-Me)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Storage Inert atmosphere, Room Temperature (2-8°C recommended for long term)

Synthetic Methodology

The synthesis of 1427391-34-1 is non-trivial due to the crowding of the aromatic ring. While oxidation of xylenes is possible industrially, the high-purity laboratory route relies on Directed Ortho Metalation (DoM) to ensure regiocontrol.

Primary Route: Directed Ortho Metalation (DoM)

This protocol utilizes the strong directing ability of the fluorine atom to install the carboxyl group.

  • Precursor: 2-chloro-5-fluorotoluene (1-chloro-4-fluoro-2-methylbenzene).

  • Mechanism: The fluorine atom acidifies the ortho proton (C6 relative to methyl). While the position is sterically hindered by the methyl group, the strong inductive effect of fluorine (

    
    ) and the coordination of Lithium to Fluorine favor deprotonation at this site over the position ortho to Chlorine.
    
Step-by-Step Protocol:
  • Setup: Flame-dry a 250 mL three-neck flask and purge with Argon.

  • Reagents: Charge with 2-chloro-5-fluorotoluene (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LIDAKOR (mixture of t-BuOK, n-BuLi, and TMEDA) or LDA (1.1 eq) dropwise over 30 minutes.

    • Note: LIDAKOR is preferred for sterically crowded substrates as it acts as a "superbase."

  • Equilibration: Stir at -78°C for 2 hours to ensure complete formation of the aryllithium species.

  • Quench: Bubble anhydrous

    
     gas  (dried through a 
    
    
    
    tube) into the reaction mixture for 45 minutes. The solution will become viscous.
  • Workup: Allow to warm to room temperature. Quench with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[5]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield the target acid.

Synthesis Visualization

The following diagram illustrates the regiochemical logic of the DoM pathway compared to potential side reactions.

SynthesisPath Precursor 2-Chloro-5-fluorotoluene (Precursor) Base LIDAKOR / -78°C (Deprotonation) Precursor->Base Activation Intermediate Lithium Species (Ortho to F) Base->Intermediate Regioselective Metalation CO2 CO2 Quench (Carboxylation) Intermediate->CO2 Product 3-Chloro-6-fluoro- 2-methylbenzoic acid (Target) CO2->Product Acidic Workup

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM), leveraging the fluorine atom to direct carboxylation to the C6 position.

Reactivity & Applications

The 3-chloro-6-fluoro-2-methylbenzoic acid scaffold is valuable because it offers three distinct "handles" for diversification in drug discovery.

Functionalization Logic
  • Carboxyl Group (C1): Standard amide couplings (EDC/HOBt) or esterifications. Used to attach the scaffold to pharmacophores (e.g., piperazines in antipsychotics).

  • Fluorine (C6): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
    • Condition: Heating with amines or alkoxides in DMF/DMSO.

    • Utility: The ortho-carboxyl group (or its ester) can act as an electron-withdrawing group (EWG) to further activate the fluorine, although the carboxylate anion would deactivate it. Esterification is recommended prior to

      
      .
      
  • Chlorine (C3): Stable under mild conditions but accessible via Buchwald-Hartwig amination or Suzuki coupling using specialized phosphine ligands (e.g., XPhos) due to the steric hindrance of the adjacent methyl group.

Workflow: Scaffold Diversification

Reactivity Core 3-Chloro-6-fluoro- 2-methylbenzoic acid Ester Methyl Ester (Protection) Core->Ester MeOH, H2SO4 SnAr SnAr Displacement (Replace F with R-NH2) Ester->SnAr R-NH2, K2CO3, DMF Suzuki Suzuki Coupling (Replace Cl with Aryl) SnAr->Suzuki Pd(OAc)2, XPhos Ar-B(OH)2

Caption: Figure 2. Divergent synthesis strategy. The fluorine is displaced first (SnAr), followed by Palladium-catalyzed coupling at the chlorine position.

Analytical Characterization Standards

To validate the identity of CAS 1427391-34-1, the following analytical signatures must be confirmed.

NMR Spectroscopy[13]
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (s, 1H, -COOH , broad exchangeable).
      
    • 
       7.50 (dd, 1H, Ar-H  para to F).
      
    • 
       7.25 (t, 1H, Ar-H  ortho to F).
      
    • 
       2.35 (s, 3H, Ar-CH 
      
      
      
      ).
    • Note: The coupling constants (

      
      ) between H-F will be significant (~8-10 Hz).
      
  • 
     NMR: 
    
    • Expect a singlet (or doublet if H-coupled) around -115 to -120 ppm . This shift is diagnostic of a fluorine atom ortho to a carbonyl group.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 210 nm.

  • Retention Time: Expect elution later than benzoic acid due to the lipophilic Cl and Me groups, typically around 12-14 min in a standard gradient.

Safety & Handling (HSE)

Signal Word: WARNING

Hazard Statement (GHS)DescriptionPrecaution
H315 Causes skin irritation.Wear nitrile gloves (min 0.11mm thick).
H319 Causes serious eye irritation.Use safety goggles with side shields.
H335 May cause respiratory irritation.Handle in a fume hood.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain due to halogen content.

References

  • PubChem. (2025). Compound Summary: 3-chloro-6-fluoro-2-methylbenzoic acid (CID 84770882).[1] National Library of Medicine. Retrieved from [Link]

  • Schlosser, M. (2005). The 2×3 "Whetstone" of Organometallic Chemistry: Fluorine and Lithium. Angewandte Chemie International Edition. (Contextual grounding for DoM chemistry of fluorotoluenes).
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

Sources

Exploratory

Solubility profile of 3-chloro-6-fluoro-2-methylbenzoic acid in organic solvents

The following technical guide details the strategic solubility profiling of 3-chloro-6-fluoro-2-methylbenzoic acid (CFMBA). As specific empirical datasets for this exact intermediate are often proprietary to active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic solubility profiling of 3-chloro-6-fluoro-2-methylbenzoic acid (CFMBA). As specific empirical datasets for this exact intermediate are often proprietary to active pharmaceutical ingredient (API) development programs, this guide synthesizes structural analysis with established thermodynamic principles to provide a robust framework for solubility determination, modeling, and application in process design.

Executive Summary

The solubility profile of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) is a critical quality attribute (CQA) governing its purification, yield, and solid-state stability. As a poly-substituted benzoic acid derivative, its solubility is driven by a competition between the hydrophilic carboxylic acid moiety and the lipophilic halogen/methyl substituents. This guide provides a comprehensive technical framework for determining its solubility landscape, modeling its thermodynamic behavior, and leveraging this data for process optimization.

Molecular Architecture & Solubility Prediction

To design an effective solvent screening protocol, we must first analyze the solute-solvent interaction potential of CFMBA.

Structural Determinants[1]
  • Carboxylic Acid (-COOH): Acts as a hydrogen bond donor and acceptor. In non-polar solvents (e.g., n-hexane), CFMBA will likely exist as cyclic dimers, significantly reducing solubility compared to monomeric forms. In polar protic solvents (e.g., methanol), it forms strong intermolecular hydrogen bonds, enhancing solubility.

  • Halogen Substituents (3-Cl, 6-F):

    • The 6-Fluoro group (ortho to COOH) introduces an electron-withdrawing effect, potentially lowering the pKa (increasing acidity) compared to benzoic acid. It also adds a dipole moment that favors polar aprotic solvents.

    • The 3-Chloro group increases overall lipophilicity (LogP), improving solubility in moderately polar organic solvents like ethyl acetate and dichloromethane.

  • 2-Methyl Group: Provides steric bulk near the carboxylic acid, which may disrupt tight crystal packing (lowering melting point) but also hinders solvation of the carboxyl group in some conformations.

Predicted Solvent Class Performance

Based on the "Like Dissolves Like" principle and functional group analysis:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding solvation of -COOH; disruption of solute dimers.
Polar Aprotic Acetone, DMF, DMSOVery High Dipole-dipole interactions; excellent for breaking crystal lattice.
Esters/Ethers Ethyl Acetate, THFModerate-High Good balance of polarity; ideal for crystallization yield (cooling).
Non-Polar n-Hexane, Heptane, TolueneLow Weak van der Waals interactions; solute dimerization dominates.
Aqueous WaterVery Low (pH dependent) Low solubility at neutral pH; high solubility at pH > pKa (salt formation).

Experimental Protocol: High-Fidelity Solubility Measurement

For rigorous process development, reliance on visual estimation is insufficient. The following Laser-Monitoring Dynamic Method is the gold standard for generating the solubility curve.

Methodology

Objective: Determine the mole fraction solubility (


) of CFMBA across a temperature range (e.g., 278.15 K to 323.15 K).

Protocol Steps:

  • Preparation: Excess CFMBA solid is added to a jacketed glass vessel containing a known mass of solvent.

  • Equilibration: The system is stirred (400 rpm) at a constant temperature (

    
     K) for 24–48 hours to ensure solid-liquid equilibrium.
    
  • Phase Separation: The saturated supernatant is separated using a syringe filter (0.45 µm PTFE) pre-heated to the system temperature to prevent precipitation.

  • Quantification:

    • Gravimetric Analysis: Evaporate solvent and weigh dry residue (Standard).

    • HPLC Analysis: Dilute aliquot and quantify against a calibration curve (High Precision).

  • Replication: All measurements are performed in triplicate (

    
    ).
    
Workflow Visualization

SolubilityProtocol Start Solvent Selection (Pure & Binary) Mix Equilibration (T ± 0.05 K, 24h) Start->Mix Add Excess Solid Filter Isothermal Filtration (0.45 µm PTFE) Mix->Filter Saturated Solution Analyze Quantification (HPLC / Gravimetric) Filter->Analyze Clear Filtrate Data Mole Fraction (x) Calculation Analyze->Data Mass Balance

Caption: Standardized workflow for determining the equilibrium solubility of CFMBA.

Thermodynamic Modeling

To extrapolate solubility data for process simulation, experimental points must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is widely used for substituted benzoic acids to correlate mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.
    
  • 
     : Temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
  • Interpretation :

    
     and 
    
    
    
    relate to the non-ideal solution behavior and enthalpy of solution, while
    
    
    accounts for the temperature dependence of the enthalpy.
Van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution:



  • 
     : Apparent standard enthalpy of dissolution (typically positive, indicating an endothermic process).
    
  • 
     : Apparent standard entropy of dissolution.
    
  • Insight : A positive

    
     confirms that solubility increases with temperature, validating cooling crystallization as a viable purification method.
    

Process Application: Crystallization Design

The solubility profile directly informs the purification strategy for CFMBA.

Cooling Crystallization[1]
  • Solvent Choice: Ethanol or Ethyl Acetate.

  • Rationale: These solvents typically exhibit a steep solubility curve (high

    
    ), meaning a small drop in temperature results in significant supersaturation and high yield.
    
  • Process: Dissolve crude CFMBA at reflux (~75°C), filter hot to remove insoluble mechanical impurities, then cool at a controlled rate (e.g., 0.5°C/min) to 5°C.

Anti-Solvent Crystallization[1]
  • System: Methanol (Solvent) + Water (Anti-Solvent).

  • Rationale: CFMBA is highly soluble in methanol but insoluble in water.

  • Process:

    • Dissolve CFMBA in Methanol (high concentration).

    • Slowly add Water (or acidified water to suppress ionization).

    • The sudden decrease in solvent power creates high supersaturation, generating fine crystals.

    • Note: This method is preferred if the impurity profile requires high selectivity that cooling alone cannot achieve.

Purification Logic Flow

PurificationStrategy Crude Crude CFMBA (Impurities: Isomers, Salts) Dissolve Dissolution (High T, Polar Solvent) Crude->Dissolve Check Solubility Curve Steepness? Dissolve->Check Cooling Cooling Crystallization (High Yield) Check->Cooling Steep Curve AntiSolv Anti-Solvent Addition (High Purity) Check->AntiSolv Flat Curve Isolate Filtration & Drying Cooling->Isolate AntiSolv->Isolate

Caption: Decision matrix for selecting the optimal crystallization mode based on solubility thermodynamics.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Acree, W. E., Jr. (1995). "Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model." Thermochimica Acta, 257(2), 181-189. Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Shaohua, J., et al. (2012). "Solubility of 3-Chloro-2-methylbenzoic Acid in Organic Solvents." Journal of Chemical & Engineering Data, 57(11). (Analogous compound reference). Link

Sources

Foundational

pKa values and acidity of 3-chloro-6-fluoro-2-methylbenzoic acid

An In-depth Technical Guide to the Acidity and pKa of 3-chloro-6-fluoro-2-methylbenzoic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a fun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa of 3-chloro-6-fluoro-2-methylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs critical attributes such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the acidity of 3-chloro-6-fluoro-2-methylbenzoic acid, a polysubstituted aromatic carboxylic acid. While direct experimental data for this specific molecule is not extensively published, this paper will establish a robust theoretical framework to predict its pKa. We will dissect the electronic effects of each substituent, provide detailed protocols for experimental pKa determination via potentiometric titration, outline modern computational prediction workflows, and present a synthesized estimation of the pKa value.

The Central Role of pKa in Pharmaceutical Sciences

In drug development, the extent to which a molecule ionizes at a given physiological pH is paramount. For an acidic compound like 3-chloro-6-fluoro-2-methylbenzoic acid, the pKa value indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This equilibrium dictates its ability to permeate biological membranes, bind to target proteins, and its overall solubility.[1] An accurate understanding of pKa is therefore not merely an academic exercise but a critical component of rational drug design and candidate selection.

Theoretical Framework: A Synthesis of Substituent Effects on Benzoic Acid Acidity

The acidity of a substituted benzoic acid is a direct consequence of the electronic influence of its substituents on the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups (EWGs) stabilize the negative charge, increasing acidity and lowering the pKa, while electron-donating groups (EDGs) have the opposite effect.[2][3] To estimate the pKa of 3-chloro-6-fluoro-2-methylbenzoic acid, we must analyze the cumulative impact of its chloro, fluoro, and methyl substituents relative to the parent benzoic acid molecule.

  • Baseline Acidity: Benzoic acid serves as our reference compound, with a well-established pKa of approximately 4.20.[4]

  • 3-Chloro Substituent: The chlorine atom at the meta-position is an electron-withdrawing group, primarily through its inductive effect (-I). It pulls electron density from the aromatic ring, which in turn helps to delocalize and stabilize the negative charge of the carboxylate anion. This increased stability of the conjugate base makes the parent acid more acidic. For instance, 3-chlorobenzoic acid has a pKa of about 3.82, demonstrating a significant increase in acidity compared to benzoic acid.[5][6][7]

  • 6-Fluoro Substituent: Fluorine is the most electronegative element and exerts a very strong electron-withdrawing inductive effect (-I). Located at the ortho-position (position 6 is ortho to the carboxyl group), its effect is pronounced. This powerful stabilization of the conjugate base drastically increases acidity. For comparison, 2-fluorobenzoic acid has a pKa of approximately 3.27.[8]

  • 2-Methyl Substituent (The "Ortho Effect"): A methyl group is typically considered electron-donating (+I effect), which would be expected to decrease acidity.[4] However, when placed at the ortho-position, steric hindrance comes into play. This is known as the "ortho effect." The bulky methyl group can force the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of planarity inhibits resonance stabilization of the neutral acid form, making it easier to deprotonate and thereby increasing its acidity. This is why 2-methylbenzoic acid (pKa ≈ 3.91) is surprisingly a stronger acid than both benzoic acid (pKa = 4.20) and 4-methylbenzoic acid (pKa = 4.36).[9][10]

Synthesis of Effects: The combined influence of these three groups suggests a substantial increase in the acidity of 3-chloro-6-fluoro-2-methylbenzoic acid. The powerful electron-withdrawing inductive effects of both the 3-chloro and 6-fluoro groups will dominate, driving the pKa significantly lower than that of benzoic acid. The ortho-methyl group will further contribute to this increased acidity through the steric ortho effect.

Caption: Electronic and steric effects of substituents on the acidity of the benzoic acid core.

Experimental pKa Determination: The Potentiometric Titration Protocol

Potentiometric titration remains one of the most reliable and widely used methods for determining pKa values.[1][11] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[12][13]

Detailed Protocol

I. Apparatus and Reagents:

  • Calibrated pH meter with a combination glass electrode.

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00).[14]

  • Class A burette (25 mL or 50 mL).

  • Magnetic stirrer and stir bar.

  • Titration vessel (e.g., 100 mL beaker).

  • 3-chloro-6-fluoro-2-methylbenzoic acid sample.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).

  • Deionized or distilled water.

  • Inert gas (e.g., Nitrogen) for purging.[1]

  • A suitable co-solvent (e.g., methanol or acetonitrile) if the compound has low aqueous solubility.[15]

II. Procedure:

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa.[14]

  • Sample Preparation: Accurately weigh a sufficient amount of the acid to prepare a solution of known concentration (e.g., 25 mL of a 0.01 M solution). If necessary, use a co-solvent to ensure complete dissolution.

  • Titration Setup: Place the titration vessel on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Inert Atmosphere: Purge the solution with nitrogen for several minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[1][14]

  • Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH. Add the standardized NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value along with the corresponding total volume of titrant added. Continue the titration well past the equivalence point (the region of rapid pH change).

III. Data Analysis:

  • Plot Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine Equivalence Point: Identify the volume at the equivalence point, which is the midpoint of the steepest portion of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.

  • Determine Half-Equivalence Point: Calculate the volume of NaOH that is exactly half of the equivalence point volume.

  • Find pKa: The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[12]

Potentiometric_Titration_Workflow A 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) B 2. Prepare Analyte Solution (Known Concentration) A->B C 3. Setup Titration Apparatus (Electrode, Stirrer) B->C D 4. Purge with Nitrogen (Remove dissolved CO2) C->D E 5. Titrate with Standardized NaOH (Add titrant in increments) D->E F 6. Record pH vs. Volume Data E->F G 7. Plot Titration Curve (pH vs. Volume) F->G H 8. Determine Equivalence Point (Inflection Point) G->H I 9. Find Half-Equivalence Point H->I J 10. Determine pKa (pH at Half-Equivalence Point) I->J

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In modern drug discovery, computational (in silico) methods provide rapid and valuable estimations of pKa, especially for novel compounds where experimental data is not yet available.[16] Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch utilize algorithms based on large databases of experimentally determined pKa values.[17][18][19]

The prediction is typically based on a fragment-based approach or quantum mechanical calculations. The software identifies the ionizable center (the carboxylic acid proton) and analyzes the electronic effects of the surrounding atoms and functional groups to calculate a pKa value.[20][21] These predictions are particularly powerful for congeneric series, where the core scaffold is the same, and only the substituents are varied.

Computational_pKa_Workflow Input 1. Input Molecular Structure (e.g., SMILES or drawn structure) Software 2. Select Prediction Software (e.g., ACD/Percepta, MarvinSketch) Input->Software Algorithm 3. Choose Algorithm (Classic, GALAS, etc.) Software->Algorithm Calculation 4. Run Calculation (Software identifies ionizable centers and analyzes electronic effects) Algorithm->Calculation Output 5. Obtain Predicted pKa Value and Ionization Plots Calculation->Output Validation 6. Assess Reliability (Compare to similar known structures) Output->Validation

Caption: A generalized workflow for in silico pKa prediction.

Data Summary and pKa Estimation

To arrive at a final estimation for the pKa of 3-chloro-6-fluoro-2-methylbenzoic acid, we can summarize the pKa values of the relevant parent and monosubstituted compounds.

CompoundSubstituent(s)pKa ValueEffect on Acidity (vs. Benzoic Acid)
Benzoic AcidNone~4.20[4]Reference
3-Chlorobenzoic Acid3-Chloro~3.82[5][22]Increases
2-Fluorobenzoic Acid2-Fluoro~3.27[8][23]Strongly Increases
2-Methylbenzoic Acid2-Methyl~3.91[4][9]Increases (Ortho Effect)
3-chloro-6-fluoro-2-methylbenzoic acid 2-Me, 3-Cl, 6-F ~2.5 - 3.0 (Estimated) Very Strongly Increases

Estimated pKa: Based on the strongly acidifying inductive effects of the 3-chloro and 6-fluoro groups, combined with the acidity-enhancing ortho effect of the 2-methyl group, the pKa of 3-chloro-6-fluoro-2-methylbenzoic acid is predicted to be in the range of 2.5 to 3.0 . This would classify it as a significantly stronger acid than benzoic acid. This estimation underscores the necessity of experimental verification for precise characterization.

Conclusion

The acidity of 3-chloro-6-fluoro-2-methylbenzoic acid is dictated by a compelling interplay of inductive and steric effects. The presence of two powerfully electron-withdrawing halogens, one of which is ortho to the carboxylic acid, combined with the steric ortho effect of the methyl group, leads to a substantial stabilization of the carboxylate anion. Consequently, this molecule is predicted to be a considerably strong acid with a pKa significantly lower than that of the parent benzoic acid. For drug development professionals, this low pKa implies that the compound will exist predominantly in its ionized, anionic form at physiological pH. This has profound implications for its solubility, membrane permeability, and potential interactions with biological targets. While theoretical analysis and computational predictions provide a strong directional estimate, precise characterization requires empirical validation through established methods such as potentiometric titration.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorobenzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • Thompson, R. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Thompson, R. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Calgary.
  • Grokipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

  • Scribd. (n.d.). Understanding the Hammett Equation. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • Stenutz. (n.d.). pKa values. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? Retrieved from [Link]

  • De Bleye, C., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Sikyta, J., & Exner, O. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Sych, A., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.
  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • FooDB. (2020, April 3). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Dole, G., et al. (2012). Rapid Determination of Ionization Constants (pKa)
  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Pekcan Ertokus, G., & Hakan Aktas, A. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye.
  • ResearchGate. (2025, August 6). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 1). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? Retrieved from [Link]

  • YouTube. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). Retrieved from [Link]

  • ChemAxon. (n.d.). Calculator Plugins in MarvinSketch - Documentation. Retrieved from [Link]

  • ChemAxon. (n.d.). Training the pKa Plugin - Documentation. Retrieved from [Link]

  • Frontiers. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • ChemBK. (2024, April 10). P-FLUOROBENZOIC ACID. Retrieved from [Link]

  • DrugFuture. (n.d.). p-Fluorobenzoic Acid. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of 3-chloro-6-fluoro-2-methylbenzoic acid

Thermodynamic Stability and Degradation Kinetics of 3-Chloro-6-fluoro-2-methylbenzoic Acid: A Comprehensive Technical Guide Executive Summary 3-Chloro-6-fluoro-2-methylbenzoic acid (CFMBA, CAS 1427391-34-1) is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of 3-Chloro-6-fluoro-2-methylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary

3-Chloro-6-fluoro-2-methylbenzoic acid (CFMBA, CAS 1427391-34-1) is a highly functionalized aromatic building block utilized in advanced agrochemical and pharmaceutical synthesis[1]. The integration of three distinct substituents—a highly electronegative fluorine, a sterically demanding methyl group, and an inductively withdrawing chlorine—onto a benzoic acid scaffold creates a complex thermodynamic landscape. This whitepaper dissects the structural causality behind CFMBA's thermodynamic stability, details its thermal degradation pathways, and provides self-validating experimental protocols for rigorous thermodynamic profiling.

Structural and Electronic Determinants of Stability

The thermodynamic stability of CFMBA is primarily dictated by the interplay of steric hindrance and inductive electronic effects.

  • Steric Inhibition of Resonance (The Buttressing Effect): The 2-methyl and 6-fluoro groups flank the carboxyl moiety, imposing severe steric crowding. This steric bulk forces the carboxyl group out of coplanar alignment with the aromatic ring. This structural distortion breaks the

    
    -conjugation between the ring and the carbonyl group, inherently destabilizing the neutral acid's ground state[2].
    
  • Inductive Effects: The highly electronegative 6-fluoro and 3-chloro groups exert a strong electron-withdrawing inductive effect (-I). This stabilizes the conjugate base (carboxylate anion), leading to an increased acidity (lower pKa) relative to unsubstituted benzoic acid[3].

  • Decarboxylation Susceptibility: Because the ground state is destabilized by steric hindrance, the activation energy (

    
    ) required for thermal degradation is substantially lowered. Ortho-substituted benzoic acids are highly prone to decarboxylation via a pseudo-unimolecular decomposition mechanism[2].
    

G CFMBA 3-Chloro-6-fluoro-2-methylbenzoic acid (CFMBA) Sub_F 6-Fluoro Group (Inductive Withdrawal) CFMBA->Sub_F Sub_Me 2-Methyl Group (Steric Bulk) CFMBA->Sub_Me Sub_Cl 3-Chloro Group (Inductive Withdrawal) CFMBA->Sub_Cl Steric Steric Inhibition of Resonance (Carboxyl Out-of-Plane) Sub_F->Steric Elec Electronic Destabilization of Ground State Sub_F->Elec Sub_Me->Steric Sub_Cl->Elec Decarb Lowered Decarboxylation Activation Energy (ΔG‡) Steric->Decarb pKa Increased Acidity (Lower pKa) Steric->pKa Elec->pKa

Figure 1: Logical relationship of substituent effects on the thermodynamic stability of CFMBA.

Thermal Degradation: Decarboxylation Kinetics

For heavily ortho-substituted benzoic acids like CFMBA, the primary thermal degradation pathway is decarboxylation. The reaction proceeds via a direct


-keto acid pathway or a pseudo-unimolecular decomposition[2]. The steric participation of the ortho-groups facilitates the formation of a transition state where a hydrogen atom transfers from the carboxyl group to the 

-carbon of the aryl ring[2]. Because the carboxyl group is already twisted out of plane in the ground state, the rotational energy barrier required to reach this transition state is significantly reduced compared to para- or meta-substituted analogs[2].

Experimental Protocols for Thermodynamic Profiling

Protocol A: Knudsen Mass-Loss Effusion for Sublimation Thermodynamics
  • Causality: CFMBA is a crystalline solid with low volatility. Standard thermogravimetric analysis (TGA) lacks the sensitivity required to accurately measure its vapor pressure. The Knudsen mass-loss effusion technique is the gold standard for determining the vapor pressures of halobenzoic acids below 1 Pa[4]. By measuring the mass loss through a microscopic orifice under high vacuum, we can derive the standard molar enthalpy of sublimation (

    
    ) via the Clausius-Clapeyron equation[5].
    
  • Self-Validation: The system must first be calibrated using a high-purity reference standard (e.g., benzoic acid) with a known

    
     to determine the exact transmission probability factor of the effusion orifice[3].
    
  • Step-by-Step Methodology:

    • Calibration: Load 50 mg of reference benzoic acid into the effusion cell. Evacuate the chamber to

      
       Pa. Record mass loss at 5 distinct temperatures between 290 K and 310 K to calculate the orifice constant.
      
    • Sample Preparation: Purify CFMBA via recrystallization to

      
       purity[6] and dry under vacuum to remove residual solvent.
      
    • Loading: Transfer 50 mg of CFMBA into the calibrated effusion cell.

    • Effusion Measurement: Subject the sample to a controlled temperature ramp (e.g., 320 K to 360 K). Record the mass loss continuously using a microbalance.

    • Data Integration: Calculate the vapor pressure (

      
      ) at each temperature. Plot 
      
      
      
      vs.
      
      
      to extract
      
      
      and standard molar entropy (
      
      
      )[4].
Protocol B: Differential Scanning Calorimetry (DSC) for Decarboxylation Kinetics
  • Causality: To isolate the thermodynamic phase transition (melting) from thermal degradation (decarboxylation), DSC is employed. By running the sample at multiple heating rates, the Kissinger method can be applied to calculate the activation energy (

    
    ) of the decarboxylation process, providing a kinetic measure of its thermodynamic instability[2].
    
  • Self-Validation: Prior to sample analysis, run an empty aluminum crucible to establish a flat baseline. Calibrate the heat flow and temperature sensors using an Indium standard (Melting point: 156.6 °C,

    
    : 28.45 J/g).
    
  • Step-by-Step Methodology:

    • Calibration: Run the Indium standard at 10 °C/min to verify sensor accuracy.

    • Sample Encapsulation: Weigh 2-3 mg of CFMBA into a hermetically sealed aluminum pan with a pinhole to allow

      
       outgassing during decarboxylation.
      
    • Isothermal Baseline: Hold the sample at 25 °C for 5 minutes to stabilize heat flow.

    • Dynamic Heating: Heat the sample from 25 °C to 350 °C at varying heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen purge (50 mL/min).

    • Kinetic Analysis: Identify the endothermic melting peak and the subsequent degradation peak. Plot

      
       vs. 
      
      
      
      (where
      
      
      is the heating rate and
      
      
      is the peak degradation temperature) to determine
      
      
      [2].

Workflow Prep Sample Preparation (CFMBA Purification) Knudsen Knudsen Effusion (Vapor Pressure) Prep->Knudsen DSC DSC / TGA (Thermal Degradation) Prep->DSC Sublimation ΔH_sub & ΔG_sub Calculation Knudsen->Sublimation Kinetics Decarboxylation Kinetics (Ea) DSC->Kinetics Model Comprehensive Thermodynamic Profile Sublimation->Model Kinetics->Model

Figure 2: Self-validating experimental workflow for the thermodynamic profiling of CFMBA.

Quantitative Data Summary

The following table synthesizes the predicted physicochemical parameters and extrapolated thermodynamic properties of CFMBA based on structural analogs and available databases[1][4].

PropertyValueMethod / Source
Molecular Weight 188.58 g/mol Empirical[1]
LogP 3.27Predicted[1]
Boiling Point 286.6 ± 35.0 °C (at 760 mmHg)Predicted[1]
Density 1.4 ± 0.1 g/cm³Predicted[1]
Est. Enthalpy of Sublimation (

)
~95 - 105 kJ/molExtrapolated from halobenzoic acids[4]
Est. Decarboxylation Activation Energy (

)
~90 - 110 kJ/molExtrapolated from ortho-substituted analogs[2]

Conclusion

The thermodynamic stability of 3-chloro-6-fluoro-2-methylbenzoic acid is a direct consequence of its highly congested ortho-substitution pattern. The buttressing effect of the 2-methyl and 6-fluoro groups destabilizes the ground state by forcing the carboxyl group out of plane, thereby lowering the activation barrier for thermal decarboxylation. For researchers utilizing CFMBA as an intermediate, understanding these thermodynamic constraints is critical for optimizing reaction temperatures, storage conditions, and downstream synthetic yields.

References

  • Chuchev, K., & BelBruno, J. J. (2007). "Mechanisms of decarboxylation of ortho-substituted benzoic acids". Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-9. URL:[Link]

  • Ribeiro da Silva, M. A. V., et al. (2005). "Thermodynamic study of the sublimation of six halobenzoic acids". The Journal of Chemical Thermodynamics, 37(3), 271-279. URL:[Link]

  • Monte, M. J. S., et al. (2016). "Vapor Pressures of Four Methyl Esters of Substituted Benzoic Acids. The Intermolecular Hydrogen Bond OH···O". Journal of Chemical & Engineering Data, 61(3), 1263-1270. URL:[Link]

Sources

Foundational

Steric Locking and Electronic Gating: A Comprehensive Conformational Analysis of 3-chloro-6-fluoro-2-methylbenzoic acid

Executive Summary: The Ortho-Substituted Paradox In the realm of medicinal chemistry, 3-chloro-6-fluoro-2-methylbenzoic acid represents a classic "privileged scaffold" challenge. It is not merely a benzoic acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Substituted Paradox

In the realm of medicinal chemistry, 3-chloro-6-fluoro-2-methylbenzoic acid represents a classic "privileged scaffold" challenge. It is not merely a benzoic acid derivative; it is a system defined by frustrated planarity . The simultaneous presence of substituents at the 2 (methyl) and 6 (fluoro) positions creates a "steric sandwich" around the carboxyl group, forcing it out of the aromatic plane.

This guide provides a rigorous analysis of the conformational landscape of this molecule.[1] Unlike simple benzoic acids, where the carboxyl group rotates freely at room temperature, this scaffold exhibits high-barrier rotational hindrance , approaching the threshold of atropisomerism. Understanding this is critical for predicting:

  • Ligand Binding: The energetic penalty required to adopt a planar binding conformation.

  • Solubility: The disruption of crystal packing forces.

  • Metabolic Stability: The electronic shielding of the aromatic core.

Theoretical Framework: The Forces at Play[2]

To analyze this molecule, we must deconstruct the three competing forces that dictate its 3D structure.

The Steric Buttressing Effect (The 2,3-Interaction)

The most overlooked feature of this molecule is the interaction between the 2-methyl and 3-chloro groups.

  • Mechanism: The 3-chloro substituent is physically large (Van der Waals radius ~1.75 Å). It exerts a repulsive force on the adjacent 2-methyl group.

  • Result: The 2-methyl group cannot bend away from the carboxyl group. Instead, it is "buttressed" or pushed toward the carboxyl moiety. This makes the effective steric bulk of the methyl group significantly larger than in a simple o-toluic acid system.

The Electronic Gating (The 6-Fluoro Interaction)

The 6-fluoro substituent acts as an electronic gatekeeper.

  • Intramolecular Hydrogen Bonding (IMHB): There is a strong propensity for the carboxylic acid proton (OH) to form a 5-membered intramolecular hydrogen bond with the ortho-fluorine (

    
    ).
    
  • Energetic Preference: This interaction stabilizes the "cis" conformation (where OH faces F) by approximately 2-4 kcal/mol compared to the "trans" conformer.

The Ortho-Twist

Due to the A-values (steric bulk) of Methyl (1.70) and Fluoro (0.46), the carboxyl group cannot lie coplanar with the benzene ring. It must twist to relieve strain. The degree of this twist is the primary conformational descriptor.

Visualization: The Steric-Electronic Conflict

The following diagram illustrates the conflicting forces acting on the central carboxyl group.

G Molecule 3-chloro-6-fluoro-2-methylbenzoic acid Buttressing Buttressing Effect (3-Cl pushes 2-Me) Molecule->Buttressing IMHB Intramolecular H-Bond (O-H...F-C6) Molecule->IMHB StericClash Steric Clash (2-Me vs COOH) Buttressing->StericClash Amplifies Twist Out-of-Plane Twist (Torsion Angle ~60-80°) StericClash->Twist Forces Rotation IMHB->Twist Modulates Angle

Caption: Figure 1. The conformational equilibrium is driven by the 'Buttressing Effect' of the 3-Cl group amplifying the steric clash of the 2-Me group, opposing the planarizing force of the O-H...F hydrogen bond.

Computational Protocol: Determining the Global Minimum

To accurately predict the conformation, standard force fields (MM2/MMFF) are insufficient due to their poor parameterization of the specific F...H-O interaction and the buttressing effect. A DFT (Density Functional Theory) approach is required.

The Workflow
  • Conformational Search: Use Monte Carlo methods with the OPLS3e force field to generate initial rotamers.

  • Geometry Optimization: DFT optimization using B3LYP-D3(BJ)/6-311++G(d,p) .

    • Why D3(BJ)? The Grimme dispersion correction is essential to capture the weak attractive forces between the methyl hydrogens and the carbonyl oxygen.

    • Why ++? Diffuse functions are critical for describing the lone pairs on Fluorine and Chlorine.

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).

Predicted Data

Based on analogous 2,6-disubstituted systems, the expected parameters are:

ParameterPredicted ValueCausality
C(Ring)-COOH Torsion 65° - 80°Compromise between 2-Me sterics and

-conjugation.
O-H Orientation Syn to FluorineFormation of

pseudo-ring (5-membered).
Rotational Barrier 16 - 19 kcal/molHigh barrier due to passing the "buttressed" 2-Me group.
C=O Orientation Syn to MethylThe smaller Carbonyl O faces the bulky Me; the larger OH faces the small F.

Experimental Validation Protocols

Trust but verify. The following experimental workflows are designed to validate the computational model.

Variable Temperature (VT) NMR

This experiment determines the rotational energy barrier (


) of the carboxyl group.
  • Rationale: At room temperature, the rotation may be slow on the NMR timescale, or fast. Cooling the sample will "freeze" the rotation, splitting the signals of the diastereotopic protons (if any) or showing distinct rotamer peaks.

  • Protocol:

    • Dissolve 10 mg of compound in CD₂Cl₂ (allows cooling to -90°C).

    • Acquire ¹H NMR spectra at 25°C, 0°C, -20°C, -40°C, -60°C, -80°C.

    • Monitor the Methyl peak (2-Me) . If rotation is slow, the methyl group environment becomes anisotropic relative to the carboxylate.

    • Coalescence Temperature (

      
      ):  Use the coalescence point of the signals to calculate 
      
      
      
      using the Eyring equation.
19F-1H HOESY (Heteronuclear Overhauser Effect)

This determines the spatial proximity of the Fluorine to the Carboxyl proton.

  • Rationale: If the preferred conformation has the O-H pointing toward the Fluorine (IMHB), a strong through-space NOE signal will be observed.

  • Protocol:

    • Use a dry solvent (CDCl₃ or C₆D₆) to prevent exchange of the acidic proton.

    • Run a 2D ¹⁹F-¹H HOESY sequence.

    • Positive Result: A cross-peak between the -COOH proton (11-13 ppm) and the Ar-F signal ( -110 ppm) confirms the syn-F conformation.

X-Ray Crystallography (The Gold Standard)
  • Caution: Solid-state packing forces can sometimes override weak intramolecular forces. However, the "buttressed" steric lock is usually too strong to be overcome by packing forces.

  • Expectation: The crystal structure will likely show the carboxyl group twisted significantly out of plane, with the O-H...F distance < 2.2 Å (sum of van der Waals radii).

Pharmaceutical Implications[3]

Understanding this conformation is not an academic exercise; it directly impacts drug developability.

pKa Modulation

The "Ortho-Effect" significantly increases acidity.[2]

  • Mechanism: The twist breaks the conjugation between the carboxyl group and the phenyl ring. The phenyl ring is normally electron-donating via resonance (destabilizing the anion). By twisting, this resonance is cut off, while the electron-withdrawing inductive effects of F and Cl remain.[2]

  • Result: The pKa of this molecule is expected to be 2.5 - 3.0 (compared to 4.2 for benzoic acid). This ensures the molecule is fully ionized at physiological pH (7.4), impacting membrane permeability.

Metabolic Stability

The 3-chloro and 6-fluoro groups effectively block the metabolic "soft spots" on the ring.

  • Para-position (4-H): The only open site for CYP450 oxidation.

  • Ortho-positions: Completely blocked.

  • Conformational Shielding: The twisted carboxyl group creates a "propeller" shape that can hinder the approach of metabolic enzymes to the core.

Drug Design Workflow

The following DOT diagram summarizes how to integrate this analysis into a drug design campaign.

DesignWorkflow Input Scaffold Selection (3-Cl-6-F-2-Me) ConfSearch Conformational Search (Identify Twist Angle) Input->ConfSearch Docking Molecular Docking (Penalty Calculation) ConfSearch->Docking Input 3D Minima Synthesis Synthesis & VT-NMR Validation Docking->Synthesis If High Affinity Decision Go/No-Go (Solubility/Binding) Synthesis->Decision Validates Model

Caption: Figure 2. Integration of conformational analysis into the drug design pipeline. Note that docking must account for the energy penalty of planarizing the twisted carboxyl group.

References

  • Structural Aspects of Ortho-Substituted Benzoic Acids. Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Source: National Institutes of Health (PMC). URL:[Link]

  • Intramolecular Hydrogen Bonding with Fluorine. Title: Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Source: National Institutes of Health (PMC). URL:[Link]

  • The Ortho Effect and Acidity. Title: The Ortho Effect of benzoic acids.[3][4][2][5][6][7] Source: Almerja / Physical Organic Chemistry Archives. URL:[Link]

  • Steric Hindrance in Transport. Title: Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[8][9] Source: PubMed / Elsevier. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Esterification Reactions with 3-Chloro-6-fluoro-2-methylbenzoic Acid

Executive Summary The esterification of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) presents a distinct synthetic challenge due to the "ortho-effect" imposed by the 2-methyl and 6-fluoro substituents.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) presents a distinct synthetic challenge due to the "ortho-effect" imposed by the 2-methyl and 6-fluoro substituents.[1] These groups create significant steric bulk around the carbonyl carbon, inhibiting the nucleophilic attack required for standard Fischer esterification. Furthermore, the electron-withdrawing nature of the halogen substituents alters the acidity and reactivity profile of the molecule.

This Application Note provides three field-validated protocols optimized for this specific scaffold. Unlike generic guides, these methods prioritize conversion efficiency and purity , accounting for the potential lability of the C-F bond under harsh nucleophilic conditions.

Key Chemical Properties
PropertyValueImplication for Synthesis
Molecular Formula C₈H₆ClFO₂Halogenated aromatic core requires care with strong nucleophiles (SNAr risk).[1][2]
Molecular Weight 188.58 g/mol Standard stoichiometry calculations apply.[1]
Steric Profile High (2,6-disubstituted) The carbonyl carbon is shielded. Standard acid-catalyzed equilibrium methods (Fischer) will likely fail or proceed slowly.[1]
Electronic Profile Deactivated (3-Cl, 6-F)The carboxylate anion is stabilized, making alkylation (Method B) highly favorable.

Mechanistic Analysis & Strategy

To successfully esterify this molecule, one must bypass the high energy barrier of forming the tetrahedral intermediate at the carbonyl carbon.

The "Ortho-Effect" Challenge

In 2,6-disubstituted benzoic acids, the ortho groups force the carboxyl group out of planarity with the benzene ring. While this prevents conjugation (resonance), the primary barrier is steric blockage .[1] A nucleophilic alcohol cannot easily approach the carbonyl carbon at the required 107° Bürgi-Dunitz angle.

Strategic Solutions
  • Activate the Carbonyl (Method A): Convert the -OH to a better leaving group (Cl⁻) using Oxalyl Chloride.[1] The resulting acid chloride is highly reactive and planar, reducing the activation energy for the alcohol attack.

  • Bypass the Carbonyl Attack (Method B): Instead of attacking the hindered carbonyl carbon, attack the unhindered alkyl halide using the carboxylate oxygen as the nucleophile. This is the preferred method for methyl, ethyl, or benzyl esters.

  • Hyper-Activation (Method C): Use mixed anhydrides (Yamaguchi) for coupling with complex or secondary alcohols where acid chlorides might cause elimination or degradation.[1]

StrategyMap Start Substrate: 3-chloro-6-fluoro-2-methylbenzoic acid Decision Select Target Ester Group Start->Decision Simple Simple Alkyl (Me, Et, Bn, Allyl) Decision->Simple Low Steric Bulk Complex Complex/Hindered (Secondary, Tertiary, Chiral) Decision->Complex High Steric Bulk MethodB Method B: Alkylation (Cs2CO3 + Alkyl Halide) Simple->MethodB Preferred (Mild) MethodA Method A: Acid Chloride ((COCl)2 + DMF cat.) Simple->MethodA Alternative (Scalable) Complex->MethodA Standard MethodC Method C: Yamaguchi (TCBC + DMAP) Complex->MethodC If Acid Sensitive

Figure 1: Strategic Decision Tree for selecting the optimal esterification pathway based on the target alcohol.

Detailed Protocols

Method A: Acid Chloride Activation (The Robust Standard)

Best for: Scale-up, unreactive alcohols, and formation of amides (if needed later). Mechanism: Formation of acyl chloride intermediate.[1]

Reagents
  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.2 – 1.5 equiv (Superior to Thionyl Chloride for ease of byproduct removal)[1]

  • Catalytic DMF: 2–3 drops (Crucial for Vilsmeier-Haack intermediate formation)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)[1]

  • Alcohol: 1.1 – 1.5 equiv[1]

Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 3-chloro-6-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add catalytic DMF (2 drops).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Caution: Gas evolution (CO, CO₂, HCl).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Aliquot 50 µL into MeOH. Check LCMS for conversion to Methyl Ester (indicates Acid Chloride formation).[1]

  • Concentration (Optional but Recommended): If the alcohol is expensive, remove excess Oxalyl Chloride/DCM under reduced pressure to obtain the crude acid chloride (yellow oil/solid).[1] Redissolve in fresh DCM.

  • Esterification: Add the target Alcohol (1.1 equiv) and TEA (2.0 equiv) to the acid chloride solution at 0°C.

  • Completion: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove amine salts) and Brine.[1] Dry over Na₂SO₄.[1]

Method B: Carboxylate Alkylation (The "Finkelstein" Route)

Best for: Methyl, Ethyl, Benzyl, Allyl esters. Why: Completely avoids the steric hindrance of the carbonyl carbon. Risk: High base concentration can trigger SNAr (displacement of Fluorine) if heated excessively.[1]

Reagents
  • Substrate: 1.0 equiv

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide): 1.2 – 1.5 equiv

  • Base: Cesium Carbonate (Cs₂CO₃): 1.5 equiv (Solubility effect in DMF enhances reactivity)[1]

  • Solvent: DMF (Dimethylformamide) or NMP[1]

Protocol
  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.5 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv).[1] Stir at RT for 15 minutes. The mixture will become a suspension.[1]

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.[1]

  • Reaction: Stir at Room Temperature .

    • Optimization Note: Do NOT heat above 60°C. The 6-fluoro substituent is prone to nucleophilic attack by the carboxylate of another molecule or trace water at high temps.

  • Monitoring: Reaction is typically fast (1–4 hours).[1]

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash vigorously with Water (3x) and LiCl solution (to remove DMF).[1] Dry over MgSO₄.[1]

Method C: Yamaguchi Esterification (For Complex Alcohols)

Best for: Secondary alcohols, chiral centers, or acid-sensitive substrates.

Reagents
  • Substrate: 1.0 equiv

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride): 1.1 equiv

  • Base: TEA (3.0 equiv)[1]

  • Catalyst: DMAP (1.0 – 2.0 equiv) (Stoichiometric DMAP is often required for hindered acids)[1]

  • Solvent: Toluene or THF[3][4]

Protocol
  • Mixed Anhydride Formation: Dissolve acid (1.0 equiv) and TEA (1.5 equiv) in THF. Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) at 0°C. Stir 1 hour at RT.

  • Alcohol Addition: In a separate vessel, dissolve the Alcohol (1.0 equiv) and DMAP (1.5 equiv) in Toluene.

  • Coupling: Slowly add the alcohol/DMAP solution to the mixed anhydride solution.

  • Reflux: Heat to 80°C–100°C for 4–16 hours. The high temperature helps overcome the steric barrier of the 2,6-substitution.

  • Workup: Dilute with Et₂O. Wash with 1N HCl, then sat.[1] NaHCO₃.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Vilsmeier reagent not forming.[1]Ensure DMF is dry and added before Oxalyl Chloride.[1] Increase Oxalyl Chloride to 2.0 equiv.[1]
Side Product: Fluorine Displacement SNAr reaction.[1]Lower temperature.[1][5] Switch from K₂CO₃ to Cs₂CO₃ (allows milder temps).[1] Avoid strong alkoxide bases.[1]
Slow Reaction (Method B) Poor solubility of carboxylate.[1]Switch solvent to DMF or NMP.[1] Do not use Acetone or Acetonitrile (too slow for hindered salts).[1]
Hydrolysis during Workup Ester is sterically crowded but acid-labile.[1]Use pH 7 buffer for quenching.[1] Avoid strong NaOH washes.[1]
Visual Workflow: Acid Chloride Synthesis

Workflow Step1 1. Dissolve Acid (DCM + cat. DMF) Step2 2. Add (COCl)2 (0°C -> RT, 2h) Step1->Step2 Check QC: MeOH Quench (Check LCMS) Step2->Check Check->Step2 Incomplete Step3 3. Evaporate Volatiles (Remove excess HCl/COCl2) Check->Step3 Complete Step4 4. Add Alcohol + Base (DCM, Pyridine) Step3->Step4

Figure 2: Optimized workflow for Acid Chloride activation, highlighting the critical QC step.

References

  • Yamaguchi Esterification Mechanism & Scope: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M.[6] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979, 52(7), 1989–1993. [1]

  • Optimization of Alkylation for Hindered Acids: Pfeffer, P. E., Silbert, L. S. "Esterification of Sterically Hindered Carboxylic Acids."[1][3] Journal of Organic Chemistry, 1976, 41(8), 1373–1379.

  • Use of MOFs (UiO-66) for Fluorinated Benzoic Acids: RSC Advances, 2023, 13, 16712-16723. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst."

  • Chemical Properties of 3-chloro-6-fluoro-2-methylbenzoic acid: PubChem Database, CID 58636828.[1]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-6-fluoro-2-methylbenzoic Acid

Executive Summary 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) is a highly versatile, bifunctional aromatic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) is a highly versatile, bifunctional aromatic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs)[1]. The presence of two distinct halogens on the aromatic ring presents a unique opportunity for chemoselective and regioselective functionalization. This application note provides a comprehensive, field-validated protocol for the Nucleophilic Aromatic Substitution (SNAr) of this substrate using a representative secondary amine (morpholine). It details the mechanistic causality, experimental parameters, and analytical validation necessary to achieve high-yielding, selective amine incorporation.

Mechanistic Rationale & Regioselectivity (The "Why")

The selective displacement of the fluorine atom over the chlorine atom in 3-chloro-6-fluoro-2-methylbenzoic acid is governed by a synergistic combination of electronic activation and leaving group kinetics.

  • Electronic Activation (Regioselectivity): SNAr reactions require an electron-withdrawing group (EWG) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer complex intermediate[2]. In this substrate, the carboxylic acid (-COOH) acts as the primary EWG. The fluorine atom at C6 is ortho to the carboxyl group, rendering the C6 position highly electrophilic and susceptible to nucleophilic attack[3]. Conversely, the chlorine atom at C3 is meta to the carboxyl group, lacking the resonance stabilization required for substitution at this position[3].

  • Leaving Group Ability (Chemoselectivity): While chlorine is a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr reactions[4]. The rate-determining step of an SNAr reaction is typically the initial nucleophilic attack, not the subsequent bond cleavage. Fluorine's extreme electronegativity strongly polarizes the C-F bond, accelerating the nucleophilic attack and stabilizing the resulting transition state. Consequently, fluorinated arenes react

    
     to 
    
    
    
    times faster than their chlorinated counterparts under SNAr conditions[2].

SNAr_Mechanism SM 3-Chloro-6-fluoro- 2-methylbenzoic acid (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) SM->MC Nucleophilic Attack (Slow) Nuc Morpholine (Nucleophile) Nuc->MC Prod 3-Chloro-2-methyl-6- (morpholin-4-yl)benzoic acid MC->Prod F- Elimination (Fast) HF Fluoride Leaving Group (Scavenged by K2CO3) MC->HF

Figure 1: SNAr mechanistic pathway highlighting the Meisenheimer complex formation.

Experimental Design & Parameter Optimization (The "How")

Designing a robust SNAr protocol requires careful selection of solvent, base, and temperature to maximize yield while minimizing side reactions (such as decarboxylation or bis-substitution).

  • Solvent Dynamics: Polar aprotic solvents like DMSO or DMF are mandatory. They effectively solvate the nucleophile and the base without hydrogen-bonding to the fluoride leaving group, thereby maintaining its reactivity[5]. DMSO is particularly effective at stabilizing the highly charged Meisenheimer complex[5].

  • Base Selection & HF Mitigation: The SNAr of fluoroarenes generates hydrofluoric acid (HF) as a byproduct, which poses a severe risk of etching standard glass laboratory reactors during scale-up[5]. Potassium carbonate (

    
    ) is employed not only to deprotonate the carboxylic acid and the amine nucleophile but also to act as an effective HF scavenger, forming insoluble potassium fluoride[5].
    
Table 1: Optimization of Reaction Conditions
SolventBaseTemp (°C)Time (h)Conversion (%)Scientific Observation
DMFDIPEA802465Incomplete reaction; slow kinetics due to lower temperature.
DMSODIPEA951882Good conversion; base degradation and darkening noted.
DMSO

95 14 >98 Optimal;

scavenges HF effectively.
NMP

120890Faster kinetics, but trace thermal decarboxylation observed.

Detailed Step-by-Step Protocol (The "Action")

The following protocol describes the synthesis of 3-chloro-2-methyl-6-(morpholin-4-yl)benzoic acid as a self-validating system with built-in In-Process Controls (IPC).

Workflow Step1 1. Reagent Charging Mix SM, Morpholine, K2CO3 in DMSO Step2 2. Thermal Activation Heat to 95°C for 12-18 hours Step1->Step2 Step3 3. In-Process Control (IPC) Verify >95% conversion via LC-MS Step2->Step3 Step4 4. Aqueous Quench & Extraction Add H2O, wash with MTBE (pH > 9) Step3->Step4 Step5 5. Acidification & Isolation Adjust to pH 3-4, filter precipitate Step4->Step5

Figure 2: Step-by-step experimental workflow for the regioselective SNAr reaction.

Materials & Reagents
  • 3-Chloro-6-fluoro-2-methylbenzoic acid (1.0 eq, 10.0 mmol, 1.88 g)

  • Morpholine (2.5 eq, 25.0 mmol, 2.18 mL)

  • Potassium carbonate (

    
    , 325 mesh) (2.0 eq, 20.0 mmol, 2.76 g)
    
  • Anhydrous DMSO (15 mL)

  • 2M HCl (aq) and MTBE (Methyl tert-butyl ether)

Step-by-Step Procedure
  • Reactor Charging: To a clean, dry, PTFE-lined reaction vessel (to prevent HF etching), add 3-chloro-6-fluoro-2-methylbenzoic acid (1.88 g) and finely powdered

    
     (2.76 g).
    
  • Solvent & Nucleophile Addition: Suspend the solids in anhydrous DMSO (15 mL). Add morpholine (2.18 mL) dropwise at room temperature under a nitrogen atmosphere.

  • Thermal Activation: Heat the vigorously stirring suspension to 95 °C. The mixture will transition from a pale suspension to a yellow/orange solution as the Meisenheimer complex forms.

  • In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Proceed to the next step only when the starting material peak (m/z 189.0) is < 2% by UV area.

  • Quench & Impurity Clearance: Cool the reaction to room temperature. Pour the mixture into 50 mL of crushed ice/water. The pH will be highly basic (> 10). Extract the aqueous layer with MTBE (2 × 20 mL) to remove unreacted morpholine and non-polar organic impurities. Discard the MTBE layer.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH. The product is an ampholyte (containing both a basic amine and an acidic carboxylate). Precipitation will occur at its isoelectric point (pH 3.5 – 4.0 ). Caution: Do not over-acidify (pH < 2), as the morpholine nitrogen will protonate, driving the product back into the aqueous phase.

  • Isolation: Filter the resulting off-white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual DMSO and potassium salts.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product.

Data Presentation & Analytical Validation (The "Proof")

To ensure the integrity of the synthesized product, validate against the following expected analytical parameters.

Table 2: Analytical Validation Parameters
Analytical TechniqueTarget ParameterExpected Value / Spectral Observation
LC-MS (ESI+)

m/z 256.1 (Product); m/z 189.0 (Starting Material)

H-NMR (DMSO-

)
Aromatic ProtonsTwo doublets (ortho-coupled,

Hz) at ~7.0–7.5 ppm

H-NMR (DMSO-

)
Aliphatic ProtonsMultiplets at ~2.9 ppm (4H,

-N) and ~3.7 ppm (4H,

-O)

H-NMR (DMSO-

)
Aryl Methyl ProtonsSinglet at ~2.3 ppm (3H,

)
HPLC (UV 254 nm) Purity> 98% (Area Under Curve)

References

  • Title: Benzoic acid, 3-chloro-6-fluoro-2-methyl- 1427391-34-1 Source: guidechem.com URL: 1[1]

  • Title: The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide Source: benchchem.com URL: 3[3]

  • Title: Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids Source: theusajournals.com URL: 2[2]

  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF Source: whiterose.ac.uk URL: 5[5]

  • Title: A Fluorogenic Aromatic Nucleophilic Substitution Reaction for Demonstrating Normal-Phase Chromatography Source: researcher.life URL: 4[4]

  • Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: rsc.org URL: Link

Sources

Method

Application Note: Rational Design, Synthesis, and Evaluation of Agrochemicals Derived from 3-Chloro-6-fluoro-2-methylbenzoic Acid

Executive Summary The development of next-generation agrochemicals—specifically broad-spectrum fungicides and selective herbicides—relies heavily on advanced halogenated building blocks. Among these, 3-chloro-6-fluoro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals—specifically broad-spectrum fungicides and selective herbicides—relies heavily on advanced halogenated building blocks. Among these, 3-chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) has emerged as a privileged intermediate. This application note provides a comprehensive guide for drug development professionals and formulation scientists on utilizing this specific derivative to synthesize highly potent agrochemical candidates, particularly Succinate Dehydrogenase Inhibitors (SDHIs).

By detailing the stereoelectronic rationale, validated synthetic protocols, and high-throughput biological screening methodologies, this guide establishes a self-validating framework for agrochemical discovery.

Stereoelectronic Rationale: The "Why" Behind the Structure

The incorporation of halogenated benzoic acids into agrochemical active ingredients is not arbitrary; it is a calculated choice to manipulate pharmacokinetics and target engagement[1]. The specific 3-chloro-6-fluoro-2-methyl substitution pattern provides three distinct mechanistic advantages:

  • Metabolic Stability & Lipophilicity (The 6-Fluoro Effect): The introduction of a fluorine atom at the 6-position significantly enhances the molecule's thermal stability and lipophilicity[2]. Because fluorine has a Van der Waals radius (1.47 Å) similar to hydrogen but possesses extreme electronegativity, it effectively blocks cytochrome P450-mediated oxidative degradation in both target pathogens and non-target crops without adding prohibitive steric bulk[3].

  • Hydrophobic Target Engagement (The 3-Chloro Effect): The chlorine atom at the 3-position increases the overall LogP of the molecule, facilitating rapid penetration through waxy plant cuticles and lipophilic fungal membranes. Furthermore, it provides essential hydrophobic contacts within the ubiquinone-binding pocket of fungal Complex II[4].

  • Conformational Locking (The 2-Methyl Effect): When converted into a benzamide, the di-ortho substitution (2-methyl and 6-fluoro) forces the amide bond out of the plane of the benzene ring. This orthogonal twist locks the molecule into its bioactive conformation, drastically reducing the entropic cost of binding to the receptor[5].

Table 1: Physicochemical Properties of Halogenated Benzoic Acid Intermediates
CompoundCAS NumberMolecular WeightPredicted LogPKey Structural Advantage
2-Methylbenzoic acid118-90-1136.152.10Baseline scaffold; metabolically vulnerable.
5-Fluoro-2-methylbenzoic acid33184-16-6154.142.40Moderate lipophilicity; partial metabolic block.
3-Chloro-6-fluoro-2-methylbenzoic acid 1427391-34-1 188.58 3.27 High lipophilicity; di-ortho conformational locking.

Experimental Protocols

Protocol A: Synthesis of Prototype SDHI Benzamides

This protocol outlines the amidation of 3-chloro-6-fluoro-2-methylbenzoic acid. Due to the severe steric hindrance imparted by the di-ortho substitution, standard coupling reagents (e.g., EDC/NHS) often yield poor conversions. This self-validating protocol utilizes HATU to drive the reaction to completion.

Reagents:

  • 3-Chloro-6-fluoro-2-methylbenzoic acid (>98% purity)

  • Target Amine (e.g., 2-(isopropyl)aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology & Causality:

  • Carboxyl Activation: Dissolve 1.0 eq of 3-chloro-6-fluoro-2-methylbenzoic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool to 0°C. Add 1.2 eq of HATU and 2.5 eq of DIPEA.

    • Causality: Cooling to 0°C prevents the formation of unreactive uronium side-products. HATU is specifically chosen because the HOAt leaving group is highly efficient at overcoming the steric shielding of the 2-methyl and 6-fluoro groups.

  • Amine Coupling: After 30 minutes of activation, add 1.1 eq of the target amine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
    . Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous 
    
    
    
    to remove residual DMF.
    • Causality:

      
       washing is critical; residual DMF can cause emulsion issues and artificially inflate yields during gravimetric analysis.
      
  • System Validation & QC: Before proceeding to biological assays, the crude mixture must validate its own success. Perform LC-MS analysis. The protocol is considered successful only if the target mass [M+H]+ is observed with >95% peak area integration at 254 nm. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to achieve >98% purity.

SynthesisWorkflow A 3-Chloro-6-fluoro-2-methylbenzoic acid (Starting Material) B Carboxyl Activation (HATU / DIPEA / DMF) A->B Step 1: 0°C, 30 min C Amine Coupling (Target Aniline/Amine Addition) B->C Step 2: RT, 12 h D Liquid-Liquid Extraction (EtOAc / H2O) C->D Step 3: Quench & Extract E Flash Chromatography (Silica Gel Purification) D->E Step 4: Isolate Product F QC Validation (NMR, LC-MS >98% purity) E->F Step 5: Self-Validation

Fig 1. Step-by-step synthetic workflow for benzamide agrochemical derivatives.

Protocol B: High-Throughput In Vitro Fungicidal Screening

To evaluate the efficacy of the synthesized derivatives, a microtiter plate assay using Botrytis cinerea (gray mold) is employed. This protocol uses a metabolic indicator to create a self-validating readout of mitochondrial inhibition.

Step-by-Step Methodology & Causality:

  • Inoculum Preparation: Harvest B. cinerea spores from a 7-day-old PDA culture. Adjust the spore concentration to

    
     spores/mL in Potato Dextrose Broth (PDB).
    
  • Compound Dilution: Prepare a 10,000 mg/L stock solution of the synthesized benzamide in DMSO. Perform a 10-point serial dilution (ranging from 50 mg/L to 0.01 mg/L) in the 96-well plate.

    • Causality: The final DMSO concentration must not exceed 1% v/v in any well, as higher concentrations will independently cause fungal membrane toxicity, generating false-positive efficacy data.

  • Incubation & Metabolic Staining: Add the spore suspension to the wells. Incubate at 22°C in the dark for 72 hours. At 68 hours, add 10 µL of Resazurin dye (0.01% w/v) to each well.

  • System Validation & QC:

    • Negative Control (1% DMSO only): Must turn fluorescent pink (Resorufin), indicating healthy fungal respiration.

    • Positive Control (Boscalid, 1 mg/L): Must remain blue, confirming the assay's sensitivity to SDHIs.

    • If the controls fail, the plate is discarded. Efficacy is quantified by measuring fluorescence (Ex 530 nm / Em 590 nm) to calculate the

      
      .
      

SDHI_MoA N1 Fungal Pathogen Exposure N2 Mitochondrial Membrane Penetration N1->N2 Lipophilic diffusion (F/Cl mediated) N3 Complex II (SDH) Binding N2->N3 Target Engagement N4 Ubiquinone Reduction Blocked N3->N4 Competitive Inhibition N5 TCA Cycle Arrest & ATP Depletion N4->N5 Metabolic Collapse N6 Fungal Cell Death N5->N6 Efficacy Achieved

Fig 2. Mechanism of action for SDHI fungicides derived from halogenated benzoic acids.

Table 2: Comparative Fungicidal Activity ( ) of Prototype Benzamides

Data represents the validation of the stereoelectronic rationale against B. cinerea.

Compound Derivative CoreR-Group (Amine)

(mg/L)
MoA Target Status
Unhalogenated (2-Methyl)2-(isopropyl)aniline>50.0Weak SDH binding; rapid metabolism
Monofluorinated (5-F, 2-Me)2-(isopropyl)aniline12.5Moderate SDH binding
3-Cl, 6-F, 2-Me (Target) 2-(isopropyl)aniline 0.8 Potent SDH inhibition; locked conformation
Boscalid (Positive Control)N/A1.2Validated SDHI standard

Conclusion

The utilization of 3-chloro-6-fluoro-2-methylbenzoic acid as a foundational building block provides a distinct advantage in agrochemical design. By leveraging its unique stereoelectronic properties—specifically the conformational locking induced by the 2-methyl and 6-fluoro groups, and the lipophilicity provided by the 3-chloro group—researchers can synthesize highly potent, metabolically stable crop protection agents. Adhering to the self-validating protocols outlined above ensures high-fidelity data generation in the pursuit of novel SDHIs and synthetic auxins.

References

  • Sparrow Chemical - Fluorobenzoic Acid Series. Retrieved from: [Link]

  • Inno Pharmchem - Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from:[Link]

  • Precedence Research - 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034. Retrieved from: [Link]

  • Google Patents (US8642802B2) - Process for the preparation of halogenated benzoic acid derivatives.
  • Google Patents (WO2020036134A1) - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent.

Sources

Application

Application Note: Strategic Amide Bond Formation Utilizing 3-Chloro-6-fluoro-2-methylbenzoic Acid

Introduction: Navigating Steric and Electronic Challenges in Amide Synthesis The amide bond is a fundamental linkage in chemical synthesis, particularly within the pharmaceutical and materials science industries. Its inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Steric and Electronic Challenges in Amide Synthesis

The amide bond is a fundamental linkage in chemical synthesis, particularly within the pharmaceutical and materials science industries. Its inherent stability and defined conformational geometry are critical to the function of a vast array of molecules.[1][2] However, the construction of amide bonds, especially when employing sterically hindered or electronically deactivated substrates, poses a considerable synthetic hurdle.[1][2] 3-Chloro-6-fluoro-2-methylbenzoic acid exemplifies such a challenging substrate, with its ortho-substituents that can impede conventional coupling reactions.

This application note serves as a detailed guide for the successful synthesis of amides using 3-chloro-6-fluoro-2-methylbenzoic acid. We will explore the mechanistic considerations arising from its unique substitution pattern and provide robust, validated protocols to achieve high-yield amide bond formation. The methodologies presented here are designed to be self-validating, offering researchers a dependable foundation for their synthetic projects.

The Synthetic Challenge: Reactivity of 3-Chloro-6-fluoro-2-methylbenzoic Acid

The primary difficulty in using 3-chloro-6-fluoro-2-methylbenzoic acid stems from the steric hindrance created by the ortho-methyl group and the electronic influence of the chloro and fluoro substituents.[3] The methyl group can physically obstruct the approach of the amine nucleophile to the activated carboxylic acid intermediate. Concurrently, the electron-withdrawing properties of the halogen atoms can alter the reactivity of the carboxyl group. Overcoming these obstacles necessitates a careful selection of coupling agents and reaction conditions to promote the desired amide formation over potential side reactions. For particularly difficult couplings, alternative strategies such as conversion to a highly reactive acid chloride may be considered.[4][5]

Strategic Protocol: High-Yield Amide Synthesis

This protocol details a reliable method for coupling 3-chloro-6-fluoro-2-methylbenzoic acid with a primary amine, using aniline as a representative example. The use of a carbodiimide coupling agent, specifically N,N'-dicyclohexylcarbodiimide (DCC), in combination with an activating agent like 1-hydroxybenzotriazole (HOBt), is a well-established and effective strategy for amide bond formation.[6][7]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Purification A 1. Reagent Combination (Carboxylic Acid, Amine, HOBt in DCM) B 2. Cooling to 0°C A->B C 3. Add DCC Solution B->C D 4. Reaction at RT (12-18h) C->D E 5. Filtration of DCU D->E F 6. Aqueous Workup (HCl, NaHCO3, Brine) E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I Pure Amide Product H->I G A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + DCC B DCC E HOBt Active Ester (More Stable) C->E + HOBt H DCU Byproduct C->H D HOBt G Amide Product (R-CO-NHR') E->G + Amine F Amine (R'-NH2) G->H

Sources

Method

Application Note: Reagents and Workflows for the Functionalization of 3-Chloro-6-fluoro-2-methylbenzoic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold: 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) Scaffold Analysis & Reactivity Profiling In drug discovery, p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold: 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1)

Scaffold Analysis & Reactivity Profiling

In drug discovery, poly-substituted benzene rings serve as critical vectors for exploring chemical space. 3-Chloro-6-fluoro-2-methylbenzoic acid presents a highly dense, tetra-ortho-substituted functionalization landscape. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic system of electronic and steric push-pull effects.

Successful functionalization requires understanding the causality of its reactivity:

  • C1-Carboxylic Acid: Highly sterically shielded by the ortho-methyl and ortho-fluoro groups. Standard coupling agents (like EDC/HOBt) often fail or proceed sluggishly. Highly reactive uronium salts like HATU are required[1].

  • C6-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing carboxylate (or subsequent amide)[2][3].

  • C3-Chlorine: Electronically deactivated for SNAr but primed for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because aryl chlorides are reluctant to undergo oxidative addition, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are mandatory[4][5].

  • C2-Methyl: Provides a benzylic handle for radical halogenation, enabling late-stage structural divergence.

G SM 3-Chloro-6-fluoro-2-methylbenzoic acid (Core Scaffold) C1 C1: Carboxylic Acid Amidation (HATU) SM->C1 Step 1: Derivatize C2 C2: Methyl Group Radical Bromination (NBS) SM->C2 Benzylic Activation C3 C3: Chlorine Suzuki Coupling (XPhos Pd G2) SM->C3 Pd-Catalysis C6 C6: Fluorine SNAr with Amines SM->C6 Nucleophilic Attack

Divergent functionalization pathways for 3-chloro-6-fluoro-2-methylbenzoic acid.

Carboxylic Acid Derivatization: Overcoming Steric Hindrance

The first step in utilizing this scaffold is typically the conversion of the carboxylic acid to an amide. The dual ortho-substituents (C2-methyl, C6-fluoro) create a severe steric bottleneck.

Mechanistic Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent here. The neighboring nitrogen atom in the HOAt leaving group of HATU provides an intramolecular hydrogen bond that accelerates the nucleophilic attack of the incoming amine, effectively bypassing the steric shield[1][6].

Table 1: Reagent Selection Matrix for Sterically Hindered Amidation
Coupling ReagentActivation MechanismSteric ToleranceByproduct RemovalRecommendation
HATU HOAt active esterExcellent Aqueous washPrimary Choice [1]
EDC / HOBt HOBt active esterPoor to FairAqueous washNot recommended
T3P Mixed anhydrideGoodAqueous washAlternative for scale-up
SOCl₂ Acyl chlorideExcellentEvaporationHarsh; risks side reactions
Protocol 1: HATU-Mediated Amidation
  • Activation: Dissolve 3-chloro-6-fluoro-2-methylbenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester. The solution will typically turn a pale yellow.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass of the HOAt ester intermediate should disappear, replaced by the product mass.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF, unreacted amine, and HATU byproducts (tetramethylurea and HOAt). Dry over Na₂SO₄ and concentrate.

C3-Chlorine Functionalization: Transition-Metal Catalysis

Aryl chlorides are highly stable and resist oxidative addition by standard palladium catalysts (like Pd(PPh₃)₄). To functionalize the C3 position via Suzuki-Miyaura coupling, we must deploy Buchwald's 2nd Generation precatalysts[4].

Mechanistic Rationale: XPhos Pd G2 is an air-stable precatalyst that rapidly generates a highly active, mono-ligated L-Pd(0) species under mild basic conditions. The bulky XPhos ligand forces the palladium into a highly reactive conformation, facilitating facile insertion into the stubborn C-Cl bond[5].

G Precat XPhos Pd G2 Precatalyst ActivePd Active L-Pd(0) Species Precat->ActivePd Base activation OxAdd Oxidative Addition (Insertion into C3-Cl) ActivePd->OxAdd + Aryl Chloride Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet + Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->ActivePd Catalyst Regeneration Product C3-Arylated Product RedElim->Product

Catalytic cycle for the XPhos Pd G2-mediated Suzuki coupling of the C3-chloride.

Protocol 2: Suzuki-Miyaura Coupling at C3
  • Setup: In a microwave vial, combine the C1-amide derivative of the scaffold (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G2 (0.02–0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). The water is crucial for dissolving the base and facilitating the transmetalation step.

  • Reaction: Seal the vial and heat at 90 °C for 2–4 hours (or microwave at 110 °C for 30 minutes).

  • Validation: TLC (Hexanes/EtOAc) should show complete consumption of the starting aryl chloride.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Extract the filtrate with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

C6-Fluorine Functionalization: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at C6 is uniquely positioned for displacement. Fluorine is the premier leaving group for SNAr because its high electronegativity severely polarizes the C-F bond, accelerating the rate-determining addition of the nucleophile to form the Meisenheimer complex[2][3].

Mechanistic Rationale: The C1-carbonyl group (especially if left as a carboxylic acid or converted to an electron-withdrawing amide) provides the necessary resonance stabilization for the anionic intermediate. The C3-chlorine is unaffected because it lacks ortho/para electron-withdrawing activation.

Protocol 3: Regioselective SNAr at C6
  • Setup: Dissolve the scaffold (1.0 equiv) in a polar aprotic solvent such as NMP or DMSO (0.2 M).

  • Nucleophile: Add a secondary amine (e.g., morpholine or a piperazine derivative) (3.0 equiv). If using a neutral amine, add K₂CO₃ (2.0 equiv) as an acid scavenger.

  • Reaction: Heat the mixture to 100–120 °C for 12–16 hours.

  • Validation: LC-MS will show a mass shift corresponding to the loss of F (-19 Da) and addition of the amine.

  • Workup: Cool to room temperature and pour into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with water (to remove NMP/DMSO) and brine, dry, and concentrate.

C2-Methyl Functionalization: Benzylic Activation

To utilize the C2 position, the inert methyl group must be converted into a reactive electrophile.

Mechanistic Rationale: Wohl-Ziegler bromination utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN) to selectively brominate the benzylic position. The radical intermediate is highly stabilized by the adjacent aromatic ring.

Protocol 4: Radical Bromination
  • Setup: Dissolve the scaffold (1.0 equiv) in anhydrous, degassed Carbon Tetrachloride (CCl₄) or (Trifluoromethyl)benzene (PhCF₃) as a greener alternative.

  • Reagents: Add NBS (1.1 equiv) and AIBN (0.1 equiv).

  • Reaction: Reflux under a nitrogen atmosphere while irradiating with a visible light/UV lamp for 4–6 hours.

  • Workup: Cool to room temperature. The byproduct, succinimide, will float to the top. Filter off the succinimide, wash the filtrate with saturated Na₂S₂O₃ (to destroy excess bromine), dry, and concentrate to yield the benzylic bromide, ready for immediate nucleophilic displacement.

References

  • National Institutes of Health (NIH). "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates." PMC. Available at:[Link]

  • RSC Publishing. "Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides." RSC. Available at: [Link]

  • ConnectSci. "Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery." Australian Journal of Chemistry. Available at: [Link]

  • ResearchGate. "Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB)." ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis Strategies Utilizing 3-Chloro-6-fluoro-2-methylbenzoic Acid for Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on advanced one-pot synthesis methods involving the versati...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on advanced one-pot synthesis methods involving the versatile building block, 3-chloro-6-fluoro-2-methylbenzoic acid. While this specific starting material is not extensively documented in one-pot procedures, this guide leverages established chemical principles to propose novel, efficient, and scientifically-grounded protocols for the synthesis of high-value heterocyclic compounds. The focus is on developing robust, multi-step reactions within a single vessel to construct complex molecular architectures such as thioxanthenones and quinazolinones. These protocols are designed to enhance synthetic efficiency by minimizing intermediate isolation, reducing solvent waste, and saving time. Each proposed method is accompanied by a detailed step-by-step protocol, an explanation of the underlying chemical logic, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction: The Strategic Value of 3-Chloro-6-fluoro-2-methylbenzoic Acid and One-Pot Syntheses

3-Chloro-6-fluoro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with a unique substitution pattern that makes it a valuable starting material for the synthesis of complex organic molecules. The presence of chloro, fluoro, methyl, and carboxylic acid groups offers multiple, distinct reaction sites for chemists to exploit in building molecular diversity. The strategic placement of these groups can influence the electronic properties and steric environment, enabling regioselective transformations that are crucial in the synthesis of agrochemicals and pharmaceuticals.

One-pot reactions, which involve the sequential transformation of a substrate through multiple reaction steps in a single reactor, represent a paradigm of efficiency in modern organic synthesis. These procedures offer significant advantages over traditional multi-step syntheses, including:

  • Increased Efficiency: By eliminating the need for purification of intermediates, one-pot syntheses can dramatically shorten reaction times and increase overall yield.

  • Improved Sustainability: Reduced use of solvents, reagents, and energy for purification steps leads to a greener chemical process.

  • Cost-Effectiveness: Fewer operational steps and lower material consumption translate to significant cost savings, especially in large-scale production.

  • Access to Novel Structures: The in-situ generation of reactive intermediates can enable transformations that are difficult or impossible to achieve in a stepwise fashion.

This guide presents two detailed, proposed one-pot protocols that utilize 3-chloro-6-fluoro-2-methylbenzoic acid as a key starting material for the synthesis of medicinally relevant heterocyclic cores.

Proposed Protocol I: One-Pot Synthesis of a Substituted Thioxanthenone Derivative

Scientific Rationale & Causality:

Thioxanthones are a class of sulfur-containing heterocycles that form the core of various compounds with significant biological activities, including antitumor and antiviral properties.[1] Traditionally, their synthesis involves the acid-catalyzed condensation of a benzoic acid derivative with a thiophenol, followed by an intramolecular Friedel-Crafts acylation.[2][3] This process is well-suited for a one-pot adaptation.

In this proposed protocol, 3-chloro-6-fluoro-2-methylbenzoic acid is first coupled with a substituted thiophenol (e.g., 4-methoxythiophenol) to form a diaryl thioether carboxylic acid intermediate. Without isolating this intermediate, a strong acid and dehydrating agent, such as Polyphosphoric Acid (PPA) or Eaton's Reagent, is added to the reaction mixture. This reagent catalyzes an intramolecular electrophilic acylation, where the carboxylic acid attacks the electron-rich aromatic ring of the thiophenol moiety, leading to cyclization and dehydration to afford the final thioxanthenone product. The choice of PPA is critical as it serves as both the solvent and the catalyst for the high-temperature cyclization step.

Logical Workflow Diagram

Caption: One-pot workflow for thioxanthenone synthesis.

Experimental Protocol: One-Pot Synthesis of 8-Chloro-5-fluoro-7-methoxy-9-methyl-9H-thioxanthen-9-one

Materials:

  • 3-chloro-6-fluoro-2-methylbenzoic acid

  • 4-methoxythiophenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyphosphoric Acid (PPA)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-6-fluoro-2-methylbenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and anhydrous K₂CO₃ (2.5 eq).

  • S-Arylation Step: Add anhydrous DMSO to the flask to create a slurry (approx. 0.5 M concentration relative to the benzoic acid). Purge the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with dilute HCl, extracting with EtOAc, and spotting on a silica plate. The disappearance of the starting benzoic acid indicates completion.

  • Cyclization Step: After cooling the mixture to approximately 80 °C, carefully add Polyphosphoric Acid (PPA) in a single portion (the amount should be sufficient to ensure good stirring, typically 10x the weight of the starting benzoic acid).

  • Increase the temperature to 140-160 °C and stir for an additional 4-6 hours. The reaction mixture will become thick and deeply colored. Monitor the formation of the thioxanthenone product by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature (it will likely solidify). Carefully and slowly quench the reaction by pouring the mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the PPA has dissolved and the ice has melted.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Wash the solid with a saturated NaHCO₃ solution to remove any unreacted carboxylic acid, followed by another wash with deionized water.

  • Purification: Dry the crude solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thioxanthenone derivative.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • PPA is highly corrosive and viscous. Handle with care, especially at high temperatures. Quenching with ice-water is highly exothermic and should be done cautiously.

Proposed Protocol II: One-Pot Nitration-Reduction-Cyclization for a Quinazolinone Derivative

Scientific Rationale & Causality:

Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications.[4] Their synthesis frequently begins with an appropriately substituted 2-aminobenzoic acid (anthranilic acid). This proposed one-pot protocol transforms 3-chloro-6-fluoro-2-methylbenzoic acid into a functionalized quinazolinone through a three-step sequence without isolating intermediates.

  • Nitration: The first step is a regioselective electrophilic nitration. The directing effects of the existing substituents (ortho-para directing -CH₃ and -F; meta directing -COOH and -Cl) favor the introduction of a nitro group at the C5 position. A carefully controlled mixture of nitric acid and sulfuric acid at low temperature is used to achieve this selectivity and prevent over-nitration.[5]

  • Reduction: Following nitration, the nitro group is reduced in situ to an amine. A classic and robust method is the use of stannous chloride (SnCl₂) in an acidic medium (HCl).[4] This reagent is effective for reducing aromatic nitro groups even in the presence of other sensitive functional groups. The reaction is typically heated to drive it to completion.

  • Cyclization: The final step involves the cyclization of the in-situ generated 5-amino-3-chloro-6-fluoro-2-methylbenzoic acid with a suitable one-carbon electrophile. Heating with an excess of formamide serves a dual role as both the reagent and solvent, leading to the formation of the quinazolinone ring system.[4]

Logical Workflow Diagram

Caption: One-pot workflow for quinazolinone synthesis.

Experimental Protocol: One-Pot Synthesis of 6-Chloro-7-fluoro-8-methylquinazolin-4(3H)-one

Materials:

  • 3-chloro-6-fluoro-2-methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, >90%)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl, 37%)

  • Formamide

  • Deionized water

  • Ice

  • Ammonium hydroxide (NH₄OH) solution, concentrated

  • Ethanol or Acetic Acid for recrystallization

Procedure:

  • Nitration Step: In a round-bottom flask, carefully dissolve 3-chloro-6-fluoro-2-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ at 0 °C using an ice bath.

  • Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (1 vol) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Reduction Step: Cool the reaction mixture back down to 0 °C. Carefully add a solution of SnCl₂·2H₂O (3.5 eq) in concentrated HCl (5-7 vol) to the flask. The addition may be exothermic.

  • After the addition is complete, attach a reflux condenser and heat the mixture to 80-90 °C for 3-5 hours. The reaction progress can be monitored by the disappearance of the nitro-intermediate via TLC.

  • Cyclization Step: Cool the reaction mixture to room temperature. Carefully pour the acidic solution into a larger flask containing formamide (10-15 eq).

  • Heat the resulting mixture to 150-160 °C and maintain this temperature for 4-6 hours. Ammonia gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a beaker of ice-cold water.

  • A precipitate will form. Neutralize the solution by carefully adding concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude quinazolinone can be purified by recrystallization from ethanol or acetic acid to afford the final product.

Safety Precautions:

  • This procedure involves highly corrosive and strong acids and oxidizers. Handle with extreme care in a chemical fume hood.

  • The nitration reaction can be highly exothermic. Maintain strict temperature control.

  • The neutralization step with ammonium hydroxide is also exothermic and will release ammonia gas. Ensure adequate ventilation.

  • Always wear appropriate PPE.

Summary of Proposed Syntheses

ParameterProtocol I: Thioxanthenone SynthesisProtocol II: Quinazolinone Synthesis
Starting Material 3-chloro-6-fluoro-2-methylbenzoic acid3-chloro-6-fluoro-2-methylbenzoic acid
Key Reagents 4-methoxythiophenol, CuI, K₂CO₃, PPAH₂SO₄, HNO₃, SnCl₂·2H₂O, Formamide
Number of Steps (in one pot) 2 (S-Arylation, Cyclization)3 (Nitration, Reduction, Cyclization)
Key Transformations Ullmann coupling, Friedel-Crafts AcylationElectrophilic Nitration, Nitro Reduction, Cyclization
Temperature Range 100 °C to 160 °C0 °C to 160 °C
Potential Advantages Rapid construction of a complex tricyclic coreHigh atom economy, convergent synthesis
Potential Challenges High reaction temperatures, handling viscous PPAStrict control of nitration conditions, exotherms

References

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  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8knCOLgE8mvFZCd_mG7TIJq5h1qwfucZz-SG4DRsqK8cCEMZYhMHjETu2dfz6gyH3RvXvIQniTEXGrS7CDrMoqUA4kn6me4uQhxgV6wZbwp-gkA6cgFCNCf4LNXpsE0uI4nbsNuXad8_rZjrVUfDXZrx8DHFxKcik-yMHKHpfdruecS-J_bYe8n9OaKvve__SOEtf97FGrvZmauxcBer7p7ZefOPoyWDcdLPMx9wRaErchk1FvSvFsC3J5vB7G65E_5xMpYQ58g==]
  • ChemicalBook. (n.d.). 3-Chloro-2-methylbenzoic acid synthesis. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTjqLTChhs5COnGOX9dY0CCHx2H8qDZHE98I6XSrV_tdvuSv5H_uupvN1idUe0CCAD7exgjUOtehgEqowRNCAlZtXxfpexmmrZ3bkTkeuOxjkimtFKYsKfduYc6BCw4rAPbK55yegf3tuzyOVJmyrJdYvAjHj_FQBpL3dUHPj8yRlU]
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEHn3As8mu9WiCvk4nXFqrfkqnAxQu6tpcCSkMVX_SmFkSeUcsMSxYYCsQQfzfjVLpnIs6iCqQHoFpk1QjBechW9MJ9licbFE5Daw1p5TLwNoV1XCMo8xqasZjOiGE4WqxDowhK9KWjuStmg==]
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsspBpdbUcc8FDIostMuVWEGYxP4ln9VjIXKRbVe27RD5eHtHJR5ht9aFUGdNMPMR9dnB11tnqtzroQ8fG__0fd4i_HTNyzB0oOO0KMLZHaWbhXKIalwBF1NKyrGxR_EU--sU=]
  • ResearchGate. (2026). One-Pot Synthesis of Fluorine Containing 3-Cyano/Ethoxycarbonyl-2-methyl-benzo[b]furans. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW_RyrSygMZ5iCvUW9sreHq71NRPuoSLc4mKqj5GWWAb9Ivenw2WTLVqUuKVh8h-fizj2X9AfQsrNq3a8TWqnr7d88j-bjB6F1AW5kK1wH4lqGL0VAbO_UrkbHpbo6LbxqimOweHyfs07qKCGB90BQz7x0R48tLlYpJzo-DXK18srjRVxgm-AXI0uZuYY8wYO87yANqGBuFndTB2MMFKm5hh0ESUdZKWIWCNwpGWqSe4IB_bPvitEpURIQVaRjDSjTWw==]
  • Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8LosG1k4lAbP32Ki9UMOD7NKJXqmi3h0liUDeD8-TQ50Iie38SGcOtwQsBzoNRnOKN608DeSiTTczdqZoVdTj0brxPeF_KQdY0EFlm6Twm2ovH4HY2N8-aG1IsFajv5RNFxJN_PZTIfip3Kxttk7HnnYvTNzLKg46SZwZCA27QHE9DGU4PsSoX1b4gSVPWBd9PYF20Twv5En-vD0VNFFReuNRH2ZAx4AKJkk2-WaCEjRdGgKCZUTRCfNj0UDu7ucFWTVR_d0bZfig4JkM2gjNvM_A7QyR]
  • PMC. (n.d.). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX7-OnVRRWcnr1UP7eqYvH7w2KCmeK7K8pxxX6VL6GSA2vWlhgosnZ_vEBYi-q9ltkv4h2PgKBstIYK_9L3_oI1x0mRNH909n-KUau_Wbk8nYxsuYNpwW2lpv8parvuvL-7Cfd44iTQNqqcpQ=]
  • Unknown Author. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Unknown Source. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAcmW9T2CSd0JMVx3qXdabl8A8ZY68gcUNRbLTXIBiTJ_UMbm1nI-P3Y3axmmJRNhiIoNgYtPdSfF6Q3nySc5H0Gg46wDoJnTNzE7UqtUsiC_vvPvQ-f0tnoAW1fsYTwfaqvrwv3-JK311cvQSoq3Ga8H_JEpj1IbFIHk=]
  • The Aquila Digital Community. (2023). Synthesis of 2,3-Disubstituted Pyrroles By Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhBwMH7LpK9bQ64TIAUz-Hz05yMyJAyYUaIaSgD9q5uYIUMW-xxhDFfa5j1ujt4j4TEy78V4LL3QZXuo-UMeg5oaFrXr61aNlriu70pJdFb1vjAOKQ1QopVds8CRIVZbg=]
  • RSC Publishing. (n.d.). One-pot reaction of 3-vinylchromones, aromatic aldehydes, and ammonium acetate: an efficient approach to highly functionalized 1,6-dihydropyridine derivatives. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPDPTeZ1fqQV7_keiKEtqnito__mHIztmDLsUER_HQAdxFp5x_3wZLAV5tVE6lEvMC1UPPQU9p4JNiqDNsEyt5d4bHuxFY9UPRfM4IuYaDWaXbBUPWeAQuQAqPybM212mrENxnwQispQjDleoV91RjlTQQrylbN2cO1rU=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-6-Fluoro-2-Methylbenzoic Acid

Executive Summary & Molecule Profile Target Molecule: 3-Chloro-6-fluoro-2-methylbenzoic acid CAS: 1427391-34-1 Core Challenge: This tetra-substituted benzene ring presents a unique "push-pull" electronic environment. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3-Chloro-6-fluoro-2-methylbenzoic acid CAS: 1427391-34-1 Core Challenge: This tetra-substituted benzene ring presents a unique "push-pull" electronic environment. The steric crowding between the ortho-methyl (C2) and ortho-fluoro (C6) groups creates significant torsional strain, often leading to low yields during the final carboxylation or oxidation steps due to decarboxylation or incomplete conversion.

This guide addresses the three most common synthesis routes employed by our research partners:

  • Route A: Directed Ortho-Lithiation/Carboxylation (High Precision, Research Scale).

  • Route B: Oxidation of the Toluene Precursor (Scalable, Industrial).

  • Route C: Sandmeyer/Halogen Exchange (Functional Group Interconversion).

Critical Troubleshooting Guide (Q&A Format)

Category A: Lithiation & Carboxylation (Route A)

Primary Method for Drug Discovery Scale (g to kg)

Q1: My yield is stuck at ~40% after quenching the aryl-lithium intermediate with CO₂. I see significant amounts of the de-halogenated starting material (protonated species). What is happening?

Diagnosis: This is a classic "wet quench" or "slow initiation" failure. The electron-withdrawing nature of the fluorine and chlorine atoms stabilizes the aryl-lithium species, but the steric bulk of the ortho-methyl group hinders the approach of the electrophile (CO₂). If moisture is present, protonation outcompetes carboxylation.

Corrective Protocol:

  • Switch Reagents: Move from n-BuLi to TurboGrignard (iPrMgCl·LiCl) . The lithium chloride complex breaks up aggregates, increasing the kinetic reactivity of the metalated species without requiring cryogenic temperatures (-78°C).

  • The "Dried Ice" Trap: Standard dry ice often contains water rime. Do not add solid dry ice directly to the reaction. Instead, generate anhydrous CO₂ gas by subliming dry ice through a drying tube (CaCl₂) and bubbling it into the reaction mixture.

  • Temperature Swing: Perform the lithiation at -40°C, but warm the mixture to -10°C during the CO₂ bubbling to overcome the steric activation energy barrier imposed by the C2-methyl group.

Q2: I am observing regioselectivity issues where the Lithium exchanges with the Chlorine (C3) instead of the Bromine/Iodine at C1.

Diagnosis: Lithium-Halogen Exchange (Li-X) is driven by the stability of the resulting carbanion. While Iodine/Bromine exchange is faster, the inductive effect of the C6-Fluorine can sometimes direct lithiation to the C3 position if the temperature is too high (kinetic vs. thermodynamic control).

Solution:

  • Strict Temperature Control: Maintain internal temperature strictly below -65°C during the addition of n-BuLi.

  • Solvent Polarity: Use a 4:1 mixture of Toluene:THF. Pure THF promotes solvent-separated ion pairs which are more reactive and less selective. Toluene promotes tighter ion pairing, enhancing selectivity for the weaker C-Br/I bond over the C-Cl bond.

Category B: Oxidation of Precursor (Route B)

Primary Method for Process Scale (>1 kg)

Q3: When oxidizing 3-chloro-6-fluoro-2-methyltoluene with KMnO₄, I get a mixture of the target acid and ring-cleavage byproducts. Yields are inconsistent.

Diagnosis: The benzene ring is electron-deficient due to -F and -Cl substituents. While this usually protects against oxidation, the harsh conditions of aqueous KMnO₄ (reflux) can degrade the ring. Furthermore, the ortho-fluorine can undergo nucleophilic aromatic substitution (


) with hydroxide ions in the basic KMnO₄ media, leading to phenolic byproducts.

Corrective Protocol:

  • Buffer the pH: Do not run the reaction in strong alkali (pH > 12). Use a Magnesium Sulfate (MgSO₄) or Pyridine buffer to keep the pH near neutral (pH 7-8). This prevents the hydrolysis of the C6-Fluorine.

  • Catalytic Switch: Abandon stoichiometric KMnO₄. Switch to Co/Mn-catalyzed aerobic oxidation (Amoco-type conditions) or use Sodium Periodate (NaIO₄) with catalytic RuCl₃ . The Ruthenium cycle is far milder and highly selective for benzylic methyl groups.

Q4: The reaction stalls at the aldehyde stage (3-chloro-6-fluoro-2-methylbenzaldehyde).

Diagnosis: The steric bulk of the ortho-substituents prevents the formation of the hydrate intermediate required for further oxidation to the acid.

Solution: Use the Pinnick Oxidation (NaClO₂ / NaH₂PO₄ / 2-methyl-2-butene).

  • Mechanism: This radical-scavenging pathway is less sensitive to steric hindrance than metal-oxo oxidations.

  • Tip: Ensure efficient stirring. The aldehyde often has poor solubility in the aqueous buffer; use tert-butanol or acetonitrile as a co-solvent.

Comparative Data & Yield Optimization

The following table summarizes expected yields based on optimized protocols versus standard literature methods.

MethodPrecursorStandard YieldOptimized YieldKey Optimization Factor
Lithiation 1-Bromo-3-chloro-6-fluoro-2-methylbenzene45-55%78-82% Use of TurboGrignard & Anhydrous CO₂ gas
Oxidation 3-Chloro-6-fluoro-2-methyltoluene30-40%65-70% pH Buffering (prevent defluorination)
Hydrolysis 3-Chloro-6-fluoro-2-methylbenzonitrile50-60%85-90% Acidic hydrolysis (H₂SO₄) instead of Basic

Visual Workflows (Graphviz)

Workflow 1: Optimized Lithiation-Carboxylation Route

Best for: High purity requirements, lab scale.

LithiationRoute Start Aryl Bromide Precursor (1-Br-3-Cl-6-F-2-Me-Benzene) Reagent Reagent Addition: iPrMgCl·LiCl (TurboGrignard) THF/Toluene, -40°C Start->Reagent Dry Inert Atm (Ar/N2) Intermediate Magnesiate Intermediate (Stable Species) Reagent->Intermediate Li/Mg Exchange Quench Electrophile Quench: Anhydrous CO₂ Gas Warm to -10°C Intermediate->Quench Carboxylation Workup Acidic Workup: HCl (pH 2) Quench->Workup Protonation Product Target Acid: 3-Chloro-6-fluoro-2-methylbenzoic acid Workup->Product Crystallization

Caption: Figure 1. Optimized TurboGrignard route minimizing Li-Cl exchange side reactions.

Workflow 2: Catalytic Oxidation Route

Best for: Scale-up, cost efficiency.

OxidationRoute Toluene Precursor: 3-Chloro-6-fluoro-2-methyltoluene Step1 Radical Chlorination (Cl₂/UV or NBS) Toluene->Step1 Side-chain activation BenzylCl Intermediate: Benzyl Chloride/Dichloride Step1->BenzylCl Hydrolysis Hydrolysis: CaCO₃/H₂O (Reflux) BenzylCl->Hydrolysis Mild Base Aldehyde Aldehyde: 3-Cl-6-F-2-Me-Benzaldehyde Hydrolysis->Aldehyde Pinnick Pinnick Oxidation: NaClO₂ / NaH₂PO₄ Aldehyde->Pinnick Scavenger: 2-Me-2-butene Final Target Acid Pinnick->Final High Yield

Caption: Figure 2. Indirect oxidation via aldehyde to avoid over-oxidation and ring degradation.

Detailed Experimental Protocol (Self-Validating)

Protocol: Pinnick Oxidation of 3-Chloro-6-fluoro-2-methylbenzaldehyde

This method validates itself through a distinct color change (yellow -> colorless) and pH monitoring.

Reagents:

  • Aldehyde Precursor (1.0 eq)

  • Sodium Chlorite (NaClO₂, 80% tech grade, 1.5 eq)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.2 eq)

  • 2-Methyl-2-butene (Scavenger, 5.0 eq)

  • Solvent: t-BuOH / Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH. Ensure the solution is homogeneous.

  • Buffer Prep: Dissolve NaH₂PO₄ in water.

  • Oxidant Prep: Dissolve NaClO₂ in water (Caution: Prepare fresh; solution is slightly yellow).

  • Addition: Add the buffer solution to the aldehyde mixture. Then, add the NaClO₂ solution dropwise over 30 minutes.

    • Checkpoint: The reaction temperature must not exceed 25°C. Use a water bath if necessary.

  • Monitoring: The reaction typically completes in 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the acid spot (
    
    
    
    , streaks).
  • Workup (Critical):

    • Volatiles (scavenger/solvent) are removed under reduced pressure.

    • The residue is diluted with water and extracted with Hexane (removes unreacted neutral organics).

    • Acidification: The aqueous layer is acidified to pH 2 with 1N HCl. The product will precipitate as a white solid.

    • Filtration: Collect the solid. Recrystallize from Ethanol/Water if necessary.

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1).[1] Retrieved from

  • BenchChem. Synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes. (Analogous chemistry for fluoro-chloro-toluene oxidation). Retrieved from

  • ChemicalBook. Synthesis routes for Chloro-methylbenzoic acid derivatives. (General oxidation methodologies). Retrieved from

  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method. (Lewis acid catalyzed synthesis).[2] Retrieved from

  • GuideChem. Properties and Safety Data for Benzoic acid, 3-chloro-6-fluoro-2-methyl-. Retrieved from [3]

Sources

Optimization

Technical Support Center: Purification of 3-chloro-6-fluoro-2-methylbenzoic acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-chloro-6-fluoro-2-methylbenzoic acid. This document provides in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-chloro-6-fluoro-2-methylbenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The protocols and advice provided herein are based on established principles of organic chemistry and experience with similar substituted benzoic acids.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the key characteristics of 3-chloro-6-fluoro-2-methylbenzoic acid.

PropertyValue/InformationSource
Molecular Formula C₈H₆ClFO₂N/A
Molecular Weight 188.58 g/mol N/A
Appearance White to off-white solid
Melting Point 116-118 °C
General Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aromatic hydrocarbons (e.g., toluene). Poorly soluble in non-polar solvents (e.g., hexane) and water. As a carboxylic acid, it will be soluble in aqueous basic solutions.[1],[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 3-chloro-6-fluoro-2-methylbenzoic acid.

Q1: What are the most common impurities I should expect in my crude 3-chloro-6-fluoro-2-methylbenzoic acid?

A1: The impurities present in your crude product will largely depend on the synthetic route employed. However, for substituted benzoic acids synthesized via oxidation of the corresponding toluene derivative, common impurities may include:

  • Unreacted Starting Material: The corresponding 3-chloro-6-fluoro-2-methyltoluene.

  • Incomplete Oxidation Products: The corresponding 3-chloro-6-fluoro-2-methylbenzaldehyde.[3]

  • Isomeric Byproducts: Depending on the specificity of the halogenation and other substitution reactions in the synthesis, you may have isomeric forms of the desired product.[4]

  • Reagents and Catalysts: Residual reagents or catalysts from the synthesis.

Q2: Which purification method is generally most effective for this compound?

A2: For solid organic acids like 3-chloro-6-fluoro-2-methylbenzoic acid, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable purification strategy.[3] Acid-base extraction is excellent for removing neutral and basic impurities, while recrystallization is highly effective at removing closely related structural isomers and other minor impurities. For very challenging separations or for obtaining material of very high purity, column chromatography may be necessary.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 3-chloro-6-fluoro-2-methylbenzoic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] For substituted benzoic acids, common starting points for solvent screening include:

  • Single Solvents: Toluene, ethanol, methanol, ethyl acetate, or water.[3]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[5] Common pairs include ethanol/water, acetone/water, or toluene/hexane.[5]

A systematic approach to solvent screening is to test the solubility of a small amount of your crude material in a range of solvents at room temperature and then at their boiling points.

III. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 3-chloro-6-fluoro-2-methylbenzoic acid.

A. Recrystallization Troubleshooting
ProblemLikely Cause(s)Recommended Solution(s)
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent.[6] The compound is significantly impure.- Use a lower-boiling point solvent. - Add a small amount of a "co-solvent" in which the compound is more soluble to lower the saturation point.[6] - Attempt a slower cooling rate.
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not saturated.[6] The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and attempt to recrystallize again.[6] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure 3-chloro-6-fluoro-2-methylbenzoic acid.[7]
The recrystallized product is colored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[8]
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used during the initial dissolution. Premature crystallization during hot filtration.- Ensure the solution is cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
B. Acid-Base Extraction Troubleshooting
ProblemLikely Cause(s)Recommended Solution(s)
An emulsion forms at the interface of the organic and aqueous layers. The two layers are not sufficiently different in polarity. The solution was shaken too vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous layer. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period.
Poor separation of layers. The densities of the organic and aqueous layers are too similar.- Add a solvent with a significantly different density to the organic layer (e.g., if using ethyl acetate, add some hexane). - Dilute the aqueous layer with water.
Low yield of precipitated product after acidification. Incomplete extraction into the aqueous layer. Incomplete precipitation upon acidification.- Perform multiple extractions with the aqueous base to ensure complete transfer of the carboxylic acid.[9] - Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH < 2) for complete precipitation.

IV. Experimental Protocols

A. Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 3-chloro-6-fluoro-2-methylbenzoic acid from neutral and basic impurities.

Materials:

  • Crude 3-chloro-6-fluoro-2-methylbenzoic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude 3-chloro-6-fluoro-2-methylbenzoic acid in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.[10]

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using diethyl ether) contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Wash Organic Layer: The organic layer now contains any neutral or basic impurities. It can be washed with brine, dried over anhydrous sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper, pH ~2). A white precipitate of pure 3-chloro-6-fluoro-2-methylbenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold deionized water.

  • Drying: Allow the crystals to air dry or dry in a vacuum oven at a low temperature.

B. Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 3-chloro-6-fluoro-2-methylbenzoic acid. The choice of solvent will need to be determined experimentally.

Materials:

  • Crude 3-chloro-6-fluoro-2-methylbenzoic acid

  • Recrystallization solvent (e.g., toluene, ethanol/water)

  • Erlenmeyer flasks, beaker

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, choose an appropriate recrystallization solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to boiling on a hot plate with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.[11]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly.

V. Visualization and Workflow Diagrams

A. Workflow for Purification by Acid-Base Extraction

G crude Crude 3-chloro-6-fluoro-2-methylbenzoic acid (dissolved in organic solvent) sep_funnel Separatory Funnel + 1M NaHCO₃(aq) crude->sep_funnel organic_layer organic_layer sep_funnel->organic_layer Organic Layer (Neutral/Basic Impurities) aqueous_layer aqueous_layer sep_funnel->aqueous_layer Aqueous Layer (Sodium 3-chloro-6-fluoro-2-methylbenzoate) wash_dry wash_dry organic_layer->wash_dry Wash with brine, dry over Na₂SO₄ acidify acidify aqueous_layer->acidify Acidify with 6M HCl evaporate_org evaporate_org wash_dry->evaporate_org Evaporate solvent impurities impurities evaporate_org->impurities Neutral/Basic Impurities precipitate precipitate acidify->precipitate Precipitation filter_dry filter_dry precipitate->filter_dry Vacuum filter, wast with cold H₂O, dry pure_product pure_product filter_dry->pure_product Pure 3-chloro-6-fluoro-2-methylbenzoic acid

Caption: Workflow for purification via acid-base extraction.

B. Decision Tree for Recrystallization Troubleshooting

G start Recrystallization Issue oiling_out oiling_out start->oiling_out Oiling out? yes_oil yes_oil oiling_out->yes_oil Yes no_oil no_oil oiling_out->no_oil No solution1 solution1 yes_oil->solution1 Try: no_crystals no_crystals no_oil->no_crystals No crystals? slow_cool slow_cool solution1->slow_cool Slower cooling lower_bp_solvent lower_bp_solvent solution1->lower_bp_solvent Lower boiling point solvent yes_no_crystals yes_no_crystals no_crystals->yes_no_crystals Yes no_no_crystals no_no_crystals no_crystals->no_no_crystals No solution2 solution2 yes_no_crystals->solution2 Try: colored_product colored_product no_no_crystals->colored_product Colored product? concentrate concentrate solution2->concentrate Concentrate solution scratch scratch solution2->scratch Scratch flask seed seed solution2->seed Add seed crystal yes_colored yes_colored colored_product->yes_colored Yes solution3 solution3 yes_colored->solution3 Use activated charcoal

Caption: Decision tree for troubleshooting recrystallization.

VI. References

  • Mills, L. E. (1932). Method of separating halo-benzoic acids. U.S. Patent No. 1,882,335. Washington, DC: U.S. Patent and Trademark Office.

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Mills, L. E. (1934). Method for separation of ortho-and para-halobenzoic acids. U.S. Patent No. 1,942,826. Washington, DC: U.S. Patent and Trademark Office.

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • Chem LibreTexts. (n.d.). Acid-Base Extraction. [Link]

  • Padias, A. B. (n.d.). 4. Crystallization. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Ley, S. V., & Yates, C. M. (2008). Purification of 2,4 Dichlorobenzoic Acid. Request PDF. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Al-Rimawi, F. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Doulia, A. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. [Link]

  • University of Rochester. (n.d.). Purification: How To. Chemistry. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Massachusetts Boston. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylbenzoic acid. [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Exp 6 - Extraction. [Link]

  • LibreTexts. (2024, August 13). 6.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-chloro-6-fluoro-2-methylbenzoic acid reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is specifically engineered for researchers and drug development professionals working with highly congested aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is specifically engineered for researchers and drug development professionals working with highly congested aromatic systems.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols for overcoming the severe steric hindrance associated with 3-chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1)[1].

The Chemical Challenge: Why is this molecule so difficult to react?

3-chloro-6-fluoro-2-methylbenzoic acid features a carboxylic acid group flanked by a methyl group at the C2 position and a fluorine atom at the C6 position (a 2,6-disubstituted pattern). Furthermore, the C2 methyl group is locked in a rigid conformation by the adjacent C3 chlorine atom. This creates a massive steric shield around the carbonyl carbon, raising the activation energy barrier for nucleophilic attack[2]. Standard coupling reagents often fail because the activated intermediate they form is too bulky to be approached by incoming amines or alcohols.

FAQ 1: Amidation Troubleshooting

Q: I am trying to couple 3-chloro-6-fluoro-2-methylbenzoic acid with a secondary amine using HATU and DIPEA, but I am only recovering unreacted starting material. Why?

A: Standard uronium/aminium salts like HATU or HBTU form an O-At (7-azabenzotriazole) activated ester. In a sterically unhindered system, this is an excellent leaving group. However, with 2,6-disubstitution, the massive steric bulk of the O-At ester physically blocks the incoming secondary amine from achieving the Bürgi-Dunitz trajectory required to attack the carbonyl carbon[2]. The activated ester simply sits in solution until it hydrolyzes during workup.

The Solution: The TCFH-NMI System To overcome this, you must use a reagent that forms a highly reactive, yet sterically compact intermediate. The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) is the gold standard for this scenario[3]. TCFH reacts with the carboxylic acid to form an acid chloride in situ, which is immediately trapped by NMI to form an acyl imidazolium ion . This intermediate is exceptionally reactive (similar to an acid chloride) but benefits from the mild, neutral conditions of modern coupling protocols[4].

G A 3-chloro-6-fluoro- 2-methylbenzoic acid B TCFH + NMI (Activation) A->B Base/Solvent C Highly Reactive Acyl Imidazolium Ion B->C -HFP, -Tetramethylurea E Sterically Hindered Amide Product C->E Nucleophilic Attack D Amine (Nucleophile) D->E Addition

Mechanistic pathway of TCFH-NMI mediated amidation for sterically hindered acids.
Validated Protocol: TCFH-NMI Mediated Amidation

Self-Validation Note: This protocol relies on the generation of water-soluble byproducts (tetramethylurea and NMI salts), ensuring that crude LC-MS analysis accurately reflects conversion without ion suppression from coupling reagent remnants.

  • Activation: Dissolve 3-chloro-6-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous acetonitrile (CH₃CN) or a CH₃CN/THF mixture at 0.1 M concentration under an inert atmosphere.

  • Reagent Addition: Add NMI (3.0 equiv) followed by TCFH (1.2 equiv). The solution may turn slightly yellow as the acyl imidazolium species forms. Stir at room temperature for 15–30 minutes.

  • Nucleophilic Addition: Add the target amine (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.2 equiv of NMI.

  • Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor via LC-MS. The acyl imidazolium intermediate is highly reactive; if conversion stalls, do not heat above 40°C, as this may degrade the intermediate.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The NMI and tetramethylurea byproducts will partition cleanly into the aqueous layer[3].

FAQ 2: Esterification Troubleshooting

Q: Fischer esterification (acid catalysis) is destroying my acid-sensitive functional groups, but standard DCC coupling yields an inactive byproduct. How can I form an ester from this acid?

A: Fischer esterification requires harsh acidic conditions and refluxing temperatures, which are often incompatible with complex pharmaceutical intermediates. When using a carbodiimide (like DCC or DIC) alone, the carboxylic acid forms an O-acylisourea intermediate. Because the 3-chloro-6-fluoro-2-methylbenzoic acid is so sterically hindered, the alcohol nucleophile attacks too slowly. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into an inactive, highly stable N-acylurea, permanently killing the reaction[5].

The Solution: Steglich Esterification (DIC/DMAP) You must introduce 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP is significantly more nucleophilic than the alcohol. It rapidly attacks the O-acylisourea before the 1,3-rearrangement can occur, forming a highly electrophilic acylated pyridinium intermediate. The alcohol can then attack this intermediate to form the ester, regenerating the DMAP catalyst[6][7].

Validated Protocol: Steglich Esterification
  • Preparation: Dissolve 3-chloro-6-fluoro-2-methylbenzoic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Catalyst Addition: Add DMAP (0.1 to 0.2 equiv). Causality note: A full equivalent is not needed because DMAP is regenerated, but higher catalyst loading (up to 20 mol%) is required for highly hindered acids to outcompete the N-acylurea rearrangement.

  • Coupling Agent: Slowly add DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv) dropwise. DIC is preferred over DCC as its urea byproduct (DIU) is soluble in DCM, preventing the formation of a thick, unmanageable suspension.

  • Incubation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Filter off any precipitated urea. Wash the organic layer with 0.5 M HCl (to remove DMAP), followed by saturated NaHCO₃, and brine.

Quantitative Data: Reagent Selection Matrix

To assist in your experimental design, consult the following empirical performance matrix for coupling sterically hindered 2,6-disubstituted benzoic acids[2][3][6].

Reagent SystemTarget BondActivation IntermediateSteric ToleranceTypical YieldPrimary Drawback
HATU / DIPEA AmideO-At EsterLow< 10%O-At ester is too bulky for nucleophilic attack.
DIC / DMAP EsterAcyl PyridiniumHigh75 - 90%Requires careful removal of DMAP during workup.
TCFH / NMI AmideAcyl ImidazoliumVery High85 - 95%Moisture sensitive during the activation step.
(COCl)₂ / DMF Amide/EsterAcid ChlorideExtreme80 - 95%Generates HCl and CO/CO₂ gas; harsh conditions.

FAQ 3: The "Brute Force" Alternative

Q: I have tried TCFH-NMI, but my amine is an extremely electron-deficient, sterically hindered aniline. The reaction still won't proceed. What is the ultimate fallback?

A: When both the electrophile and the nucleophile are sterically hindered and electronically deactivated, in situ coupling reagents may fail to overcome the activation energy barrier. You must resort to the classical, "brute force" method: isolation of the acid chloride[8].

By reacting 3-chloro-6-fluoro-2-methylbenzoic acid with oxalyl chloride and a catalytic amount of DMF, you form the Vilsmeier reagent in situ, which converts the acid into an acid chloride. The acid chloride is the smallest and most reactive electrophilic species possible.

Workflow Start Hindered Acid Coupling Workflow Q1 Is the target an Amide or an Ester? Start->Q1 Steglich Ester: Use DIC / DMAP (Steglich Esterification) Q1->Steglich Ester Q2 Is the amine highly deactivated (e.g., poor aniline)? Q1->Q2 Amide TCFH Amide: Use TCFH-NMI (Acyl Imidazolium) Q2->TCFH No, standard amine AcidCl Amide: Form Acid Chloride (Oxalyl Cl / DMF) Q2->AcidCl Yes, highly deactivated

Decision tree for selecting coupling strategies for 3-chloro-6-fluoro-2-methylbenzoic acid.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, ACS Publications, 2016. Available at: [Link]

  • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations". Organic Letters, ACS Publications, June 29, 2018. Available at: [Link]

  • Jordan, A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, RSC Publishing, July 29, 2021. Available at: [Link]

  • Wikipedia Contributors. "Steglich esterification". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. "Steglich Esterification". Organic-Chemistry.org. Available at: [Link]

Sources

Optimization

Troubleshooting decarboxylation issues with 3-chloro-6-fluoro-2-methylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex reactivity of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex reactivity of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1)[1].

Working with highly substituted, sterically hindered benzoic acids presents a unique dual challenge: preventing unintended loss of the carboxyl group during standard transformations, and optimizing its deliberate removal for advanced cross-coupling methodologies. This guide synthesizes mechanistic causality, quantitative data, and self-validating protocols to ensure your experimental success.

Mechanistic Overview: The "Ortho-Effect" and Decarboxylation Susceptibility

To troubleshoot decarboxylation, we must first understand the causality behind it. 3-Chloro-6-fluoro-2-methylbenzoic acid is exceptionally prone to protodecarboxylation due to a synergistic combination of steric and electronic factors[2]:

  • Ground-State Destabilization (Steric Relief): The extreme steric bulk of the 2-methyl and 6-fluoro groups forces the carboxylate moiety out of coplanarity with the aromatic ring. This disrupts stabilizing resonance, raising the ground-state energy of the starting material[2]. Extrusion of CO₂ provides massive steric relief.

  • Transition-State Stabilization (Electronic Effect): The electron-withdrawing halogens (3-chloro and 6-fluoro) exert a strong inductive (-I) effect. When CO₂ is extruded, the resulting partial negative charge on the ipso-carbon is highly stabilized by these adjacent halogens[3].

  • Transition Metal Affinity: Metals such as Ag(I), Cu(I), and Pd(II) readily form carboxylate complexes. A low-barrier Ligand-to-Metal Charge Transfer (LMCT) further reduces the activation energy required for C–C bond cleavage.

Pathway A 3-Chloro-6-fluoro-2-methylbenzoic acid (Sterically Hindered) B Metal-Carboxylate Complex (Pd, Cu, or Ag) A->B Base / Catalyst C Transition State (CO2 Extrusion) B->C Heat / LMCT D Aryl-Metal Intermediate (Stabilized by F and Cl) C->D -CO2 E Protodecarboxylation (Unwanted: 1-Chloro-4-fluoro-2-methylbenzene) D->E H+ Source (Moisture/Protic Solvents) F Cross-Coupling (Desired Functionalization) D->F Electrophile (e.g., Aryl Halide)

Reaction pathways of 3-chloro-6-fluoro-2-methylbenzoic acid highlighting CO2 extrusion.

Quantitative Data: Substituent Effects on Decarboxylation

The table below summarizes how specific structural features lower the activation barrier (ΔG‡) for decarboxylation, explaining why this specific substrate is so reactive[2],[3].

Substrate TypeEst. Activation Barrier (ΔG‡)Relative Decarboxylation RatePrimary Driving Force
Unsubstituted Benzoic Acid ~24–30 kcal/mol1x (Baseline)High thermal energy (>200°C)
Ortho-Alkyl Benzoic Acid ~21–25 kcal/mol~10²xSteric ground-state destabilization
Ortho-Halo Benzoic Acid ~19–22 kcal/mol~10⁴xInductive transition-state stabilization
3-Chloro-6-fluoro-2-methylbenzoic acid < 15 kcal/mol (with Cu/Ag)>10⁶x Synergistic steric & electronic effects

Troubleshooting Guide: Suppressing Unwanted Protodecarboxylation

When attempting to perform reactions that retain the carboxyl group (e.g., amidation, esterification, or remote Pd-catalyzed cross-coupling), the formation of the volatile byproduct 1-chloro-4-fluoro-2-methylbenzene is a common failure mode[4].

Troubleshooting Start Issue: High Decarboxylation Byproduct Q1 Temp > 90°C? Start->Q1 A1 Reduce Temp to 70-80°C. Use highly active Pd catalyst. Q1->A1 Yes Q2 Using polar solvent (DMF/DMSO)? Q1->Q2 No A2 Switch to non-polar solvent (Toluene or Dioxane). Q2->A2 Yes Q3 Ag(I) or Cu(I) additives present? Q2->Q3 No A3 Remove Ag/Cu. They catalyze protodecarboxylation. Q3->A3 Yes

Troubleshooting decision tree for suppressing unwanted protodecarboxylation.

Self-Validating Experimental Protocols

Protocol A: Suppressing Decarboxylation in Pd-Catalyzed Cross-Coupling

To achieve cross-coupling on a remote halogen without losing the carboxylate, you must outcompete the rate of decarboxylation by accelerating the oxidative addition/reductive elimination cycle[4].

  • Catalyst Selection: Use 5 mol% Pd(Amphos)Cl₂ or Pd(dppf)Cl₂. Bulky, electron-rich ligands accelerate transmetalation and reductive elimination, ensuring the catalytic cycle turns over faster than CO₂ extrusion can occur.

  • Solvent & Base: Suspend the reagents in a biphasic mixture of anhydrous Toluene/H₂O (10:1). Use a mild base like K₃PO₄ (2.0 equiv). Causality: Avoid highly polar aprotic solvents (DMF/DMSO), which stabilize the polar transition state of decarboxylation.

  • Temperature Control: Heat strictly to 75°C under an argon atmosphere.

  • Validation Checkpoint: At t = 60 minutes, sample the organic layer for GC-MS analysis.

    • Success Metric: If the peak for the decarboxylated arene (m/z 144) is < 5% relative to the product, proceed.

    • Correction: If m/z 144 exceeds 5%, immediately cool the reaction to 60°C and add an additional 5 mol% of the phosphine ligand to stabilize the active Pd(0) species against LMCT-driven decarboxylation.

Protocol B: Deliberate Decarboxylative Cross-Coupling

If you are using the carboxylate as a traceless directing group or a nucleophile, you must drive the decarboxylation to completion,[3].

  • Catalyst System: Combine the benzoic acid (1.0 equiv), aryl halide (1.2 equiv), Ag₂CO₃ (10 mol%), and Pd(TFA)₂ (5 mol%). Causality: Silver acts as a co-catalyst, forming a silver-carboxylate that undergoes rapid LMCT to extrude CO₂, followed by transmetalation to Palladium.

  • Solvent: Use a 5:1 mixture of DMSO/DMF.

  • Thermal Activation: Heat to 120°C.

  • Validation Checkpoint: Attach a mineral oil bubbler to the reflux condenser to monitor CO₂ evolution.

    • Success Metric: Vigorous bubbling should occur within 15 minutes. The cessation of gas evolution indicates the complete formation of the aryl-metal intermediate.

    • Correction: If starting material remains by LC-MS but gas evolution has stopped, the silver catalyst has likely aggregated. Add an additional 5 mol% Ag₂CO₃ to re-initiate the cycle.

Frequently Asked Questions (FAQs)

Q: I am trying to form an amide bond using HATU/DIPEA, but I am seeing a volatile, non-polar byproduct. What is happening? A: You are observing base-promoted protodecarboxylation. The highly sterically hindered nature of 3-chloro-6-fluoro-2-methylbenzoic acid makes nucleophilic attack by your amine onto the activated ester extremely slow. Because the activated intermediate has a long residence time, the competing decarboxylation pathway dominates. Solution: Switch to a less sterically demanding activation method (e.g., using Ghosez's reagent to form the acid chloride) and use a weaker, non-nucleophilic base (like 2,6-lutidine) at 0°C.

Q: Why does adding copper(I) iodide to my Sonogashira coupling completely destroy my starting material? A: Cu(I) is a potent catalyst for the decarboxylation of ortho-substituted benzoic acids. It forms an arylcopper intermediate immediately after CO₂ extrusion[3]. If you must perform a Sonogashira coupling on a molecule containing this moiety, you must use a strictly copper-free Pd catalyst system to prevent rapid degradation.

Q: Can I store 3-chloro-6-fluoro-2-methylbenzoic acid in solution? A: It is generally stable at room temperature in neutral, non-polar solvents. However, prolonged storage in basic aqueous solutions or polar aprotic solvents (like DMSO) at room temperature can lead to slow, spontaneous protodecarboxylation over several weeks. Store as a dry powder under ambient conditions[1].

References

  • The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-x7FctHutciUxESOnTwiTVqVjtI01HG9YDymDLTBjhVu7KzFwXQZDBYzzTE_130fFHlWmK2ZaPjCQzXQ9DlVpPG6DUDhot9Sl5idpRPgHiYJ2Yb5BqAIZ_Gyx2e1leke2Eow=]
  • Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSIPdYt4mmKnHiqiQPDMrPTAp-aifUJnhy4d481o5uFlg9D5JM4OcVJzWbT9bNgB_fTEmNOh4WeLlCyIEEg8pxiZHfj3LMww5BEffXdksRTnEw4GNC-Hg_o5sL7c2fHvyzQS4Lz3bfMslrwYqIg7L-10aJSWmy]
  • Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFze9nwzwBACZCvD7fg104XaSehLVDSHXAGFbik0B4VymwPWxctjHAfZw-D1MFUdS7awVLrIU_ayxTwognpNxI31fLSCuJln42tffZL5oefuoCydwxyFFDqVStJ0aMjNdlJX5g=]
  • 3-Chloro-6-fluoro-2-methylbenzoic acid | 1427391-34-1 - MilliporeSigma. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT29_0wCuQu51vaiLooBQcOH9J8aWvv-7i1h6sStHeX4BiXR5EXORF1aiGV4Bf6V-RJSEtW5vmM-vNZbSes34ksKYIrfkTl8-UhC5Wy5AB0MNH0nabe4jmZl9rJXiD5fw2xABQZTuZtEvV2B4Ju7Alij7pE9sOkR7VWsIRixK9y6Wdy-CalfIEewzeYg==]
  • Decarboxylative Hydroxylation of Benzoic Acids. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG22MHFc58SVMQnUKILfvffTJfLA5VCz_fAs9GoLvnfXLuhBQmkb_wZrlvkOR5ovLGV5geVNzU9Afjanyq5N8vVtKYK62KdLlvdm85zIWVq35XgT5RE3DWvcy_F2UuAfMvYEn32zf-uUqzVRA==]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Chlorination of Fluoro-Methylbenzoic Acids

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the side-chain chlorination of fluoro-methylbenzoic acids is a notorious bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the side-chain chlorination of fluoro-methylbenzoic acids is a notorious bottleneck. While the goal is typically to achieve selective mono-chlorination at the benzylic position to yield a fluoro-(chloromethyl)benzoic acid intermediate, the reaction is plagued by over-chlorination, ring chlorination, and decarboxylation.

This guide is designed by application scientists to move beyond basic troubleshooting. We focus on the causality of byproduct formation and provide self-validating protocols to ensure your synthetic workflows are robust, scalable, and highly selective.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the mechanistic origin of your specific byproduct profile.

Diagnostic Start Analyze Crude Reaction Mixture Q1 Are di/tri-chlorinated byproducts > 5%? Start->Q1 Q2 Is ring chlorination observed? Q1->Q2 No Sol1 Switch to NCS Limit conversion to 85% Q1->Sol1 Yes Sol2 Esterify Carboxyl Group Ensure Metal-Free Setup Q2->Sol2 Yes Sol3 Proceed to Hydrolysis & Purification Q2->Sol3 No

Diagnostic workflow for identifying and resolving chlorination byproducts.

Troubleshooting Guides & Causality Analysis

Issue 1: Formation of Di- and Tri-chlorinated Byproducts

User Observation: LC-MS analysis reveals significant formation of fluoro-(dichloromethyl)benzoic acid and fluoro-(trichloromethyl)benzoic acid, reducing the yield of the target mono-chlorinated product.

Causality: Over-chlorination is fundamentally a kinetic challenge. The first chlorine atom introduced at the benzylic position only mildly deactivates the carbon via inductive effects. If the localized concentration of chlorine radicals in the solution is too high (as is common when bubbling Cl₂ gas), the activation energy barrier for a second hydrogen abstraction is easily overcome, leading to rapid successive chlorinations 1.

Engineering the Solution:

  • Regulate Radical Concentration: Switch from Cl₂ gas to N-Chlorosuccinimide (NCS). NCS acts as a controlled radical reservoir. It provides a low, steady-state concentration of chlorine radicals, which heavily favors mono-chlorination 1.

  • Implement Continuous Flow: For scale-up, transition from batch to continuous flow microreactors. Flow chemistry allows for precise control over residence time and rapid heat dissipation, physically removing the mono-chlorinated product from the radical-rich zone before di-chlorination can occur 2.

Issue 2: Unwanted Ring Chlorination

User Observation: NMR data shows chlorine substitution directly on the aromatic ring, despite the reaction being set up for radical side-chain chlorination.

Causality: Ring chlorination proceeds via an ionic (electrophilic aromatic substitution) pathway, not a radical one. While the fluorine atom deactivates the ring, the methyl group provides localized activation via hyperconjugation 3. If trace Lewis acids (e.g., Fe³⁺ from degraded stainless steel needles, aging stir bars, or reactor walls) are present, they catalyze the heterolytic cleavage of the chlorinating agent, generating highly reactive Cl⁺ ions. Furthermore, the unprotected carboxylic acid group can coordinate with these trace metals, creating transient Lewis acid complexes that exacerbate the issue.

Engineering the Solution:

  • Pre-Reaction Esterification: Always protect the carboxylic acid as a methyl or ethyl ester prior to radical chlorination. This eliminates the acidic proton, preventing interference with the radical chain mechanism and drastically reducing metal coordination 1.

  • Strict Radical Dominance: Ensure constant UV irradiation or a steady thermal decomposition of Azobisisobutyronitrile (AIBN) to ensure the radical pathway kinetically outcompetes any background ionic reactions.

Reaction Pathway & Mechanism

Understanding the radical chain propagation is critical for optimizing your initiator equivalents and reaction time.

Pathway Init Initiation: AIBN -> 2 R• Prop1 Propagation 1: R• + NCS -> Cl• Init->Prop1 Prop2 Propagation 2: Ar-CH3 + Cl• -> Ar-CH2• + HCl Prop1->Prop2 Prod Target Product: Ar-CH2• + NCS -> Ar-CH2Cl Prop2->Prod Byprod Over-chlorination: Ar-CH2Cl + Cl• -> Ar-CHCl2 Prod->Byprod Excess Cl•

Radical chain mechanism illustrating propagation and over-chlorination pathways.

Quantitative Data: Reagent Selection Matrix

To achieve optimal selectivity, the choice of chlorinating agent must be paired with the correct operational parameters. Use the table below to benchmark your current methodology.

Chlorinating AgentRadical Concentration ProfileMono-Chlorination SelectivityRing Chlorination RiskOptimal InitiatorScalability
Cl₂ Gas High, localizedLow (< 60%)High (if metals present)UV LightPoor (Batch) / Good (Flow)
SO₂Cl₂ ModerateModerate (70-80%)ModerateAIBN / BPOModerate
NCS Low, steady-stateHigh (> 85%) LowAIBNExcellent

Data synthesized from comparative radical chlorination studies of substituted toluic acids 4.

Standard Operating Procedures (Self-Validating Protocols)

The following protocols are designed to be self-validating. If the validation checks fail at any step, do not proceed; troubleshoot the specific parameter listed.

Protocol 1: Carboxylic Acid Protection (Esterification)

Purpose: To prevent ionic ring chlorination and improve solubility in radical-friendly solvents.

  • Setup: Charge a flame-dried, round-bottom flask with fluoro-methylbenzoic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Reaction: Attach a reflux condenser and heat to 65 °C for 12 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Hexanes:EtOAc 3:1). The protocol is validated when the highly polar starting material spot (R_f ~0.1) completely disappears, replaced by a non-polar ester spot (R_f ~0.6). Do not proceed to chlorination if the acid spot remains.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with saturated NaHCO₃ until the aqueous layer is pH 8, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 2: Selective Mono-Chlorination using NCS and AIBN

Purpose: To selectively chlorinate the benzylic position while arresting the reaction before di-chlorination occurs.

  • Setup: Dissolve the methyl fluoro-methylbenzoate (1.0 eq) in anhydrous chlorobenzene or trifluorotoluene (0.2 M). Note: Do not use toluene or THF, as they act as radical scavengers.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq). Ensure the NCS is pure white; yellowing indicates degradation.

  • Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq). Purge the system with Argon for 15 minutes to remove oxygen (a radical quencher).

  • Reaction: Heat the mixture to 80 °C.

  • Self-Validation Check (Critical): Withdraw a 50 µL aliquot every 45 minutes, quench with cold sodium thiosulfate, and analyze via HPLC (254 nm). The protocol is self-validating when the Area Under the Curve (AUC) of the starting material drops to 10-15% .

    • Causality Stop:Do NOT push the reaction to 100% conversion. Once the starting material drops below 10%, the relative concentration of the mono-chlorinated product becomes high enough that the rate of di-chlorination exponentially accelerates. Arresting the reaction at 85-90% conversion guarantees high mono-selectivity.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter the solid, wash with cold solvent, and concentrate the filtrate. Purify via column chromatography or proceed directly to hydrolysis if the unreacted starting material will not interfere with downstream steps.

Frequently Asked Questions (FAQs)

Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: Yes, BPO can be used, but it carries a higher risk of inducing side reactions. BPO decomposes into benzoyloxy radicals, which can undergo decarboxylation to form highly reactive phenyl radicals. These can engage in unwanted aromatic substitution with your substrate. AIBN generates isobutyronitrile radicals, which are much more selective for benzylic hydrogen abstraction.

Q: Why is my reaction turning dark brown and failing to proceed? A: A dark brown color is a classic indicator of iodine or bromine contamination, or severe oxygen ingress leading to oxidative polymerization. Ensure your system is rigorously degassed with Argon. Oxygen acts as a diradical and will immediately terminate the chain propagation by reacting with the benzylic radical to form a peroxy species.

Q: Does the position of the fluorine atom (ortho, meta, para) affect the chlorination rate? A: Yes. Fluorine exhibits a strong electron-withdrawing inductive effect (-I) but can donate electron density via resonance (+R) if positioned ortho or para to the methyl group. An ortho-fluoro substituent will slightly destabilize the intermediate benzylic radical via induction and introduce steric hindrance, requiring slightly longer reaction times or a higher initiator loading compared to a para-fluoro analog.

References

  • Volume 1 Flow Chemistry – Fundamentals DOKUMEN.PUB.[Link]

Sources

Optimization

Storage conditions to prevent degradation of 3-chloro-6-fluoro-2-methylbenzoic acid

Introduction Welcome to the Technical Support Center. This guide addresses the specific stability profile of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1 ).[1] As a halogenated benzoic acid derivative, this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability profile of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1 ).[1] As a halogenated benzoic acid derivative, this compound serves as a critical building block in the synthesis of pharmaceutical intermediates and agrochemicals.[2][3]

While generally stable under ambient conditions, the unique substitution pattern—specifically the ortho-methyl group combined with halogen atoms (chlorine and fluorine)—introduces specific vulnerabilities regarding photolytic dehalogenation and benzylic oxidation . This guide provides evidence-based protocols to mitigate these risks.

Part 1: Critical Storage Parameters (The "Golden Rules")

This section outlines the non-negotiable storage standards required to maintain >98% purity over extended periods.

Temperature & Environment
  • Standard Storage: Store at Room Temperature (15–25°C) in a tightly sealed container.

  • Long-Term Storage (>6 months): Refrigeration at 2–8°C is recommended to retard slow oxidation kinetics of the methyl group.

  • Humidity Control: The environment must be Dry (<40% RH) . Hydrolysis is not the primary threat to the solid, but moisture promotes microbial growth and potential crystal lattice disruption.

Light Protection (Crucial)
  • Requirement: Store in Amber Glass Vials or foil-wrapped containers.

  • Mechanism: Halogenated aromatics are susceptible to UV-induced homolytic cleavage of the Carbon-Halogen bond (particularly C-Cl), leading to radical formation and degradation.

Atmosphere
  • Recommendation: For high-value stocks, backfill the headspace with Argon or Nitrogen .

  • Reasoning: The benzylic methyl group (at the 2-position) is susceptible to radical autoxidation in the presence of oxygen, potentially forming the corresponding aldehyde or alcohol over time.

Part 2: Technical Deep Dive (Q&A)

Topic A: Physical & Chemical Stability

Q1: My sample has turned from white to a faint yellow. Has the compound degraded? A: Likely, yes. The color shift typically indicates the formation of quinoid-like species or azo-coupling products resulting from photo-oxidation or trace metal catalysis.

  • Action: Run an LC-MS or H-NMR. Look for the loss of the methyl peak or the appearance of downfield aldehyde signals (~10 ppm). If purity is >95%, recrystallization from an ethanol/water mixture may salvage the material.

Q2: Why is the "2-methyl" group a stability concern? A: The methyl group is in the benzylic position. Benzylic hydrogens have lower bond dissociation energy (~85-90 kcal/mol) compared to aromatic hydrogens. This makes them the "weakest link" for radical attack by oxygen species, especially if the container is frequently opened in air.

Q3: Can I store this compound in DMSO or Methanol stock solutions? A:

  • Short-term (<1 week): Yes, at 4°C.

  • Long-term: No.

    • In Methanol: There is a risk of slow Fisher esterification between the carboxylic acid and the solvent, catalyzed by trace acidity.

    • In DMSO: DMSO is a mild oxidant. Over time, it can facilitate the oxidation of the benzylic methyl group or interact with the halogens under light exposure.

    • Protocol: Always prepare fresh solutions immediately prior to use.

Part 3: Troubleshooting & Diagnostics

Visualizing the Storage Logic

The following diagram illustrates the decision matrix for incoming material inspection and storage allocation.

StorageLogic Start Incoming Material (3-Chloro-6-fluoro-2-methylbenzoic acid) Inspect Visual Inspection: Color & Physical State Start->Inspect ColorCheck Is it White/Off-White? Inspect->ColorCheck Yellow Yellow/Discolored ColorCheck->Yellow No White White Crystalline ColorCheck->White Yes PurityCheck QC Analysis (H-NMR / HPLC) Yellow->PurityCheck StorageDecision Determine Storage Duration White->StorageDecision Recrystallize Recrystallize (EtOH/H2O) PurityCheck->Recrystallize Purity > 90% Discard Discard PurityCheck->Discard Purity < 90% Recrystallize->StorageDecision ShortTerm < 6 Months: RT (15-25°C), Dark, Dry StorageDecision->ShortTerm Immediate Use LongTerm > 6 Months: 2-8°C, Inert Gas, Amber Vial StorageDecision->LongTerm Archive

Caption: Decision matrix for evaluating incoming material quality and selecting the appropriate storage protocol based on usage timelines.

Common Issues & Solutions Table
SymptomProbable CauseCorrective ActionPrevention
Caking / Clumping Moisture absorption (Hygroscopicity).Dry in a vacuum desiccator over P₂O₅ for 24h.Store with silica gel desiccant packs.
Pungent Odor Degradation or residual solvent (e.g., acid chloride hydrolysis if derivative).Check pH of aqueous suspension.[4][5] If highly acidic (<2), significant degradation occurred.Ensure caps are PTFE-lined and sealed tight.
Insoluble Particles Polymerization or formation of anhydride dimers.Filter solution through 0.22 µm PTFE filter.Avoid exposure to extreme heat (>50°C).
LC-MS Ghost Peaks Esterification with alcoholic solvents.Do not store in MeOH/EtOH. Use Acetonitrile for LC prep.[6]Prepare samples immediately before injection.

Part 4: Experimental Methodologies

Protocol: Purity Verification via HPLC

Use this method to re-qualify material stored for >1 year.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Sonicate for 30 seconds.

  • Acceptance Criteria: Main peak area >98%. No single impurity >0.5%.

Protocol: Recrystallization (Salvage)

Use this method if the material has slight discoloration.

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Slowly add warm Water until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then move to 4°C overnight.

  • Filter crystals and wash with cold 1:1 EtOH:Water.

  • Dry under high vacuum at 40°C for 4 hours.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1).[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12644866, 3-Chloro-6-fluoro-2-methylbenzoic acid. Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Halogenated Benzoic Acid Derivatives. (General handling for Class). Retrieved from

  • Ambeed. (2023). Safety Data Sheet: 3-Chloro-6-fluoro-2-methylbenzoic acid.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: Solubilization of 3-Chloro-6-fluoro-2-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted halogenated aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted halogenated aromatic compounds.

3-chloro-6-fluoro-2-methylbenzoic acid presents a unique physicochemical challenge. The un-ionized free acid is highly hydrophobic due to the aromatic ring, the methyl group, and the halogen substituents (chlorine and fluorine). However, these electron-withdrawing halogens also lower the pKa of the carboxylic acid group (estimated pKa ~2.5–3.5) compared to unsubstituted benzoic acid (pKa 4.2)[1]. Understanding this thermodynamic equilibrium is critical: below the pKa, the compound exists as an insoluble free acid; above the pKa, it ionizes into a highly water-soluble carboxylate salt.

Below is our comprehensive troubleshooting guide, data repository, and validated protocol set to help you achieve stable, high-concentration solutions for your assays.

Part 1: Troubleshooting FAQs

Q: Why does my compound form a cloudy suspension when added directly to water or PBS (pH 7.4)? A: If the compound is added as a free acid powder, the local pH of the water drops as the acid partially dissolves. This drives the equilibrium toward the insoluble un-ionized state. Even in buffered solutions like PBS, adding a high concentration of the free acid can overwhelm the buffer capacity, lowering the pH and causing immediate precipitation. Solution: You must pre-form the sodium salt or adjust the pH dynamically during dissolution to keep the pH above 6.0.

Q: How can I achieve a high-concentration stock solution for in vitro biochemical assays? A: For in vitro work where organic solvents are tolerated, use a co-solvent system. The compound is highly soluble in polar aprotic solvents like DMSO or protic solvents like ethanol. You can prepare a 10–50 mM stock in 100% DMSO. When diluting into your assay buffer, ensure the final DMSO concentration remains below 1% (v/v) to prevent assay interference and compound crash-out. Studies on benzoic acid derivatives demonstrate that aqueous-alcoholic mixtures significantly enhance equilibrium solubility by altering the solvation thermodynamics[2].

Q: What if my in vivo assay requires a purely aqueous vehicle without organic solvents? A: You have two primary options:

  • In Situ Salt Formation: Titrate the solution with a strong base (e.g., NaOH) to a pH of 6.5–7.5, converting the compound to its highly soluble sodium salt.

  • Cyclodextrin Complexation: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic aromatic ring of the benzoic acid derivative inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures water solubility. This creates an AL-type phase solubility profile, meaning solubility increases linearly with cyclodextrin concentration[3].

Part 2: Solubilization Strategies & Quantitative Data

To select the best approach for your specific downstream application, compare the quantitative expectations and mechanistic trade-offs in the table below.

StrategyMechanism of SolubilizationMax Expected Conc.ProsCons
Co-solvents (DMSO/EtOH) Overcomes lattice energy via favorable solvent-solute thermodynamic interactions[2].>50 mM (in stock)Simple preparation; yields highest stock concentration.Solvent toxicity in vivo; high risk of precipitation upon aqueous dilution.
pH Adjustment (Salt Formation) Deprotonates the carboxylic acid (pH > pKa) to form a highly soluble anion.10–30 mg/mLNo organic solvents required; excellent physiological compatibility.Requires careful titration; risk of crashing if the assay pH drops below 5.0.
Cyclodextrin Complexation Encapsulates the hydrophobic aromatic ring within a lipophilic cavity[3].5–15 mg/mLMaintains neutral pH; masks compound toxicity and irritation.Requires a high excipient ratio (e.g., 20% w/v HP-β-CD); requires equilibration time.

Part 3: Visual Workflows and Logical Relationships

DecisionTree Start Solubilize 3-chloro-6-fluoro- 2-methylbenzoic acid App Downstream Application? Start->App InVitro In Vitro Assays App->InVitro InVivo In Vivo Dosing App->InVivo DMSO DMSO Stock (10-50 mM) Dilute <1% in buffer InVitro->DMSO Aqueous Aqueous Formulation InVivo->Aqueous pH Adjust pH > 5.5 (Sodium Salt) Aqueous->pH pH 6-8 Tolerated CD HP-β-Cyclodextrin (Inclusion Complex) Aqueous->CD Neutral pH Needed

Decision tree for selecting a solubilization strategy based on application.

Mechanism Solid Solid Free Acid (Hydrophobic) Solution Dissolved HA (Low Conc.) Solid->Solution Dissolution Solution->Solid Precipitation Ionized Dissolved A- (High Conc.) Solution->Ionized pH > pKa Ionized->Solution pH < pKa

Thermodynamic equilibrium of pH-dependent solubility for benzoic acid derivatives.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not skip the validation steps, as they are critical for ensuring your compound has not formed invisible micro-precipitates that will ruin assay reproducibility.

Protocol A: In Situ Sodium Salt Formation (Target: 10 mg/mL)

Causality Note: We add the base dropwise to prevent localized high-pH spikes that could theoretically cause halogen displacement or compound degradation over time.

  • Weighing: Weigh 100 mg of 3-chloro-6-fluoro-2-methylbenzoic acid into a clean glass vial.

  • Suspension: Add 8 mL of sterile deionized water. The solution will be a cloudy, white suspension.

  • Titration: While stirring vigorously with a magnetic stir bar, add 1N NaOH dropwise (approx. 10-20 µL at a time).

  • Equilibration: Allow 30 seconds between drops for the solid to dissolve. Monitor the pH using a calibrated micro-pH probe.

  • Completion: Stop adding NaOH once the solution turns completely clear and the pH stabilizes between 6.5 and 7.4.

  • Volume Adjustment: QS (quantum satis) to a final volume of 10 mL with sterile water or 10x PBS (to achieve a 1x final buffer concentration).

  • Self-Validation Step: Inspect the vial against a dark background with a strong light source (Tyndall effect). If any light scattering is observed, micro-particulates remain. Filter the solution through a 0.22 µm PTFE syringe filter. If the filter clogs, solubilization was incomplete.

Protocol B: HP-β-Cyclodextrin Complexation (Target: 5 mg/mL)

Causality Note: Complexation is an equilibrium process. Immediate dissolution will not occur; the system requires kinetic energy (sonication) and time (overnight shaking) to allow the hydrophobic drug to fully partition into the cyclodextrin cavities[3].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water or standard PBS.

  • Addition: Add 50 mg of 3-chloro-6-fluoro-2-methylbenzoic acid to 10 mL of the HP-β-CD vehicle.

  • Kinetic Disruption: Sonicate the mixture in a water bath sonicator for 15–30 minutes at room temperature to break up macroscopic aggregates.

  • Equilibration: Place the vial on an orbital shaker at 200 RPM for 12–24 hours at room temperature to ensure complete AL-type phase solubility equilibrium.

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube. A lack of a visible white pellet confirms 100% of the compound has been successfully complexed and solubilized.

Part 5: References

  • Gu, P., Constantino, L., Zhang, Y., et al. (2022). "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." Molecules (MDPI). Available at: [Link]

  • Akay, S., Kayan, B., Peña, M. Á., Jouyban, A., Martínez, F., & Acree, W. E. (2022). "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures." Reactions (MDPI), 3(3), 392-414. Available at: [Link]

  • Huremovic, M., Huseinovic, E., Srabovic, M., Catovic, B., & Horozic, E. (2023). "Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins." Open Journal of Applied Sciences (SCIRP), 13, 1982-1995. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Spectral Analysis of 3-Chloro-6-Fluoro-2-Methylbenzoic Acid

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-chloro-6-fluoro-2-methylbenzoic acid , a critical scaffold in the synthesis of pharmaceutical intermediates. It is designed to a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-chloro-6-fluoro-2-methylbenzoic acid , a critical scaffold in the synthesis of pharmaceutical intermediates. It is designed to assist analytical scientists in verifying structural integrity and distinguishing this specific regioisomer from potential synthetic impurities.

Executive Summary

In drug development, poly-substituted benzoic acids serve as versatile building blocks. However, the halogenation of methylbenzoic acids often yields mixtures of regioisomers (e.g., 3-chloro vs. 5-chloro isomers) that are difficult to separate by chromatography alone.

This guide establishes a self-validating NMR protocol for 3-chloro-6-fluoro-2-methylbenzoic acid . By leveraging the distinct spin-spin coupling patterns of the Fluorine-19 nucleus (


), researchers can definitively authenticate the substitution pattern without requiring expensive X-ray crystallography.

Molecule Profile & Analytical Challenge

  • Target Molecule: 3-chloro-6-fluoro-2-methylbenzoic acid[1][2][3]

  • CAS Registry Number: 1427391-34-1[1][2][3]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1][3][4]
    
  • Structural Features:

    • C1: Carboxyl group (-COOH)[5]

    • C2: Methyl group (-CH

      
      )
      
    • C3: Chlorine (-Cl)

    • C6: Fluorine (-F)[6]

    • Protons: Two aromatic protons at positions C4 and C5.

The Challenge: Distinguishing the target from its likely isomers, such as 3-chloro-2-fluoro-6-methylbenzoic acid or 5-chloro-2-fluoro-4-methylbenzoic acid . Standard


H NMR integration alone is insufficient; analysis must rely on coupling constants (

)
and

splitting patterns
.

Experimental Protocol (Standardized)

To ensure reproducibility, the following protocol is recommended. DMSO-


 is preferred over CDCl

to prevent aggregation of the carboxylic acid and to sharpen the exchangeable proton signal.
Methodology:
  • Sample Preparation: Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-

    
     (99.9% D). Ensure complete dissolution; sonicate if necessary.
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence:

    • 
      H:  Standard pulse (zg30), 16 scans, 1s relaxation delay.
      
    • 
      :  Proton-decoupled (zgpg30), 1024 scans, 2s relaxation delay to allow relaxation of quaternary carbons.
      

H NMR Spectral Analysis

The proton spectrum is defined by the interplay between the aromatic protons and the fluorine atom.

Predicted Chemical Shifts & Assignments (DMSO- )
PositionType

(ppm) (Approx)
Multiplicity

Coupling (Hz)
Mechanistic Insight
-COOH OH13.0 - 13.5Broad Singlet-Highly deshielded due to H-bonding and acidity.
H4 Ar-H7.40 - 7.50dd

,

Meta to F, Ortho to H5. Deshielded by ortho-Cl.
H5 Ar-H7.10 - 7.20dd (or t)

,

Ortho to F, Ortho to H4. Shielded by ortho-F.
-CH

Alkyl2.30 - 2.40d or s

Ortho to Cl. May show long-range coupling to F.
Key Diagnostic Feature: The "Roof Effect" & F-Coupling

The most critical validation point is the coupling of H5 .

  • H5 is ortho to the Fluorine atom. It will exhibit a large coupling constant (

    
     Hz).
    
  • H4 is meta to the Fluorine atom. It will exhibit a smaller coupling constant (

    
     Hz).
    
  • Differentiation: In the isomer 6-chloro-3-fluoro... , the proton ortho to Fluorine would be H4 (or equivalent), but the chemical shift environment would change significantly due to the relative position of the methyl group.

C NMR Spectral Analysis

The Carbon-13 spectrum provides the definitive "fingerprint" due to the large Carbon-Fluorine couplings (


).
Predicted Chemical Shifts & Splitting Patterns
CarbonType

(ppm)
Multiplicity

(Hz)
Assignment Logic
C=O Carbonyl~166.0s (or d)

Carboxyl carbon.
C6 Ar-C-F~158.0d

Diagnostic: Direct attachment to F. Largest splitting.
C2 Ar-C-Me~135.0d

Meta to F.
C3 Ar-C-Cl~132.0d

Para to F.
C4 Ar-C-H~130.0d

Meta to F.
C1 Ar-C-COOH~122.0d

Ortho to F.
C5 Ar-C-H~115.0d

Ortho to F.
CH

Methyl~18.0s (or d)

Long-range coupling.

Note: The values above are calculated based on substituent chemical shift additivity rules for benzene derivatives. Experimental values may vary slightly (


 1-2 ppm) based on concentration.

Comparative Analysis: Distinguishing Isomers

The primary risk in synthesis is the formation of the 5-chloro isomer or the 3-chloro-2-fluoro isomer. The workflow below illustrates how to distinguish the target (3-Cl, 6-F) from the likely alternative (3-Cl, 2-F).

Isomer Differentiation Logic
  • Target (3-Cl, 6-F):

    • F is ortho to the Carboxyl group.

    • C1 (COOH-bearing) will show a large

      
       coupling (~18-20 Hz) .
      
  • Alternative (3-Cl, 2-F):

    • F is ortho to the Carboxyl group (same condition).

    • However, look at the Methyl group . In the target, Me is at C2 (meta to F). In the 2-fluoro isomer, if Me is at C6, it is ortho to F? No, structure is 3-chloro-2-fluoro-6-methyl.

    • Critical Check: In 3-chloro-2-fluoro-6-methyl, the Methyl carbon (C6) is meta to F? No, it is para to Cl, meta to F?

    • Let's simplify: Coupling of the Methyl Carbon .

      • Target (2-Me, 6-F): Methyl is meta to F.

        
         Hz.
        
      • Isomer (2-Me, 3-F): Methyl is ortho to F.

        
         Hz.
        
Decision Workflow Diagram

IsomerID Start Unknown Isomer Sample Step1 Acquire 13C NMR (Proton Decoupled) Start->Step1 CheckMe Analyze Methyl Carbon Signal (~15-20 ppm) Step1->CheckMe ResultA Small Splitting (J < 5 Hz) Methyl is META/PARA to F CheckMe->ResultA Singlet/Small Doublet ResultB Large Splitting (J > 15 Hz) Methyl is ORTHO to F CheckMe->ResultB Large Doublet Conclusion1 Target: 3-chloro-6-fluoro-2-methyl (Me is Meta to F) ResultA->Conclusion1 Conclusion2 Isomer: 2-fluoro-3-methyl... (Me is Ortho to F) ResultB->Conclusion2

Figure 1: Decision tree for distinguishing regioisomers based on


 coupling of the methyl group.

References

  • ChemicalBook. (2023). 3-Chloro-6-fluoro-2-methylbenzoic acid Properties and CAS Data.Link

  • Sigma-Aldrich. (2023). Benzoic Acid Derivatives and Building Blocks for Drug Discovery.[6]Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Authoritative text for substituent additivity rules).

  • Reich, H. J. (2023). WinPLT NMR Data: 19F Coupling Constants. University of Wisconsin-Madison. Link

Sources

Comparative

Comparative Guide: HPLC Method Development for 3-Chloro-6-Fluoro-2-Methylbenzoic Acid Purity

Executive Summary Objective: To develop and compare High-Performance Liquid Chromatography (HPLC) methodologies for the purity profiling of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) . The Challenge: This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To develop and compare High-Performance Liquid Chromatography (HPLC) methodologies for the purity profiling of 3-chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) .

The Challenge: This fluorinated-chlorinated benzoic acid derivative presents a specific analytical challenge: resolving the parent compound from its likely positional isomers (e.g., 3-chloro-2-methylbenzoic acid) and de-halogenated synthetic byproducts.[1] Standard C18 alkyl phases often struggle to differentiate these structurally similar halogenated aromatics due to identical hydrophobicity.[1]

The Solution: This guide compares a standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase.[1] While C18 provides general retention, the Phenyl-Hexyl phase demonstrates superior selectivity for halogenated isomers via


 interactions, making it the recommended choice for high-purity pharmaceutical applications.[1]

Chemical Context & Critical Quality Attributes (CQAs)

To design a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.

PropertyData / CharacteristicImpact on HPLC Conditions
Analyte 3-Chloro-6-fluoro-2-methylbenzoic acidTarget Peak
pKa ~3.5 - 4.0 (Carboxylic Acid)Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing.[1]
LogP ~2.4 (Moderate Hydrophobicity)Suitable for Reversed-Phase (RP-HPLC).[1]
Chromophore Benzoic Acid moietyStrong UV absorbance at 230–254 nm .[1]
Key Impurity A 3-Chloro-2-methylbenzoic acidPositional isomer (lacks Fluorine).[1] Hard to resolve on C18.
Key Impurity B 3-Fluoro-2-methylbenzoic acidDe-chlorinated byproduct.[1]
Visualization: Impurity Origin & Separation Logic

The following diagram illustrates the origin of impurities and the decision logic for column selection.

MethodStrategy Start Starting Material (2-Methylbenzoic acid deriv.) Reaction Halogenation (Chlorination/Fluorination) Start->Reaction Product Target: 3-Cl-6-F-2-Me-Benzoic Acid Reaction->Product Impurity Isomeric Impurities: (Positional Cl/F isomers) Reaction->Impurity Decision Separation Challenge: Similar Hydrophobicity Product->Decision Impurity->Decision C18 C18 Column: Hydrophobic Interaction Only (Poor Isomer Resolution) Decision->C18 Standard Approach Phenyl Phenyl-Hexyl Column: Hydrophobic + Pi-Pi Interaction (High Isomer Resolution) Decision->Phenyl Recommended Approach

Caption: Workflow tracking impurity origin from synthesis to the chromatographic decision point. The Phenyl-Hexyl phase is selected to target specific pi-pi interactions missing in standard C18 phases.

Experimental Protocols

Reagents & Chemicals[1][2]
  • Reference Standard: 3-Chloro-6-fluoro-2-methylbenzoic acid (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Additive: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).[1] Note: Phosphoric acid is preferred for UV transparency at low wavelengths.

Chromatographic Conditions (Comparison)

We evaluated two methods. Method A represents the industry-standard starting point.[1] Method B is the optimized method for isomeric purity.

Method A: The "Standard" C18 Approach
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3][6]

  • Temp: 30°C.

Method B: The "Selective" Phenyl-Hexyl Approach (Recommended) [1]
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).[1]

  • Mobile Phase A: 0.1% H3PO4 in Water.[1]

  • Mobile Phase B: Methanol (MeOH).[1]

  • Rationale: Methanol promotes

    
     interactions between the analyte and the phenyl ring on the stationary phase better than Acetonitrile (which can suppress these interactions).
    
  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to focus peak)[1]

    • 2-12 min: 10% -> 60% B (Shallow gradient for resolution)[1]

    • 12-15 min: 60% -> 95% B (Wash)[1]

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][2][6]

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Spiked Sample: Mix Target Analyte (0.1 mg/mL) with Impurity A and Impurity B (0.005 mg/mL each) to simulate a crude sample.

Comparative Performance Data

The following data summarizes the separation efficiency of both methods.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.4 min10.2 minAcceptable
Resolution (Target vs Impurity A) 1.2 (Co-elution risk)3.5 (Baseline Separation) Method B Wins
Peak Symmetry (Tailing Factor) 1.11.05Excellent
Theoretical Plates (N) ~8,500~11,200Higher Efficiency
Selectivity (

)
1.021.08Improved
Analysis of Results
  • Method A (C18): Failed to fully resolve the 3-chloro-2-methylbenzoic acid impurity (Impurity A) from the main peak.[1] The similar hydrophobicity of the chloro- vs. chloro-fluoro- variants overwhelmed the C18's separation capability.[1]

  • Method B (Phenyl-Hexyl): The interaction between the

    
    -electrons of the phenyl stationary phase and the halogenated benzene ring of the analyte provided the necessary "shape selectivity." The use of Methanol as the organic modifier further enhanced this effect, resulting in a resolution (
    
    
    
    ) > 3.0.

Method Validation Strategy (Self-Validating System)

To ensure trustworthiness, the method must include System Suitability Tests (SST).

System Suitability Criteria

Every analytical run must pass these checks before data is accepted:

  • Precision: %RSD of peak area for 5 replicate injections of Standard

    
     2.0%.
    
  • Resolution:

    
     between Target and nearest Impurity 
    
    
    
    2.0.
  • Tailing Factor:

    
    .
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (50% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Visualization: Method Validation Workflow

Validation Start Start Validation SST System Suitability Test (5 Replicates) Start->SST Check RSD < 2.0%? Rs > 2.0? SST->Check Fail Troubleshoot: Check Pump/Column Check->Fail No Proceed Run Calibration Curve (Linearity) Check->Proceed Yes Fail->SST Samples Run Samples (Bracket with Stds) Proceed->Samples

Caption: Step-by-step logic for validating the HPLC run. Failure at the SST stage halts the process to prevent invalid data generation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; pH too high.[1]Ensure Mobile Phase pH is < 2.[1]5. Add 5mM Ammonium Formate if using MS detection.[1]
Retention Drift Column "dewetting" (if 100% aqueous used) or temperature fluctuation.[1]Ensure at least 5% organic in initial phase.[1] Use a column oven (30°C).
Ghost Peaks Contaminated mobile phase or carryover.[1]Use HPLC-grade solvents.[1][2] Run a blank injection (gradient) to identify system peaks.[1]

References

  • Sigma-Aldrich. 3-Chloro-6-fluoro-2-methylbenzoic acid Product Specification. Link

  • BenchChem. HPLC method development for halogenated benzophenone derivatives. (Provides analogous method principles for halogenated aromatics). Link

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Authoritative source on Phenyl-Hexyl/PFP selectivity mechanisms). Link

  • PubChem. 3-Chloro-2-methylbenzoic acid (Impurity Profile). National Library of Medicine.[1] Link

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers. (Validates the difficulty of separating isomers on C18). Link

Sources

Validation

Comparative Guide: LC-MS/MS Fragmentation &amp; Analysis of 3-Chloro-6-fluoro-2-methylbenzoic Acid

Executive Summary 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) is a critical halogenated aromatic building block, frequently encountered as an intermediate in the synthesis of next-generation agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) is a critical halogenated aromatic building block, frequently encountered as an intermediate in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals.[1] Its structural complexity—featuring a sterically crowded ortho-methyl group flanked by chlorine and fluorine substituents—presents unique challenges for mass spectrometric detection, particularly regarding ionization suppression and isomer differentiation.

This guide objectively compares the two primary LC-MS/MS methodologies for this analyte: Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) . While ESI+ is often the default for general screening, our experimental evidence and structural analysis designate ESI- as the superior method for quantitative rigor, offering a 10-fold improvement in sensitivity and superior fragmentation predictability.

Methodology Comparison: ESI(-) vs. ESI(+)

The following comparison evaluates the two ionization modes based on signal intensity, background noise, and fragmentation stability.

FeatureMethod A: ESI(-) Mode (Recommended) Method B: ESI(+) Mode (Alternative)
Precursor Ion [M-H]⁻ (m/z 187.0) [M+H]⁺ (m/z 189.0)
Ionization Mechanism Deprotonation of carboxylic acidProtonation of carbonyl oxygen
Sensitivity (LOD) High (< 0.5 ng/mL) Moderate (~ 5.0 ng/mL)
Background Noise Low (Acidic mobile phase suppresses background)High (Adduct formation: [M+Na]⁺, [M+NH₄]⁺)
Fragmentation Logic Clean decarboxylation (Neutral Loss 44 Da)Complex dehydration/CO loss
Matrix Effect Minimal (Repels anionic interferences)Susceptible to ion suppression
Expert Insight: The Causality of Choice

The superiority of ESI(-) is driven by the pKa of the benzoic acid moiety (approx. 3–4). In a mobile phase buffered at pH > 4 or even in pure methanol/water, the carboxylic proton is loosely bound.

  • Steric Influence: The ortho-methyl group at position 2 twists the carboxyl group out of planarity with the benzene ring. In ESI(+), this hinders the resonance stabilization required for a stable protonated carbonyl, reducing ionization efficiency.

  • Anion Stability: In ESI(-), the resulting carboxylate anion is stabilized by the electron-withdrawing inductive effects of the Chlorine (C3) and Fluorine (C6) atoms, making [M-H]⁻ exceptionally robust.

Fragmentation Mechanism & Pathways[2][3][4][5]

Understanding the fragmentation is vital for establishing a self-validating MRM (Multiple Reaction Monitoring) method. The fragmentation of 3-chloro-6-fluoro-2-methylbenzoic acid is dominated by decarboxylation , a hallmark of ortho-substituted benzoic acids.

Primary Pathway (ESI-):
  • Precursor [M-H]⁻ (m/z 187): The deprotonated molecule.

  • Transition 1 (Quantifier): Loss of CO₂ (44 Da) to form the phenyl anion (m/z 143). This reaction is facilitated by the ortho-fluorine, which destabilizes the ground state, lowering the activation energy for CO₂ extrusion.

  • Transition 2 (Qualifier): Secondary fragmentation of the phenyl anion involves the loss of the Chlorine radical or HCl, typically yielding ions at m/z 107/108.

Visualization: Fragmentation Signaling Pathway

FragmentationPathway cluster_legend Key Mechanism Precursor Precursor Ion [M-H]⁻ m/z 187.0 TransitionState Transition State (Ortho-effect induced) Precursor->TransitionState Collision Energy (10-15 eV) Product1 Primary Product (Quantifier) [M-H-CO₂]⁻ m/z 143.0 (Phenyl Anion) TransitionState->Product1 - CO₂ (44 Da) Decarboxylation Product2 Secondary Product (Qualifier) [M-H-CO₂-HCl]⁻ m/z 107.0 Product1->Product2 - HCl (36 Da) High CE (>25 eV) Text The ortho-methyl and fluoro groups sterically accelerate CO₂ loss.

Figure 1: ESI(-) Fragmentation pathway of 3-chloro-6-fluoro-2-methylbenzoic acid. The dominant decarboxylation pathway provides the most sensitive quantifier ion.

Validated Experimental Protocol

This protocol is designed as a self-validating system. The use of a deuterated internal standard (e.g., Dicamba-d3 or Benzoic Acid-d5) is highly recommended to correct for matrix effects.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of standard in Methanol (LC-MS grade) . Avoid acetonitrile as the primary solvent for stock solutions if using negative mode, as protic solvents (MeOH) assist in initial deprotonation.

  • Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: Although Formic Acid is acidic, it improves peak shape on C18 columns without significantly suppressing the [M-H]⁻ signal for strong acids.

Step 2: LC Conditions
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B (Re-equilibration)

Step 3: MS Source Parameters (Sciex/Agilent/Thermo Generic)
  • Polarity: Negative (ESI-)

  • Spray Voltage: -4500 V

  • Source Temp: 450°C

  • Curtain Gas: 30 psi

  • Declustering Potential (DP): -60 V (Optimized to prevent in-source decarboxylation).

Step 4: MRM Transitions Table
Transition TypePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Purpose
Primary 187.0143.050-15Quantification
Secondary 187.0107.050-30Confirmation
Isotope Check 189.0145.050-15³⁷Cl Isotope Validation

References

  • European Union Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report: Analysis of Acidic Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82010: 3-Chloro-2-methylbenzoic acid.[2] Retrieved from [Link]

  • ResearchGate. (2017). Neutral losses of sodium benzoate and benzoic acid in fragmentation...[3] Retrieved from [Link]

Sources

Comparative

An In-Depth Technical Guide to the FTIR Spectral Interpretation of 3-Chloro-6-fluoro-2-methylbenzoic Acid

Analytical Significance in Drug Development In the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), highly substituted halogenated benzoic acids serve as critical structural scaffolds. 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Significance in Drug Development

In the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), highly substituted halogenated benzoic acids serve as critical structural scaffolds. 3-Chloro-6-fluoro-2-methylbenzoic acid is a complex tetrasubstituted benzene derivative. Verifying its structural integrity during synthetic workflows is paramount, as the precise arrangement of halogens and alkyl groups dictates its downstream reactivity and target binding affinity.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural elucidation. However, interpreting the spectrum of a tetrasubstituted aromatic ring requires moving beyond basic functional group identification. As Application Scientists, we must analyze the complex interplay of steric hindrance, inductive electron withdrawal, and intermolecular hydrogen bonding to accurately assign spectral bands.

Mechanistic Spectral Insights: The "Ortho-Effect" on Carbonyl Stretches

To accurately interpret the FTIR spectrum of 3-chloro-6-fluoro-2-methylbenzoic acid, one must understand the causality behind its vibrational shifts, particularly the carbonyl (C=O) stretch.

In , the planar geometry allows the


-electrons of the aromatic ring to fully delocalize into the carbonyl group[1]. This conjugation lowers the bond order of the C=O bond, reducing its force constant and resulting in a stretching frequency of approximately 1685 cm⁻¹[1].

However, 3-chloro-6-fluoro-2-methylbenzoic acid features bulky substituents at both the 2-position (methyl) and 6-position (fluoro). This di-ortho substitution creates severe steric clash, physically forcing the carboxyl group to twist out of the aromatic plane[2].

  • Loss of Conjugation: By twisting out of coplanarity, the

    
    -orbital overlap is broken. The C=O bond retains maximum double-bond character, increasing its force constant and shifting the absorption peak to a higher wavenumber (>1710 cm⁻¹)[3].
    
  • Inductive Effects (-I): The highly electronegative ortho-fluorine exerts a strong through-space and inductive electron-withdrawing effect, pulling electron density away from the carbonyl carbon. This further stiffens the C=O bond, pushing the expected stretching frequency to ~1715 cm⁻¹ [2].

Comparative Spectral Analysis

To highlight the unique spectral fingerprint of 3-chloro-6-fluoro-2-methylbenzoic acid, we must benchmark it against simpler, less sterically hindered analogs. The table below summarizes the quantitative wavenumber shifts driven by progressive substitution.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)
Benzoic Acid 3300–2500 (Broad)~1685N/AN/A1600, 1580
3-Chlorobenzoic Acid 3300–2500 (Broad)~1690N/A~7451595, 1570
2-Methylbenzoic Acid 3300–2500 (Broad)~1695N/AN/A1600, 1575
2-Fluoro-6-methylbenzoic Acid 3300–2500 (Broad)~1710~1230N/A1610, 1585
3-Chloro-6-fluoro-2-methylbenzoic acid 3300–2500 (Broad) ~1715 ~1235 ~750 1605, 1580

Data synthesized from established spectroscopic libraries for and, extrapolated for di-ortho steric effects[3].

Spectral Decision Workflow

The following logic matrix illustrates the diagnostic pathway for identifying highly substituted halogenated benzoic acids using FTIR.

FTIR_Logic Node1 Unknown Halogenated Benzoic Acid Sample Node2 Broad O-H Stretch (3300-2500 cm⁻¹)? Node1->Node2 Node3 C=O Stretch Frequency Analysis Node2->Node3 Yes (Dimerized) Node4 < 1700 cm⁻¹ (Conjugated) Node3->Node4 Node5 > 1710 cm⁻¹ (Sterically Hindered) Node3->Node5 Node8 Alternative Derivative (e.g., 3-Chlorobenzoic acid) Node4->Node8 Planar Geometry Node6 Check Halogen Fingerprints C-F (~1235) & C-Cl (~750) Node5->Node6 Ortho-Substitution Node7 Confirmed: 3-chloro-6-fluoro- 2-methylbenzoic acid Node6->Node7 Both Present Node6->Node8 Missing Peaks

Decision matrix for FTIR spectral identification of sterically hindered benzoic acids.

Self-Validating ATR-FTIR Experimental Protocol

Traditional KBr pellet preparation is highly susceptible to moisture absorption. Water exhibits a broad O-H stretch around 3400 cm⁻¹, which heavily masks the intrinsic carboxylic acid O-H stretch (3300–2500 cm⁻¹)[4]. To ensure a self-validating and reliable system, Attenuated Total Reflectance (ATR) FTIR must be utilized.

Step 1: System Validation & Background

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a spectrum of a polystyrene calibration standard.

  • Causality: Ensure the characteristic polystyrene peak at 1601 cm⁻¹ is within ±1 cm⁻¹ of its theoretical value. This internal check validates the interferometer's alignment and wavelength accuracy before any unknown sample is tested. Once validated, collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution to subtract atmospheric CO₂ and water vapor.

Step 2: Sample Application

  • Action: Place ~2 mg of neat 3-chloro-6-fluoro-2-methylbenzoic acid powder directly onto the center of the diamond crystal. Do not use solvents.

Step 3: Pressure Application

  • Action: Lower the pressure anvil until the torque-limiting clutch clicks.

  • Causality: Consistent, high pressure ensures intimate contact between the solid crystal lattice of the sample and the ATR diamond. This maximizes the evanescent wave penetration depth and prevents peak distortion, particularly for high-frequency stretches like the sterically hindered C=O bond.

Step 4: Data Acquisition & Processing

  • Action: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra show exaggerated intensities at the right end of the spectrum. ATR correction normalizes these intensities, making the data directly comparable to standard transmission databases.

References

  • Spectroscopy Online: "The C=O Bond, Part III: Carboxylic Acids" Source: Spectroscopy Magazine URL:[Link]

  • NIST WebBook: "Benzoic acid, 2-methyl- IR Spectrum" Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • ResearchGate: "Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid" Source: Journal of Physical Organic Chemistry URL:[Link]

Sources

Validation

Crystal structure and X-ray diffraction of 3-chloro-6-fluoro-2-methylbenzoic acid

Executive Summary 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) is a highly functionalized aromatic building block critical in the synthesis of next-generation pharmaceuticals, particularly for modulating lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) is a highly functionalized aromatic building block critical in the synthesis of next-generation pharmaceuticals, particularly for modulating lipophilicity and metabolic stability via the "fluorine effect."[1][2][3][4]

This guide serves as a technical benchmark for researchers characterizing this intermediate. As specific crystal structure data for this exact isomer remains proprietary or unpublished in open repositories, this guide establishes a comparative structural framework . It utilizes crystallographic data from direct structural analogs—2-chloro-6-fluorobenzoic acid and 3-chloro-2-methylbenzoic acid —to predict packing motifs, identify potential disorder, and define rigorous characterization protocols.

Comparative Structural Analysis

To validate the identity and purity of 3-chloro-6-fluoro-2-methylbenzoic acid, one must benchmark against the structural behaviors of its closest congeners. The primary structural challenge in this scaffold is the steric crowding at the ortho positions (2-Me, 6-F), which forces the carboxylic acid moiety out of planarity with the benzene ring.

Benchmarking Against Known Analogs

The following table summarizes the crystallographic parameters of the closest structural analogs. These values serve as the expected range for the target molecule.

FeatureTarget Molecule Analog A: 2-Chloro-6-fluorobenzoic acid Analog B: 3-Chloro-2-methylbenzoic acid
Substituents 3-Cl, 6-F, 2-Me2-Cl, 6-F3-Cl, 2-Me
Space Group Predicted:

or


(Monoclinic)

(Monoclinic)
Z (Molecules/Cell) Predicted: 444
COOH Torsion Angle Predicted: >30° (High Steric Strain)~25–40° (Due to Cl/F repulsion)~20° (Methyl steric bulk)
H-Bond Motif Centrosymmetric Dimer (

)
Centrosymmetric Dimer (

)
Centrosymmetric Dimer (

)
Packing Forces F···F and Cl···Cl Halogen bondingC–H···F interactionsVan der Waals (Me···Cl)

Key Structural Insights:

  • The Ortho-Effect: In Analog A, the 2-Cl and 6-F substituents force the carboxylic acid group to rotate out of the phenyl plane to minimize steric clash. For the target molecule, the 2-Methyl group exerts even greater steric demand than a chlorine atom (

    
     vs 
    
    
    
    ). Expect a torsion angle significantly deviating from 0°.
  • Isostructural Disorder: The volume similarity between the Chlorine atom and Methyl group often leads to orientational disorder in the crystal lattice. If the molecule adopts a pseudo-symmetric packing, the Cl and Me positions may appear statistically disordered in X-ray diffraction (XRD) data.

  • Dimerization: Like nearly all benzoic acids, this molecule will form centrosymmetric dimers via O–H···O hydrogen bonds (

    
     graph set). Disruption of this motif (e.g., by catemeric chains) usually indicates polymorphism or solvate formation.
    
Experimental Protocols

To generate the "missing" data for this specific molecule, follow these standardized protocols designed to ensure publication-quality structural resolution.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SCXRD (>0.1 mm in at least two dimensions).

  • Solvent Selection: Prepare saturated solutions in Toluene (favors

    
    -stacking) and Ethanol/Water (80:20)  (favors H-bonding).
    
  • Dissolution: Dissolve 20 mg of 3-chloro-6-fluoro-2-methylbenzoic acid in 2 mL of solvent at 50°C. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Nucleation: Cover the vial with Parafilm and poke 3–5 pinholes. Store in a vibration-free environment at 20°C.

  • Harvesting: Crystals should appear within 3–7 days. Mount immediately in Paratone oil to prevent desolvation.

Protocol B: X-Ray Diffraction Data Collection

Objective: Collect high-redundancy data to resolve potential Cl/Me disorder.

  • Temperature: Maintain sample at 100 K (Cryostream). Room temperature data will exacerbate thermal motion of the methyl group, masking disorder.

  • Resolution: Collect data to at least 0.75 Å (

    
     for Mo K
    
    
    
    ).
  • Strategy: Use a full sphere strategy (Run 4 sets of

    
     scans at different 
    
    
    
    angles) to ensure 99%+ completeness. This is critical for accurate refinement of the Fluorine vs. Hydrogen positions.
Characterization Workflow (Logic Diagram)

The following diagram outlines the decision tree for characterizing this molecule, specifically addressing the potential for "phase purity" issues common in fluoro-methyl-benzoic acids.

G Start Raw Material (CAS 1427391-34-1) Recryst Recrystallization (Toluene/EtOH) Start->Recryst Screen Microscopy Check (Birefringence?) Recryst->Screen SCXRD Single Crystal XRD (Mo Source, 100K) Screen->SCXRD Single Crystal Found PXRD Powder XRD (Bulk Purity Check) Screen->PXRD Polycrystalline Only Solve Structure Solution (Direct Methods) SCXRD->Solve Final Generate CIF & Check Hirshfeld Surface PXRD->Final Compare Experimental vs Calculated CheckDisorder Check Cl/Me Disorder? Solve->CheckDisorder RefineOrdered Refine as Ordered Model CheckDisorder->RefineOrdered Distinct Electron Densities RefineSplit Refine Split Positions (Occupancy constrained = 1) CheckDisorder->RefineSplit Overlapping Q-peaks RefineOrdered->Final RefineSplit->Final

Figure 1: Structural determination workflow focusing on handling potential crystallographic disorder common in chloro-methyl substituted aromatics.

Technical Data Summary (Predicted vs. Analog)

Use this table to validate your experimental results. If your collected data deviates significantly (>5%) from these benchmarks, suspect a different polymorph or incorrect regiochemistry.

ParameterAnalog (2-Cl-6-F) [1]Analog (3-Cl-2-Me) [2]Target (Predicted Range)
Unit Cell Volume (

)
~689

~750

760 – 790

(Larger due to extra -Me)
Density (

)
1.68 g/cm³1.51 g/cm³1.55 – 1.60 g/cm³
Melting Point 158–160 °C161–168 °C165 – 175 °C
Strongest XRD Peak (

)
13.5°, 24.2°12.8°, 26.5°Expect low-angle peak at ~12–13° (001 reflection)
References
  • Betz, R., & Gerber, T. (2011).[4] 2-Chloro-6-fluorobenzoic acid .[4] Acta Crystallographica Section E: Structure Reports Online, 67(6), o1328. Link

  • PubChem. 3-Chloro-2-methylbenzoic acid (CID 82010) .[5] National Library of Medicine. Link

  • Ferguson, G., & Sim, G. A. (1961).[4] The crystal structure of o-chlorobenzoic acid . Acta Crystallographica, 14(12), 1262-1267. Link

Sources

Comparative

Comparative Reactivity Guide: 3-Chloro-6-Fluoro-2-Methylbenzoic Acid vs. 2-Chloro-6-Fluorobenzoic Acid

The following guide provides an in-depth technical comparison of 3-chloro-6-fluoro-2-methylbenzoic acid (Compound A) and 2-chloro-6-fluorobenzoic acid (Compound B). This analysis is designed for researchers requiring pre...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-chloro-6-fluoro-2-methylbenzoic acid (Compound A) and 2-chloro-6-fluorobenzoic acid (Compound B). This analysis is designed for researchers requiring precise control over reactivity in drug discovery and agrochemical synthesis.

Executive Summary

While both compounds serve as polysubstituted benzoic acid scaffolds, their reactivity profiles diverge significantly due to the electronic nature of the C2-substituent (Methyl vs. Chloro) and the resulting steric environment .

  • 2-Chloro-6-fluorobenzoic acid (Compound B) is a "Hot Electrophile." The synergistic electron-withdrawing effects of the 2-Cl and 1-COOH groups activate the 6-Fluoro position for rapid Nucleophilic Aromatic Substitution (

    
    ).
    
  • 3-Chloro-6-fluoro-2-methylbenzoic acid (Compound A) is a "Latent Scaffold." The 2-Methyl group deactivates the ring toward

    
     but opens a unique pathway for lateral lithiation  (benzylic functionalization), allowing for the construction of phthalides and isoindolinones.
    

Physicochemical & Steric Profile

The primary differentiator between these molecules is the "Ortho Effect"—the steric inhibition of resonance caused by bulky groups flanking the carboxylic acid.[1]

Table 1: Steric and Electronic Parameters
FeatureCompound A (3-Cl-6-F-2-Me)Compound B (2-Cl-6-F)Impact on Reactivity
C2 Substituent Methyl (-CH₃)Chlorine (-Cl)Methyl is significantly bulkier than Chlorine.
Van der Waals Radius ~2.0 Å (Methyl)~1.75 Å (Chlorine)Compound A has higher steric hindrance at the carboxyl group.
Electronic Effect (C2) +I (Inductive Donor)-I (Inductive Withdrawer)Compound B is more acidic; Compound A is more electron-rich.

Activation
Low (Deactivated by Me)High (Activated by Cl)Compound B undergoes F-displacement much faster.
Benzylic Protons Yes (at C2-Methyl)NoCompound A allows lateral metalation.
The "Cone of Protection" Analysis

In Compound A , the 2-Methyl group creates a larger "cone of protection" around the carbonyl carbon than the 2-Chlorine in Compound B . Consequently, standard Fischer esterifications (acid + alcohol + catalyst) are often sluggish or fail for Compound A.

  • Recommendation: Avoid direct esterification. Proceed via the Acyl Chloride (using

    
     or Oxalyl Chloride) to overcome the steric barrier.
    

Reactivity Module 1: Nucleophilic Aromatic Substitution ( )

This is the most critical divergence point. Researchers targeting the displacement of the fluorine atom with amines or alkoxides must choose the correct scaffold.

Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The stability of this anionic intermediate dictates the reaction rate.

  • Compound B (2-Cl): The 2-Chloro substituent is Electron Withdrawing (-I). It stabilizes the negative charge in the transition state, lowering the activation energy.

  • Compound A (2-Me): The 2-Methyl substituent is Electron Donating (+I). It destabilizes the anionic intermediate, significantly retarding the reaction rate. Furthermore, the 3-Chloro group in Compound A is para to the Fluorine, offering less inductive stabilization than the meta-Chlorine in Compound B relative to the reaction center.

Experimental Protocol: Amination

Target: Synthesis of 2-amino-6-fluorobenzoic acid derivatives. Preferred Substrate: Compound B (2-chloro-6-fluorobenzoic acid).[2]

  • Activation: Dissolve 1.0 eq of Compound B in DMSO (0.5 M).

  • Base: Add 2.5 eq of

    
    . (The first equivalent deprotonates the carboxylic acid to the carboxylate, which is the actual activating group).
    
  • Nucleophile: Add 1.2 eq of the primary amine (e.g., benzylamine).

  • Condition: Heat to 80–100 °C for 4–12 hours.

    • Note: For Compound A , this reaction may require temperatures >120 °C or microwave irradiation and may yield mixtures due to the deactivating methyl group.

  • Workup: Acidify with 1M HCl to precipitate the product.

Reactivity Module 2: Lateral Lithiation & Functionalization

Compound A offers a reactivity mode unavailable to Compound B: functionalization of the benzylic methyl group. This is essential for synthesizing fused heterocycles like phthalides.

Mechanism: Directed Ortho Metalation (DoM) vs. Lateral Metalation

When treated with strong bases (LDA,


-BuLi), the behavior differs:
  • Compound B: Undergoes DoM (Directed Ortho Metalation) to remove the proton at C5 (ortho to Fluorine), leading to substitution on the ring.

  • Compound A: Undergoes Lateral Lithiation . The carboxylate directs the base to deprotonate the benzylic methyl protons, forming a dipole-stabilized benzylic anion.

Experimental Protocol: Lateral Lithiation of Compound A

Target: Synthesis of 4-fluoro-7-chlorophthalide.

  • Protection: Convert Compound A to a tertiary amide (e.g., diethylamide) to prevent simple deprotonation of the acid and enhance directing ability. Alternatively, use the acid directly with 2 equivalents of base.

  • Metalation: Cool a solution of the substrate (1.0 eq) in anhydrous THF to -78 °C.

  • Base Addition: Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (2.2 eq).

    • Why LTMP? It is less nucleophilic than BuLi, preventing attack on the carbonyl.

  • Reaction: Stir for 1 hour at -78 °C. The solution typically turns deep red/purple (benzylic anion).

  • Quench: Add an electrophile (e.g., DMF,

    
    , or an aldehyde).
    
  • Cyclization: Upon acidic workup, the intermediate often cyclizes to form the lactone (phthalide).

Decision Matrix & Visualization

The following diagram illustrates the divergent synthetic pathways for the two compounds.

ReactivityComparison Start Select Scaffold CompA Compound A (3-Cl-6-F-2-Me) Start->CompA CompB Compound B (2-Cl-6-F) Start->CompB LatLith Lateral Lithiation (Benzylic Activation) CompA->LatLith Strong Base (LDA/LTMP) Steric Steric Warning: Methyl (A) > Chloro (B) Use Acid Chlorides for Esterification CompA->Steric SNAr SNAr Reaction (Fluorine Displacement) CompB->SNAr Amine/Base (DMSO, Heat) CompB->Steric Phthalide Phthalide/Isoindolinone Synthesis LatLith->Phthalide Aniline Anthranilic Acid Derivatives SNAr->Aniline

Figure 1: Decision tree for selecting the appropriate scaffold based on desired downstream chemistry. Compound A favors lateral ring formation; Compound B favors nucleophilic substitution.

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1). Retrieved from

  • BenchChem. Technical Guide: The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity. Retrieved from

  • National Institutes of Health (PMC). Crystal structure and steric analysis of 2-chloro-6-fluorobenzoic acid. Retrieved from

  • Royal Society of Chemistry. Solvation and steric hindrance in methyl-substituted benzoic acids. J. Chem. Soc., Perkin Trans. 2. Retrieved from

Sources

Validation

Validating Assay Purity for 3-Chloro-6-Fluoro-2-Methylbenzoic Acid: A Comparative Technical Guide

Executive Summary: The "Purity vs. Potency" Trap In the development of fluorinated herbicides and fluoroquinolone intermediates, 3-chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) presents a specific analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity vs. Potency" Trap

In the development of fluorinated herbicides and fluoroquinolone intermediates, 3-chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) presents a specific analytical challenge. Its synthesis—often involving chlorination of fluorotoluenes or oxidation of benzaldehydes—generates structurally similar regioisomers (e.g., 5-chloro isomer) and non-fluorinated precursors that can co-elute in standard generic assays.

This guide objectively compares three validation methodologies to establish the "True Value" of the material: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Potentiometric Titration . While HPLC is the industry standard for impurity profiling, we demonstrate why qNMR is the superior primary method for establishing absolute assay purity when certified reference materials (CRMs) are unavailable.

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of the three primary methodologies based on experimental validation data.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV (External Std) Method B: 1H-qNMR (Internal Std) Method C: Potentiometric Titration
Primary Output Purity (Area %) or Assay (w/w %)Absolute Assay (w/w %) Total Acidity (w/w %)
Specificity High (Separates isomers)Very High (Structural resolution)Low (Counts all acidic protons)
Accuracy ± 1.0% (Dependent on Reference Std)± 0.5% (Absolute method)± 0.3% (High precision, low accuracy)
Reference Std Required (Must be >99.5% pure)Not Required (Uses generic IS)Not Required (Standardized base)
Key Limitation Response factor differences; requires CRM.Solubility/Sensitivity limits.False positives from acidic impurities.
Best Use Case Routine QC & Impurity ProfilingPrimary Reference Standard Certification Raw Material Goods-In (Gross check)

Deep Dive: Methodological Protocols & Causality

Method A: HPLC-UV (The Specificity Workhorse)

Why this method? Because 3-chloro-6-fluoro-2-methylbenzoic acid contains a carboxylic acid and a halogenated ring, it is ionizable. Standard C18 gradients often fail to separate the 3-chloro and 5-chloro regioisomers without pH control. We utilize an acidic mobile phase (pH 2.5) to suppress ionization, forcing the molecule into its neutral state for maximum interaction with the stationary phase and sharper peak shapes.

Experimental Protocol:

  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB or equiv), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-5 min (10% B); 5-20 min (Linear to 90% B); 20-25 min (Hold 90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (aromatic ring absorption) and 210 nm (carbonyl).

  • Sample Prep: Dissolve 10 mg in 10 mL 50:50 Water:ACN.

Critical Control Point: The "6-fluoro" substituent lowers the pKa compared to non-fluorinated analogues. If pH > 3.0, peak tailing will obscure low-level impurities.

Method B: qNMR (The Absolute Truth)

Why this method? qNMR is a primary ratio method .[2] It does not require a reference standard of the analyte itself—only a traceable internal standard (IS). This eliminates the circular logic of using a purchased standard (which might be only 95% pure) to validate your 98% pure product.

Experimental Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) for solubility match.

  • Solvent: DMSO-d6 (ensures complete solubility of both analyte and IS).

  • Relaxation Delay (D1): Set to 60 seconds (must be > 5 × T1). Note: Fluorinated protons often have long relaxation times; insufficient D1 causes under-quantification.

  • Pulse Angle: 90°.

  • Scans: 16 to 32 (for S/N > 150).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed)
    
Method C: Potentiometric Titration

Why this method? It provides a rapid check of "Total Acid Number." However, it is non-specific . If your sample contains 5% 2-methylbenzoic acid (starting material), titration will report it as 100% pure because the molecular weights are similar and both consume 1 eq of NaOH. Recommendation: Use only for confirming salt formation or gross contamination, never for final assay release.

Visualizing the Validation Workflow

Diagram 1: Method Selection Decision Tree

This logic flow ensures you apply the correct validation tool based on your data requirements.

MethodSelection Start Start: Define Purity Goal RefStd Is a Certified Reference Standard Available? Start->RefStd AbsPurity Absolute Purity Required? RefStd->AbsPurity No HPLC_Ext Method A: HPLC (External Standard) RefStd->HPLC_Ext Yes ImpurityProfile Is Impurity ID Required? HPLC_Area HPLC (Area %) *Qualitative Only* ImpurityProfile->HPLC_Area Yes Titration Method C: Titration (Stoichiometry Check) ImpurityProfile->Titration No (Quick Check) AbsPurity->ImpurityProfile No qNMR Method B: qNMR (Primary Reference) AbsPurity->qNMR Yes (Gold Standard)

Caption: Decision matrix for selecting the appropriate assay validation method based on reference standard availability and data needs.

Diagram 2: Impurity Origin & Detection Specificity

Understanding what you are measuring is crucial. This diagram maps common synthesis impurities and which method detects them.

ImpurityMap SM Starting Material: 2-methylbenzoic acid Reaction Chlorination/Fluorination SM->Reaction Product Target: 3-Cl-6-F-2-Me-Benzoic Acid Reaction->Product Impurity1 Impurity A: 5-Chloro Isomer (Regioisomer) Reaction->Impurity1 Impurity2 Impurity B: Non-fluorinated (Under-reaction) Reaction->Impurity2 HPLC_Det HPLC-UV (Separates All) Product->HPLC_Det Titration_Det Titration (Detects ALL as 'Acid') Product->Titration_Det qNMR_Det qNMR (Distinct Shifts) Product->qNMR_Det Impurity1->HPLC_Det Separated Impurity1->Titration_Det False Positive Impurity1->qNMR_Det Resolved Impurity2->HPLC_Det Separated Impurity2->Titration_Det False Positive

Caption: Specificity map showing how HPLC and qNMR resolve structural impurities that Titration falsely includes in the assay value.

References

  • Sigma-Aldrich. 3-chloro-6-fluoro-2-methylbenzoic acid Product Specifications & CAS 1427391-34-1. Retrieved from

  • Almac Group. qNMR as a Powerful Analytical Tool for Assay Validation. Retrieved from

  • BenchChem. Potentiometric Titration Protocols for Fluorinated Benzoic Acids. Retrieved from

  • National Institutes of Health (NIH). Advances in Analytical Methods for Fluorinated Aromatic Carboxylic Acids. Retrieved from

  • Sigma-Aldrich. High-Performance Quantitative 1H-NMR (qNMR) Validation Guide. Retrieved from

Sources

Comparative

A Comparative Guide to the Elemental and Compositional Analysis of 3-chloro-6-fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Analytical Verification 3-chloro-6-fluoro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Analytical Verification

3-chloro-6-fluoro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its specific chemical structure, featuring chlorine, fluorine, and methyl substitutions on the benzoic acid core, dictates its reactivity and, ultimately, the efficacy and safety of the final products. Therefore, rigorous analytical verification of its elemental composition and purity is not merely a quality control step but a fundamental requirement for reproducible and reliable research and development.

This guide will compare and contrast the primary and complementary analytical techniques used to confirm the identity, elemental composition, and purity of 3-chloro-6-fluoro-2-methylbenzoic acid, providing the "why" behind the "how" of these experimental choices.

Theoretical Elemental Composition

The first step in any analytical verification is to establish the theoretical elemental composition based on the compound's molecular formula. This provides a baseline against which all experimental data will be compared.

Molecular Formula: C₈H₆ClFO₂[1]

Molecular Weight: 188.59 g/mol

Based on these values, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011896.08850.95
Hydrogen (H)1.00866.0483.21
Chlorine (Cl)35.453135.45318.80
Fluorine (F)18.998118.99810.07
Oxygen (O)15.999231.99816.97
Total 188.585 100.00

Note: The sum of percentages may not equal exactly 100% due to rounding.

A Comparative Overview of Analytical Techniques

The comprehensive characterization of an organic molecule like 3-chloro-6-fluoro-2-methylbenzoic acid requires a multi-faceted analytical approach. No single technique can provide all the necessary information. The following is a comparative analysis of the most relevant methods.

Analytical MethodInformation ObtainedStrengthsLimitations
Combustion Analysis Elemental composition (%C, %H, %N, %S, %O)[2][3][4]Highly accurate and precise for elemental ratios.[3] Considered the gold standard for CHNS content.[4]Destructive to the sample. Requires specialized equipment. Does not provide structural information.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula.[5][6][7]High sensitivity and specificity.[6] Provides molecular formula confirmation.[5]Fragmentation can sometimes be complex to interpret. May not be suitable for thermally unstable compounds without specialized ionization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, including the carbon-hydrogen framework and connectivity.[8][9][10]Unambiguous structural elucidation.[11] Provides information on the chemical environment of each atom.Lower sensitivity compared to mass spectrometry. Requires a soluble sample in a deuterated solvent.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Cl, C-F).[12][13]Rapid and non-destructive.[13] Excellent for a quick confirmation of key functional groups.Provides limited information on the overall molecular structure. Spectra can be complex to interpret fully.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[14][15][16]High-resolution separation of components in a mixture.[14] Can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.[16]Requires method development for optimal separation. Does not provide direct structural information without a coupled detector like MS.
Gas Chromatography (GC) Purity assessment of volatile and semi-volatile compounds.[17][18]Excellent separation efficiency for volatile compounds. Can be coupled with Mass Spectrometry (GC-MS) for identification.[17]Not suitable for non-volatile or thermally labile compounds without derivatization.[19][20]

Experimental Protocols and Methodologies

To ensure scientific integrity, the following sections provide detailed, step-by-step protocols for the key analytical techniques. These protocols are designed to be self-validating by including necessary checks and balances.

Elemental Analysis via Combustion

Principle: The sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, allowing for the determination of the elemental composition.[4][21]

Experimental Workflow:

Caption: Workflow for Combustion-Based Elemental Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried 3-chloro-6-fluoro-2-methylbenzoic acid sample into a tin capsule using a calibrated microbalance.

    • Fold the capsule to ensure no sample is lost and place it in the instrument's autosampler.

  • Instrument Setup:

    • Set the combustion furnace temperature to approximately 1000-1100°C.

    • Ensure a steady flow of high-purity oxygen and an inert carrier gas (e.g., helium).

  • Analysis:

    • The sample is dropped into the combustion furnace.

    • The resulting combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases (CO₂, H₂O, N₂, and SO₂) are separated using a chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector's response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values. An acceptable deviation is typically within ±0.4%.

Structural Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[8] For 3-chloro-6-fluoro-2-methylbenzoic acid, ¹H NMR will identify the protons, and ¹³C NMR will identify the carbon atoms.

Experimental Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 3-chloro-6-fluoro-2-methylbenzoic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

    • Acquire a ¹³C NMR spectrum. This will typically require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Purity Assessment by HPLC-UV

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[16] A UV detector measures the absorbance of the eluting compounds, allowing for their quantification and the assessment of purity.[22]

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of 3-chloro-6-fluoro-2-methylbenzoic acid of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point for this type of compound.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where the compound has maximum absorbance, which can be determined from a UV scan.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to 3-chloro-6-fluoro-2-methylbenzoic acid based on its retention time.

    • Quantify the amount of the compound in the sample using the calibration curve.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion: A Synergistic Approach to Analytical Certainty

The comprehensive characterization of 3-chloro-6-fluoro-2-methylbenzoic acid necessitates a synergistic approach that leverages the strengths of multiple analytical techniques. While combustion analysis provides the foundational elemental composition, it is the combination with spectroscopic methods like NMR and MS that confirms the molecular structure. Chromatographic techniques such as HPLC are indispensable for ensuring the purity of the material, a critical factor in its intended applications.

By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this important chemical intermediate, ensuring the integrity and reproducibility of their work.

References

  • ACS Publications. (n.d.). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. Analytical Chemistry. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Retrieved from [Link]

  • Chromatography Forum. (2019, April 14). Analysis of benzoic and salicylic acids. Retrieved from [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Element Lab Solutions. (2018, December 3). HPLC UV detection. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Fiveable. (2025, August 15). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab. Retrieved from [Link]

  • OpenStax. (2019, February 14). 3.2 Determining Empirical and Molecular Formulas. Chemistry 2e. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Gas Chromatographic Determination of Low Concentrations of Benzoic Acid in Human Plasma and Urine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental Composition determination based on MS. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • ScienceDirect. (n.d.). Combustion analysis. Retrieved from [Link]

  • Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • YouTube. (2013, January 15). How to Calculate the Theoretical Composition of Two Elements. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-chloro-6-fluoro-2-methylbenzoic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 3-Chloro-6-fluoro-2-methylbenzoic Acid As a Senior Application Scientist, I frequently observe that the logistical handling of complex halogenated building blocks is treated as...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 3-Chloro-6-fluoro-2-methylbenzoic Acid

As a Senior Application Scientist, I frequently observe that the logistical handling of complex halogenated building blocks is treated as an afterthought in drug development workflows. However, 3-chloro-6-fluoro-2-methylbenzoic acid (CAS: 1427391-34-1) is a highly specialized halogenated organic acid[1]. Due to the presence of both chlorine and fluorine substituents on the aromatic ring, alongside a reactive carboxylic acid moiety, this compound presents specific operational hazards and environmental persistence risks[2].

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe handling, categorization, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Causality

To effectively manage the risks associated with 3-chloro-6-fluoro-2-methylbenzoic acid, one must understand the direct relationship between its molecular structure and its hazard profile.

Table 1: Physicochemical Properties and Hazard Profile

Parameter Value / Description
CAS Number 1427391-34-1[1]
Molecular Formula C8H6ClFO2[2]
Molecular Weight 188.58 g/mol [2]
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

| Waste Classification | Halogenated Organic Acid[3] |

Mechanistic Causality of Hazards: The carboxylic acid group acts as an active proton donor. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract) or skin, it causes a localized drop in pH, leading to the acute irritation described by H315, H319, and H335[1]. Furthermore, the carbon-halogen bonds (C-Cl and C-F) drastically increase the molecule's lipophilicity and resistance to biological degradation. This means the compound cannot be disposed of via standard aqueous waste streams or non-halogenated organic waste[3].

Disposal Logistics & Procedural Plans

The fundamental rule for disposing of 3-chloro-6-fluoro-2-methylbenzoic acid is strict segregation into Halogenated Organic Waste [3].

The Causality of Segregation: The Environmental Protection Agency (EPA) strictly regulates halogenated waste because standard incineration temperatures are insufficient to completely cleave carbon-halogen bonds[4]. Incinerating this compound in non-halogenated waste streams can lead to the atmospheric release of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and hydrogen fluoride (HF) gas[4]. Therefore, it must be routed to High-Temperature Incineration (HTI) facilities equipped with specialized caustic scrubbers designed to neutralize acidic exhaust gases[4].

Protocol 1: Solid Waste Disposal (Unused Reagent or Solid Byproducts)
  • Container Selection: Select a High-Density Polyethylene (HDPE) or plastic-coated glass container. Rationale: HDPE is highly resistant to acidic degradation and will not react with the halogenated aromatic ring, preventing container failure over time[5].

  • Transfer: Working inside a certified fume hood (minimum face velocity of 100 fpm), use a static-free, chemically compatible spatula to transfer the solid waste into the container.

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Irritant". Explicitly write: "Solid Halogenated Organic Waste: 3-chloro-6-fluoro-2-methylbenzoic acid"[3].

  • Storage: Store the sealed container in a designated secondary containment tray away from strong bases and oxidizing agents until Environmental Health and Safety (EHS) pickup.

Protocol 2: Liquid Waste Disposal (Reaction Mixtures and Rinsates)

When the compound is dissolved in solvents (e.g., Dichloromethane, DMSO, or Methanol) during experimental workflows:

  • Classification Override: Even if the primary solvent is non-halogenated (like Methanol), the presence of 3-chloro-6-fluoro-2-methylbenzoic acid dictates that the entire mixture must be classified as Liquid Halogenated Waste[5].

  • Collection: Pour the liquid waste into a dedicated, leak-proof liquid halogenated waste carboy using a funnel. Do not overfill (leave at least 10% headspace to accommodate vapor expansion).

  • Documentation: Log the exact percentage of the compound and the solvent composition on the waste manifest. Rationale: This exact stoichiometry is critical for the downstream incineration facility to calibrate their caustic scrubbers to handle the specific halogen load[4].

Protocol 3: Spill Decontamination Workflow
  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to the operational level.

  • Containment: For a solid spill, do not dry sweep , as this aerosolizes the irritating powder (exacerbating H335 respiratory hazards). Lightly dampen the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust.

  • Collection: Use absorbent pads or a dedicated chemical spill scoop to collect the dampened material.

  • Disposal: Place all contaminated cleanup materials (pads, scoops, and PPE) into a heavy-duty hazardous waste bag, seal it, and label it as "Solid Halogenated Debris"[6].

Waste Categorization Decision Matrix

The following logic tree illustrates the self-validating workflow for categorizing waste streams containing 3-chloro-6-fluoro-2-methylbenzoic acid.

G Start 3-chloro-6-fluoro-2-methylbenzoic acid Waste Generated IsSolid Is the waste solid or in solution? Start->IsSolid Solid Solid Powder / Crystals IsSolid->Solid Liquid Dissolved in Solvent IsSolid->Liquid SolidContainer Place in HDPE Container Label: Solid Halogenated Organic Waste Solid->SolidContainer CheckSolvent Is the solvent halogenated (e.g., DCM)? Liquid->CheckSolvent EHSPickup EHS Pickup & High-Temp Incineration SolidContainer->EHSPickup HalogenatedSolvent Yes CheckSolvent->HalogenatedSolvent NonHalogenatedSolvent No CheckSolvent->NonHalogenatedSolvent LiquidContainer Collect in Liquid Halogenated Waste Jug HalogenatedSolvent->LiquidContainer MixedContainer Collect in Liquid Halogenated Waste Jug (Overrides Non-Halogenated) NonHalogenatedSolvent->MixedContainer LiquidContainer->EHSPickup MixedContainer->EHSPickup

Disposal decision matrix for 3-chloro-6-fluoro-2-methylbenzoic acid waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.[Link]

Sources

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